Oxalyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxalyl difluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F2O2/c3-1(5)2(4)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQOOYKLTKQCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059888 | |
| Record name | Ethanedioyl difluoride | |
| Source | EPA DSSTox | |
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Molecular Weight |
94.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-40-0 | |
| Record name | Ethanedioyl difluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanedioyl difluoride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioyl difluoride | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedioyl difluoride | |
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| Record name | Oxalyl difluoride | |
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| Record name | Ethanedioyl difluoride | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L7RR7QFL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the properties of Oxalyl fluoride?
An In-depth Technical Guide to Oxalyl Fluoride
Introduction
This compound, with the chemical formula (COF)₂, is the diacyl fluoride of oxalic acid.[1] It is a highly reactive, colorless compound that exists as a gas at room temperature or as a fuming liquid.[2] This document provides a comprehensive overview of the chemical, physical, structural, and thermodynamic properties of this compound, intended for researchers, scientists, and professionals in drug development. It also details experimental protocols for its synthesis, its key reactions, and critical safety information.
Physical and Chemical Properties
This compound is a corrosive gas or liquid with an irritating odor.[2] It is generally insoluble in water but shows solubility in organic solvents such as dichloromethane, chloroform, and acetone.[2] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂F₂O₂ | [3] |
| Molecular Weight | 94.017 g/mol | [1] |
| Molar Mass | 94.015 g/mol | [2] |
| Appearance | Colorless gas or fuming liquid | [2] |
| Odor | Irritating | [2] |
| Melting Point | -3 °C (270.15 K) | [1] |
| Boiling Point | 26.6 °C (299.75 K) | [1] |
| Density | 1.4681 g/cm³ (gas) / 1.511 g/cm³ (liquid, est.) | [2][4] |
| CAS Number | 359-40-0 | [1] |
Structural and Conformational Properties
Gaseous this compound exists as an equilibrium mixture of two stable conformers: a more stable periplanar anti (trans) form and a less stable periplanar syn (cis) form.[5][6] This is unlike other oxalyl halides where the second conformer is gauche.[5][6] The structural parameters for both conformers have been determined through gas-phase electron diffraction (GED) studies, augmented by microwave spectroscopy and molecular orbital calculations.[4][5][6]
| Parameter | trans Conformer | cis Conformer | Reference |
| C=O Bond Length | 1.178(2) Å | 1.176(2) Å | [4][6] |
| C-F Bond Length | 1.323(2) Å | 1.328(2) Å | [6] |
| C-C Bond Length | 1.533(3) Å | 1.535(3) Å | [6] |
| C-C=O Bond Angle | 126.4(2)° | 124.2(2)° | [6] |
| C-C-F Bond Angle | 109.8(2)° | 112.2(2)° | [6] |
| O=C-F Bond Angle | 123.8(2)° | 123.6(2)° | [6] |
The composition of the mixture is temperature-dependent. At -10 °C, the mixture is approximately 75% trans conformer, which decreases to 52% at 219 °C.[5][6]
Thermodynamic Properties
The thermodynamic properties of this compound have been determined through calorimetric measurements from 13°K to its boiling point.[7][8]
| Thermodynamic Property | Value | Conditions | Reference |
| Triple Point Temperature | 260.73 K | - | [7][8] |
| Molar Heat of Fusion (ΔH_fus) | 3204 cal/mol | At triple point | [7][8] |
| Normal Boiling Point | 270.13 K | - | [7][8] |
| Molar Heat of Vaporization (ΔH_vap) | 6753 cal/mol | At normal boiling point | [7][8] |
| Standard Entropy (S°) | 73.01 ± 0.16 cal/(mol·K) | Gas, at normal boiling point | [7][8] |
| ΔH° (trans → cis) | 1.14 kcal/mol | - | [6] |
| ΔS° (trans → cis) | 2.12 cal/(mol·K) | - | [6] |
Vapor Pressure Equations:
-
Solid (234 K to 260.73 K): lnP(Torr) = 115.38986 - 8720.5964/T - 13.623524 lnT[7][8]
-
Liquid (260.73 K to 270.13 K): lnP(Torr) = 185.93601 - 10317.218/T - 25.202996 lnT[7][8]
Synthesis and Experimental Protocols
Synthesis from Oxalyl Chloride
The most common laboratory synthesis of this compound involves the metathesis reaction of oxalyl chloride with an alkali metal fluoride, typically sodium fluoride (NaF), in an aprotic solvent.[1][9]
Experimental Protocol: Synthesis via Sodium Fluoride
Objective: To synthesize this compound from oxalyl chloride and sodium fluoride.[1][9]
Materials:
-
Oxalyl chloride ((COCl)₂)
-
Sodium fluoride (NaF), finely powdered (particle size ≤ 10 µm), dried[9]
-
Aprotic solvent (e.g., acetonitrile, sulfolane), dried[9]
-
Reaction flask equipped with a stirrer, dropping funnel, and condenser connected to a cold trap (-78 °C, dry ice/methanol)[9]
Procedure:
-
Dry the finely powdered sodium fluoride at high temperature (e.g., 400°C) and allow it to cool under an inert atmosphere.[9]
-
Charge the reaction flask with the dried sodium fluoride and the anhydrous aprotic solvent. An excess of NaF is used (e.g., 1.5 to 2.5 molar equivalents).[9]
-
Cool the stirred suspension to a temperature between -10 °C and 50 °C.[9]
-
Add oxalyl chloride dropwise to the suspension over a period of 1-2 hours.[9]
-
After the addition is complete, allow the reaction to stir for an additional 1-3 hours at the same temperature to ensure complete conversion.[9]
-
The product, this compound, is volatile. It can be isolated by distillation from the reaction mixture under reduced pressure and collected in the cold trap.[9]
-
The progress of the reaction and the purity of the product can be monitored by gas chromatography or infrared spectroscopy (sharp absorption peaks around 1861-1872 cm⁻¹).[9]
Caption: Synthesis of this compound from Oxalyl Chloride.
Reactivity and Applications
This compound is a highly reactive compound and a powerful fluorinating and carbonylating agent.[2][4] Its reactivity is primarily attributed to the electrophilic character enhanced by the fluorine atoms.[2]
Applications in Organic Synthesis
The primary application of this compound is in organic synthesis.[4] It is particularly valuable for introducing fluorine atoms or carbonyl groups into organic molecules, which is a crucial step in the development of many pharmaceuticals and agrochemicals.[2][4]
Key reactions include:
-
Esterification: It readily converts primary and secondary alcohols into their corresponding esters in the presence of a base. This method is advantageous for substrates with sensitive functional groups as it avoids harsh conditions.[4]
-
Amide Synthesis: Carboxylic acids can be converted into amides via an acid fluoride intermediate.[4]
Experimental Protocol: General Esterification
Objective: To synthesize an ester from an alcohol using this compound.[4]
Materials:
-
Alcohol (R-OH)
-
This compound ((COF)₂)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Tertiary amine base (e.g., pyridine, triethylamine)
Procedure:
-
Dissolve the alcohol in the anhydrous solvent in a flask under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Add the tertiary amine base to the solution.
-
Slowly add a solution of this compound in the same solvent to the cooled mixture. A precipitate of the amine hydrofluoride salt may form.
-
Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography or distillation.
Caption: General reaction pathway for the esterification of alcohols.
Other Applications
This compound is also being investigated for use in dielectric etching applications in the semiconductor industry as a potential replacement for compounds with high global warming potential.[1]
Safety and Handling
This compound is a highly toxic, corrosive, and reactive compound that requires stringent safety protocols.[3][4]
Hazard Summary:
-
Toxicity: Toxic by inhalation, in contact with skin, and if swallowed.[3] Inhalation can be fatal and cause severe lung damage.[4][10]
-
Corrosivity: Causes severe irritation and chemical burns to the skin, eyes, and respiratory system.[4][11]
-
Reactivity: May decompose explosively when heated.[10] It contains gas under pressure and may explode if heated.[10]
Protocol: Safe Handling and Emergency Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[12]
-
Ensure emergency exits and a risk-elimination area are established.[12]
2. Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[12]
-
Eye/Face Protection: Use safety glasses with side shields and a face shield.[3]
-
Body Protection: Wear a lab coat, and for larger quantities, fire/flame resistant and impervious clothing.[12]
-
Respiratory Protection: Use a full-face respirator with an appropriate gas filter cartridge or a self-contained breathing apparatus (SCBA) for emergencies or high-concentration exposures.[4][12]
3. First-Aid Measures:
-
Inhalation: Move the victim to fresh air immediately.[12] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[12] Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area with soap and plenty of water for at least 15 minutes.[12] Seek immediate medical attention.[3]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding eyelids open.[3][12] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[3]
4. Spill and Disposal:
-
Evacuate personnel to a safe area. Remove all ignition sources.[12]
-
Prevent further leakage if safe to do so. Do not let the chemical enter drains.[12]
-
Contain and collect the spill using non-combustible absorbent material and place it in a suitable, closed container for disposal according to local regulations.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. Buy this compound | 359-40-0 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational analysis. 24. Structure and composition of gaseous this compound, C(2)F(2)O(2): electron-diffraction investigation augmented by data from microwave spectroscopy and molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. JPH0699358B2 - Method for producing this compound - Google Patents [patents.google.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Oxalyl Fluoride: Chemical Formula, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxalyl fluoride (C₂F₂O₂) is a highly reactive, colorless liquid that serves as a valuable reagent in organic synthesis, particularly in fluorination and carbonylation reactions. This technical guide provides a comprehensive overview of its chemical formula, molecular structure, physicochemical properties, synthesis, and key applications. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its use in a research and development setting.
Chemical Formula and Structure
This compound is the difluoride of oxalic acid. Its chemical formula is C₂F₂O₂ .[1][2] The molecule consists of two carbonyl groups single-bonded to each other, with a fluorine atom attached to each carbonyl carbon.
The structural formula can be represented as:
This compound exists as a mixture of two rotational isomers (conformers): a trans (anti) and a cis (syn) form. The trans conformer is generally more stable.[3] Vibrational spectroscopic studies have shown that in the vapor phase, both isomers are present, while in the solid phase, the molecule adopts a centrosymmetric trans structure.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂F₂O₂ | [1][2] |
| Molecular Weight | 94.017 g/mol | [1] |
| Appearance | Colorless liquid/gas | [1] |
| Melting Point | -3 °C (270.15 K) | [1] |
| Boiling Point | 26.6 °C (299.75 K) | [1] |
| Density | 1.511 g/cm³ (estimated) |
Spectroscopic Data
The following tables summarize key spectroscopic data for the characterization of this compound.
Table 2: Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1861, 1872 | C=O stretching | [5] |
| 54 | Internal torsion (vapor) | [4] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |
| ¹⁹F | 17.74 | [6] | |
| ¹³C | 161.1 (in aHF at -60 °C for (COCl)₂) | J(¹³C-¹⁹F) and J(¹³C-C-¹⁹F) have opposite signs | [6][7] |
Note: Specific chemical shifts for ¹³C of this compound were not explicitly found in the search results, but related data is provided.
Synthesis of this compound
The most common method for the laboratory synthesis of this compound is the reaction of oxalyl chloride with an alkali metal fluoride, such as sodium fluoride (NaF).[1]
Experimental Protocol: Synthesis from Oxalyl Chloride and Sodium Fluoride
This protocol is based on established methods for the synthesis of acyl fluorides from acyl chlorides.
Materials:
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous sodium fluoride (NaF), finely powdered (particle size < 10 µm is optimal)[5]
-
Aprotic solvent (e.g., acetonitrile or sulfolane)[5]
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line, dry flasks)
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line, suspend finely powdered, anhydrous sodium fluoride in the chosen aprotic solvent.
-
Addition of Oxalyl Chloride: Cool the suspension in an ice bath. Add oxalyl chloride dropwise from the dropping funnel to the stirred suspension over a period of 1-2 hours. The reaction temperature should be maintained between -10 °C and 50 °C.[5]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by gas chromatography to check for the disappearance of oxalyl chloride.[5]
-
Isolation: The product, this compound, can be isolated from the reaction mixture by fractional distillation under reduced pressure. The low boiling point of this compound facilitates its separation from the solvent and the sodium chloride byproduct.[5]
-
Purification and Storage: The collected this compound can be further purified by redistillation. Due to its reactivity and toxicity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
Yields: With optimized conditions, including the use of finely powdered sodium fluoride, isolated yields of over 90% can be achieved.[5]
Applications in Organic Synthesis
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of fluorine and as a carbonylating agent.
Swern-Type Oxidation
While the classical Swern oxidation utilizes oxalyl chloride, this compound can be employed in analogous transformations for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.
Friedel-Crafts Acylation
This compound can be used in Friedel-Crafts acylation reactions to introduce acyl groups onto aromatic rings. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Buy this compound | 359-40-0 [smolecule.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. JPH0699358B2 - Method for producing this compound - Google Patents [patents.google.com]
- 6. Protonated oxalyl chloride and the ClCO+ cation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
Reactivity of Oxalyl Fluoride with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific experimental data on the reactivity of oxalyl fluoride, this guide extensively utilizes data from its close structural analog, oxalyl chloride. The reactivity of this compound is expected to follow similar pathways, though reaction rates and specific yields may differ.
Introduction
This compound ((COF)₂) is a highly reactive organic compound, the diacyl fluoride of oxalic acid.[1] It is a colorless liquid synthesized from the reaction of sodium fluoride with oxalyl chloride.[1] Its high reactivity, particularly its electrophilic nature, makes it a subject of interest for synthetic chemists.[2] This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. The information presented is crucial for researchers in drug development and other scientific fields who may consider using this versatile reagent.
Core Reactivity Principles
This compound's reactivity is dictated by the two electrophilic carbonyl carbons. Nucleophilic attack on one of these carbons initiates a substitution reaction, typically following a tetrahedral intermediate mechanism. The fluoride ion is a reasonably good leaving group, facilitating these reactions.
Due to the high electronegativity of the fluorine atoms, the carbonyl carbons in this compound are highly electron-deficient, making them prime targets for nucleophilic attack.[2] This enhanced electrophilicity suggests that this compound may be even more reactive than its chloride counterpart in certain scenarios.
Reactions with Amine Nucleophiles
The reaction of oxalyl halides with amines is a well-established method for the synthesis of oxamides. The reaction proceeds through a nucleophilic acyl substitution mechanism.
Reaction with Primary and Secondary Amines
Primary and secondary amines react readily with oxalyl halides to form the corresponding N,N'-disubstituted oxamides. The reaction is typically rapid and exothermic.
General Reaction:
(COF)₂ + 2 RNH₂ → RNHCOCONHR + 2 HF (COF)₂ + 2 R₂NH → R₂NCOCONR₂ + 2 HF
Reaction Mechanism:
The reaction proceeds in a stepwise manner. The first amine molecule attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate expels a fluoride ion, forming an oxamoyl fluoride. A second amine molecule then attacks the remaining carbonyl carbon, repeating the process to yield the final oxamide.
Caption: Reaction of this compound with Amines.
Quantitative Data (Derived from Oxalyl Chloride Reactions)
While specific yield data for this compound reactions are scarce, the synthesis of oxamides from oxalyl chloride is generally high-yielding.
| Nucleophile | Product | Yield (%) | Reference |
| Pyrrolidine | 1,1'-(Oxalyl)dipyrrolidine | 96% | [3] |
| Various Amines | Isoquinoline-1-carboxamides | 55-89% | [4] |
Reactions with Alcohol and Phenol Nucleophiles
Oxalyl halides react with alcohols and phenols to produce the corresponding oxalate esters. These reactions are fundamental in organic synthesis for the creation of various functional molecules.
Reaction with Alcohols
Primary and secondary alcohols react with oxalyl halides, typically in the presence of a base like pyridine to neutralize the generated acid, to form dialkyl oxalates.[5]
General Reaction:
(COF)₂ + 2 ROH → ROCOCOOR + 2 HF
Reaction Mechanism:
Similar to the reaction with amines, the alcohol acts as a nucleophile, attacking a carbonyl carbon. The presence of a base is often required to deprotonate the alcohol, increasing its nucleophilicity.
Caption: Reaction of this compound with Alcohols.
Quantitative Data (Derived from Oxalyl Chloride Reactions)
The formation of oxalate esters from oxalyl chloride and alcohols is generally efficient, with yields often being quantitative for primary alcohols.[6]
| Nucleophile | Conditions | Product | Yield (%) | Reference |
| Primary Alcohols | Pyridine | Dialkyl Oxalate | Quantitative | [6] |
| Ethyl Alcohol | Pyridine | Diethyl Oxalate | "Readily" | [6] |
| Benzhydrol | Pyridine | Dibenzhydryl Oxalate | Good | [6] |
| Menthol | Pyridine | Dimenthyl Oxalate | 17% | [6] |
Reactions with Thiol Nucleophiles
Hypothesized General Reaction:
(COF)₂ + 2 RSH → RSCOCOSR + 2 HF
The reaction would likely proceed through a similar nucleophilic acyl substitution mechanism as with alcohols.
Experimental Protocols (Adapted from Oxalyl Chloride Procedures)
The following are generalized experimental protocols adapted from procedures using oxalyl chloride, which should serve as a starting point for reactions with this compound, with appropriate safety precautions for handling a highly reactive and toxic fluoride compound.
General Procedure for the Synthesis of N,N'-Disubstituted Oxamides
-
A solution of the primary or secondary amine (2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
This compound (1.0 equivalent) is added dropwise to the stirred amine solution. The reaction is often exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction mixture is then washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude oxamide.
-
The product can be further purified by recrystallization or column chromatography.
General Procedure for the Synthesis of Dialkyl Oxalates
-
A solution of the alcohol (2.0 equivalents) and a non-nucleophilic base such as pyridine (2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) is prepared in a flask under an inert atmosphere and cooled to 0 °C.
-
This compound (1.0 equivalent) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the addition of water or a dilute acid solution (e.g., 1M HCl).
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and concentrated in vacuo.
-
The crude oxalate ester can be purified by distillation or chromatography.
Safety and Handling
This compound is a highly toxic and corrosive compound.[7] It is a severe irritant to the skin, eyes, and respiratory system. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
Conclusion
This compound is a highly reactive dielectrophile that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. While specific data for this compound is limited, its reactivity can be largely inferred from its close analog, oxalyl chloride. The reactions with amines and alcohols provide efficient routes to oxamides and oxalate esters, respectively. The high electrophilicity of the carbonyl carbons in this compound suggests it could be a more reactive and potentially more selective reagent than oxalyl chloride in certain applications, warranting further investigation into its synthetic utility. Researchers should exercise extreme caution when handling this hazardous compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Buy this compound | 359-40-0 [smolecule.com]
Oxalyl fluoride as a fluorinating agent in organic synthesis
An In-depth Technical Guide to Oxalyl Fluoride as a Fluorinating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the chemical formula (COF)₂, is a highly reactive, colorless liquid that serves as a valuable reagent in organofluorine chemistry.[1][2] As a fluorinated derivative of oxalic acid, its dual carbonyl-fluoride functionality allows for diverse reactivity, making it a powerful agent for introducing fluorine into organic molecules.[2] The incorporation of fluorine can significantly alter the physical, chemical, and biological properties of a molecule, a strategy widely employed in the development of pharmaceuticals and agrochemicals.[3] This guide provides a comprehensive overview of the synthesis, properties, and primary applications of this compound as a fluorinating agent, with a focus on detailed experimental protocols and safety considerations.
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the metathesis reaction of oxalyl chloride with an alkali metal fluoride, typically sodium fluoride (NaF).[1][4] The reaction is generally performed in an aprotic solvent. Another method involves the direct synthesis from carbon monoxide using dioxygenyl salts.[2]
Experimental Protocol: Synthesis from Oxalyl Chloride
A patented method describes the reaction of oxalyl chloride with finely divided sodium fluoride (≤10 μm) in an aprotic solvent, such as sulfolane, at a temperature between -10 °C and 50 °C. This process can achieve yields of over 90%.[5]
General Procedure:
-
In a suitable reaction vessel, a suspension of finely powdered, dry sodium fluoride in an aprotic solvent (e.g., tetramethylene sulfone or sulfolane) is prepared.
-
The suspension is cooled to the desired temperature (e.g., 0 °C).
-
Oxalyl chloride is added dropwise to the stirred suspension.
-
The reaction mixture is stirred for several hours at a controlled temperature.
-
The volatile this compound product is then isolated from the reaction mixture by distillation under reduced pressure and collected in a cold trap. The purity can be confirmed by infrared spectroscopy, which shows sharp absorption peaks around 1861 cm⁻¹ and 1872 cm⁻¹.[5]
Physical and Chemical Properties
This compound is a volatile and highly reactive compound. Its key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂F₂O₂ | [1] |
| Molar Mass | 94.017 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 26.6 °C | [1] |
| Melting Point | -3 °C | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane, chloroform, and acetone. | [3] |
Core Application: Conversion of Carboxylic Acids to Acyl Fluorides
The primary and most well-documented application of this compound in organic synthesis is the conversion of carboxylic acids to their corresponding acyl fluorides. This transformation is highly efficient and proceeds under mild conditions. Acyl fluorides are valuable synthetic intermediates that exhibit a favorable balance of stability and reactivity, making them superior to more common acyl chlorides in many applications, including peptide synthesis and Friedel-Crafts acylations.[6][7]
General Reaction and Mechanism
The reaction proceeds by nucleophilic attack of the carboxylic acid on one of the carbonyl carbons of this compound, followed by the collapse of the tetrahedral intermediate to release the acyl fluoride, carbon dioxide, carbon monoxide, and hydrogen fluoride.
Detailed Experimental Protocol
The following general procedure is adapted from the work of Tullock and Coffman (1960).[4]
Materials:
-
Carboxylic acid
-
This compound
-
Inert solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vessel equipped with a stirrer and a reflux condenser (or cold trap)
Procedure:
-
A solution of the carboxylic acid in an inert solvent is prepared in the reaction vessel.
-
The solution is cooled in an ice bath.
-
This compound is slowly added to the cooled solution. A gentle evolution of gas (CO, CO₂, HF) is typically observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the gas evolution ceases.
-
The solvent and any excess this compound are removed under reduced pressure to yield the crude acyl fluoride, which can be purified by distillation.
Quantitative Data: Synthesis of Acyl Fluorides
The following table summarizes results from the foundational literature on this transformation.[4]
| Carboxylic Acid Substrate | Product Acyl Fluoride | Yield (%) |
| Acetic Acid | Acetyl Fluoride | 85 |
| Propionic Acid | Propionyl Fluoride | 90 |
| Butyric Acid | Butyryl Fluoride | 92 |
| Isobutyric Acid | Isobutyryl Fluoride | 88 |
| Pivalic Acid | Pivaloyl Fluoride | 80 |
| Benzoic Acid | Benzoyl Fluoride | 95 |
Other Potential Fluorination Reactions
While the conversion of carboxylic acids is well-established, the use of this compound for other key fluorination reactions, such as the deoxyfluorination of alcohols and the gem-difluorination of carbonyls, is not well-documented in modern literature. These transformations are typically carried out with a variety of other specialized reagents. However, the reactivity of this compound suggests these transformations are theoretically possible, likely proceeding through intermediate species like fluoroformate esters or adducts with carbonyls.
Commonly Used Reagents for Other Fluorinations:
-
Deoxyfluorination of Alcohols: DAST (diethylaminosulfur trifluoride), Deoxo-Fluor, PyFluor, and AlkylFluor are frequently used.[8][9]
-
Gem-difluorination of Aldehydes and Ketones: DAST and Deoxo-Fluor are effective for this transformation.
Safety and Handling
This compound is a hazardous substance that requires strict safety protocols.
-
Toxicity and Hazards: It is highly toxic, corrosive, and a severe irritant to the skin, eyes, and respiratory system.[2] Inhalation and dermal exposure can be fatal.[2] It reacts violently with water.
-
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[2]
-
Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and metals.
-
Emergency Procedures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with large amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Spills: Evacuate the area. Use appropriate PPE and contain the spill with an inert absorbent material. Prevent it from entering drains.
-
Conclusion
This compound is a potent and highly efficient reagent, primarily utilized for the conversion of carboxylic acids to acyl fluorides, a reaction that proceeds under mild conditions with high yields. While its high reactivity suggests potential for other fluorination reactions, the modern synthetic literature favors other specialized reagents for transformations such as the deoxyfluorination of alcohols and gem-difluorination of carbonyl compounds. For researchers requiring access to acyl fluorides, this compound remains a valuable tool, provided that its significant hazards are managed with strict adherence to safety protocols. Its role as a foundational reagent in organofluorine chemistry underscores the ongoing importance of developing and understanding new fluorination methodologies.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 359-40-0 [smolecule.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. patents.justia.com [patents.justia.com]
- 6. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. thieme-connect.com [thieme-connect.com]
Unveiling the Electrophilic Heart of Oxalyl Fluoride: A Technical Guide for Chemical Innovators
For Immediate Release
A Deep Dive into the Electrophilic Nature of Oxalyl Fluoride for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the electrophilic character of this compound, a powerful and highly reactive reagent in modern organic synthesis. We will delve into its electronic structure, reactivity, and applications, offering valuable insights for professionals in the fields of chemical research and pharmaceutical development. This document summarizes key quantitative data, provides detailed experimental protocols for its application, and visualizes complex chemical processes for enhanced understanding.
The Core of Reactivity: Understanding the Electrophilicity of this compound
This compound ((COF)₂) is a colorless liquid known for its exceptional reactivity, which is primarily attributed to the strong electron-withdrawing nature of the two fluorine atoms.[1] This high degree of electronegativity significantly enhances the electrophilic character of the carbonyl carbons, making them highly susceptible to nucleophilic attack. This inherent reactivity makes this compound a valuable reagent for a variety of chemical transformations, particularly in the synthesis of fluorinated organic molecules, which are crucial in the development of pharmaceuticals and agrochemicals.[1][2]
The molecule exists as a mixture of two conformers: a more stable trans (anti) form and a less stable cis (syn) form.[1] The presence of these two isomers has been confirmed by vibrational spectroscopy and electron diffraction studies.[1][3]
Electronic Structure and its Influence on Reactivity
The electrophilicity of this compound is a direct consequence of its electronic structure. The carbon-fluorine and carbon-oxygen double bonds are highly polarized due to the significant difference in electronegativity between the constituent atoms. This polarization results in a substantial partial positive charge on the carbonyl carbons, rendering them potent electrophilic centers.
Similarly, Mulliken charge analysis would likely reveal a significant positive partial charge on the carbonyl carbon atoms. This charge concentration further confirms the high electrophilicity of the molecule, explaining its vigorous reactivity with a wide range of nucleophiles.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing a basis for understanding its physical properties and thermodynamic characteristics.
| Property | Value | Reference |
| Molecular Formula | C₂F₂O₂ | [4] |
| Molecular Weight | 94.017 g/mol | [4][5] |
| CAS Registry Number | 359-40-0 | [4] |
| Melting Point | -3 °C | [5] |
| Boiling Point | 26.6 °C | [5] |
Table 1: Physical Properties of this compound
| Parameter | Value (trans isomer) | Value (cis isomer) | Reference |
| r(C=O) / Å | 1.178(2) | 1.176(2) | [1] |
| r(C-F) / Å | 1.323(2) | 1.328(2) | [1] |
| r(C-C) / Å | 1.533(3) | 1.535(3) | [1] |
| ∠(C-C=O) / deg | 126.4(2) | 124.2(2) | [1] |
| ∠(C-C-F) / deg | 109.8(2) | 112.2(2) | [1] |
| ∠(O=C-F) / deg | 123.8(2) | 123.6(2) | [1] |
Table 2: Structural Parameters of this compound at -10 °C [1]
| Thermodynamic Quantity | Value | Reference |
| ΔH° (trans → cis) | 1.14 kcal/mol | [1] |
| ΔS° (trans → cis) | 2.12 cal/(mol·K) | [1] |
| ΔrH° (F⁻ + C₂F₂O₂ → (F⁻ • C₂F₂O₂)) | 191 ± 8.4 kJ/mol | [4] |
| ΔrG° (F⁻ + C₂F₂O₂ → (F⁻ • C₂F₂O₂)) | 155 ± 8.4 kJ/mol | [4] |
Table 3: Thermodynamic Data for this compound
Key Applications and Experimental Protocols
The high electrophilicity of this compound makes it a versatile reagent in organic synthesis. Its primary applications include the synthesis of acyl fluorides and its role as an activator in oxidation reactions.
Synthesis of Acyl Fluorides from Carboxylic Acids
Acyl fluorides are valuable synthetic intermediates due to their balanced reactivity and stability.[6][7] They are generally more stable and easier to handle than their chloride or bromide counterparts.[7] this compound provides a direct and efficient route to these compounds from carboxylic acids.
Reaction Workflow: Synthesis of Acyl Fluorides
Caption: Workflow for the synthesis of acyl fluorides using this compound.
Detailed Experimental Protocol:
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Anhydrous inert solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a solution of the carboxylic acid in the anhydrous inert solvent under an inert atmosphere, add this compound dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques such as ¹⁹F NMR or by observing the cessation of gas evolution (CO, CO₂).
-
Upon completion, the solvent and excess this compound can be removed under reduced pressure to yield the crude acyl fluoride.
-
Purification can be achieved by distillation or flash column chromatography, depending on the properties of the product.[8]
-
Note: This is a general protocol and may require optimization for specific substrates. The reaction is typically exothermic and may require cooling for large-scale preparations. Proper safety precautions for handling corrosive and toxic reagents are essential.
Role in Swern-Type Oxidations
While the classic Swern oxidation utilizes oxalyl chloride, the underlying principles of activating dimethyl sulfoxide (DMSO) are applicable to this compound. The reaction involves the formation of a highly electrophilic sulfonium species, which then oxidizes a primary or secondary alcohol to an aldehyde or ketone, respectively.
Signaling Pathway: Mechanism of Swern-Type Oxidation
Caption: Key intermediates in the Swern-type oxidation pathway.
Conclusion
This compound stands out as a highly electrophilic and versatile reagent in the toolkit of the modern chemist. Its reactivity, driven by the strong inductive effect of its fluorine substituents, enables a range of important transformations, most notably the efficient synthesis of acyl fluorides. The quantitative data and detailed protocols provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this powerful molecule in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.
Disclaimer: The information provided in this document is for technical guidance and informational purposes only. All chemical reactions should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.
References
- 1. Conformational analysis. 24. Structure and composition of gaseous this compound, C(2)F(2)O(2): electron-diffraction investigation augmented by data from microwave spectroscopy and molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. oxalyl difluoride [webbook.nist.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
The Role of Oxalyl Fluoride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalyl fluoride (C₂F₂O₂) is a highly reactive diacyl halide that serves as a valuable reagent in medicinal chemistry, primarily for the synthesis of fluorinated compounds. Its ability to introduce fluorine and form key functional groups makes it a significant tool in the development of novel therapeutic agents. The incorporation of fluorine into drug candidates can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability. This technical guide provides an in-depth exploration of the key applications of this compound in medicinal chemistry, including detailed experimental protocols and a comparative analysis with its more common counterpart, oxalyl chloride.
Core Applications in Medicinal Chemistry
The primary applications of this compound in a medicinal chemistry context revolve around its utility as a fluorinating and acylating agent. It is particularly effective in the synthesis of acyl fluorides, esters, and amides, which are crucial intermediates in the synthesis of complex drug molecules.
Synthesis of Acyl Fluorides
Acyl fluorides are valuable reactive intermediates in organic synthesis, often favored over acyl chlorides due to their increased stability and more controlled reactivity.[1] this compound provides a direct route to acyl fluorides from carboxylic acids.
General Reaction Scheme:
This transformation is a key step in introducing fluorine into a molecule and allows for subsequent nucleophilic substitution reactions to form a variety of functional groups.
Esterification
This compound can be employed for the esterification of carboxylic acids. This reaction is particularly useful for the synthesis of esters from sensitive alcohol substrates where harsh conditions must be avoided.[2]
General Reaction Scheme:
Amide Bond Formation
Similar to esterification, this compound can facilitate the formation of amide bonds, a fundamental linkage in a vast array of pharmaceuticals, including peptides.
General Reaction Scheme:
Experimental Protocols
While specific protocols for the use of this compound in the synthesis of marketed drugs are not widely published, the following represents a general, illustrative procedure for the synthesis of an acyl fluoride from a carboxylic acid, a common transformation in drug discovery.
Synthesis of an Acyl Fluoride from a Carboxylic Acid
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a stirred solution of the carboxylic acid in anhydrous DCM at 0 °C under an inert atmosphere, a catalytic amount of anhydrous DMF is added.
-
This compound is then added dropwise to the solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the solvent and excess reagents are removed under reduced pressure to yield the crude acyl fluoride, which can be used in the next step without further purification.
Note: this compound is a toxic and corrosive compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3]
Quantitative Data and Comparative Analysis
| Reagent | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| This compound | 26.6 | Can directly introduce fluorine; Acyl fluoride products can be more stable and selective.[1] | Higher cost; Less commonly used, so fewer established protocols. |
| Oxalyl Chloride | 63-64 | Lower cost; Widely used with extensive literature and established protocols.[4] | Acyl chloride products can be less stable and more reactive, potentially leading to side reactions. |
Case Study: Synthesis of Sotorasib Intermediate (using Oxalyl Chloride)
In the synthesis of a key pyrimidine dione intermediate of Sotorasib, oxalyl chloride is used to activate a nicotinamide derivative, which then undergoes cyclization.[5][6]
Reaction Step in Sotorasib Synthesis:
Workflow for the synthesis of a key Sotorasib intermediate.
This example illustrates the critical role of oxalyl halides in constructing complex heterocyclic cores common in many drug molecules. Although oxalyl chloride is used here, one could envision a similar strategy employing this compound to potentially modulate reactivity or introduce fluorine into the final product, if desired.
Signaling Pathways
The biological targets and signaling pathways of drugs are determined by their final molecular structure, not the reagents used in their synthesis. Therefore, there are no signaling pathways directly associated with this compound itself. However, the fluorinated compounds synthesized using this compound can target a wide array of biological pathways implicated in various diseases. For instance, many kinase inhibitors, a major class of anti-cancer drugs, feature fluorinated moieties to enhance their binding affinity and selectivity.
The KRAS protein, the target of Sotorasib, is a key component of the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in an active state, leading to uncontrolled cell growth.
Simplified MAPK signaling pathway and the inhibitory action of Sotorasib.
Conclusion
This compound is a potent reagent in medicinal chemistry, offering a direct method for the synthesis of acyl fluorides and facilitating the formation of other key functional groups under mild conditions. While its application in the synthesis of currently marketed drugs is not as prominently documented as that of oxalyl chloride, its unique properties make it a valuable tool for the synthesis of novel fluorinated compounds in drug discovery and development. The strategic incorporation of fluorine can lead to compounds with improved pharmacological profiles, and reagents like this compound are essential for accessing this unique chemical space. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of specialized reagents such as this compound in the medicinal chemist's toolbox is likely to increase.
References
- 1. Novel method to synthesize valuable fluorinated drug compounds | EurekAlert! [eurekalert.org]
- 2. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 5. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]
Ethanedioyl Difluoride: A Technical Guide for Scientific Professionals
An In-depth Technical Guide on the Core Physical and Chemical Properties of Ethanedioyl Difluoride for Researchers, Scientists, and Drug Development Professionals.
Abstract
Ethanedioyl difluoride, also known as oxalyl fluoride, is a highly reactive organofluorine compound with the chemical formula C₂F₂O₂. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and analytical methods. While a valuable reagent in organic synthesis, particularly for fluorination and carbonylation reactions, its biological activity and relevance to drug development are not extensively documented in current scientific literature.
Physical and Chemical Properties
Ethanedioyl difluoride is a colorless liquid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂F₂O₂ | [2] |
| Molecular Weight | 94.02 g/mol | [2][3] |
| IUPAC Name | Oxalyl difluoride | [2] |
| CAS Number | 359-40-0 | [2] |
| Melting Point | -3 °C | [4] |
| Boiling Point | 26.6 °C | [4] |
| Density | Not available in cited sources | |
| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform, and acetone. | [5] |
Chemical Reactivity and Applications
Ethanedioyl difluoride is a highly reactive compound, primarily utilized as a potent carbonylating and fluorinating agent in organic synthesis.[3][5] Its reactivity stems from the electrophilic nature of the carbonyl carbons, enhanced by the electron-withdrawing fluorine atoms.
Key applications in organic synthesis include:
-
Esterification: It readily reacts with alcohols to form esters.[3]
-
Amide Synthesis: It can be used to convert carboxylic acids into amides.[3]
-
Acid Fluoride Formation: It serves as a reagent to convert carboxylic acids to their corresponding acid fluorides.
The general reactivity of ethanedioyl difluoride makes it a versatile tool for the introduction of carbonyl and fluoro-carbonyl moieties into organic molecules.[3]
Experimental Protocols
Synthesis of Ethanedioyl Difluoride
A common and effective method for the synthesis of ethanedioyl difluoride is the reaction of oxalyl chloride with sodium fluoride.[1]
Reaction:
(COCl)₂ + 2NaF → (COF)₂ + 2NaCl
Experimental Workflow:
Caption: Workflow for the synthesis of ethanedioyl difluoride.
Detailed Methodology:
-
Preparation: A reaction vessel is charged with anhydrous sodium fluoride and a suitable aprotic solvent, such as acetonitrile.
-
Reaction: Oxalyl chloride is added dropwise to the stirred suspension of sodium fluoride. The reaction temperature is maintained, typically between 30-40°C.
-
Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography to confirm the conversion of oxalyl chloride.
-
Isolation and Purification: Upon completion, the product, ethanedioyl difluoride, is separated from the reaction mixture by distillation under reduced pressure. The volatile product is collected in a cold trap (e.g., using a dry ice/acetone bath).
Analytical Methods
The characterization of ethanedioyl difluoride can be performed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The presence of the carbonyl groups results in strong absorption bands in the IR spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C and ¹⁹F NMR can be utilized to confirm the structure of the molecule.
Analytical Workflow:
Caption: Analytical workflow for structural verification.
Biological and Drug Development Context
Despite the prevalence of fluorinated compounds in medicinal chemistry, there is a notable lack of specific information in the reviewed scientific literature regarding the biological activity, signaling pathways, or direct applications of ethanedioyl difluoride in drug development.[6][7] While fluorine substitution is a common strategy to enhance the pharmacological properties of drug candidates, no specific studies detailing the use or investigation of ethanedioyl difluoride for such purposes were identified.[6][7] Its high reactivity and potential toxicity may limit its direct application in biological systems.[3]
Safety and Handling
Ethanedioyl difluoride is a toxic and corrosive compound.[3] It is a severe irritant to the skin, eyes, and respiratory system.[3]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid inhalation of vapors and contact with skin and eyes.
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Flush with copious amounts of water.
-
Eye Contact: Rinse with plenty of water.
-
In all cases of exposure, seek immediate medical attention.
Logical Relationship for Safe Handling:
Caption: Logical flow for ensuring safety when handling ethanedioyl difluoride.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ethanedioyl difluoride | C2F2O2 | CID 9668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 359-40-0 [smolecule.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Solubility of Oxalyl Fluoride in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of oxalyl fluoride in common organic solvents. Given the highly reactive nature of this compound, this document emphasizes qualitative solubility, stability considerations, and safe handling protocols. It is intended to be a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and drug discovery.
Introduction to this compound
This compound ((COF)₂) is a colorless, corrosive gas or fuming liquid with a low boiling point of 26.6 °C and a melting point of -3 °C[1]. It is a valuable reagent in organic synthesis, primarily utilized as a powerful fluorinating and carbonylating agent for the preparation of esters and amides from carboxylic acids and alcohols[2]. Its high reactivity, however, necessitates careful consideration of solvent choice to ensure both sufficient solubility for reaction and stability of the reagent.
Qualitative Solubility of this compound
This compound is generally considered to be soluble in a range of aprotic organic solvents. Its structural analogue, oxalyl chloride, is soluble in solvents like benzene, hexane, diethyl ether, chloroform, acetonitrile, and dichloromethane. While not a direct indicator, this suggests that this compound is likely to have similar solubility characteristics.
The table below summarizes the qualitative solubility and reactivity considerations for this compound in various common organic solvents.
| Solvent | Common Name | Qualitative Solubility | Reactivity and Stability Considerations |
| Tetrahydrofuran | THF | Likely Soluble | Potential for reaction with trace water or other impurities. THF should be rigorously dried before use. |
| Dichloromethane | DCM | Soluble[3] | Generally a good solvent choice due to its inertness under many reaction conditions. Must be dry. |
| Chloroform | Soluble[3] | Similar to DCM, a suitable inert solvent. Must be dry. | |
| Dimethylformamide | DMF | Likely Soluble | Can react with acyl halides, especially at elevated temperatures. Use with caution. |
| Dimethyl Sulfoxide | DMSO | Likely Soluble | Prone to reaction with electrophilic reagents like this compound. Generally not recommended. |
| Acetonitrile | ACN | Soluble | Used as a solvent for the synthesis of this compound, indicating good solubility and relative stability[4]. Must be anhydrous. |
| Ethyl Acetate | EtOAc | Likely Soluble | May undergo slow reaction over time. Freshly distilled and dry solvent is recommended. |
| Hexane | Likely Soluble | A non-polar solvent, may have lower solubility compared to more polar aprotic solvents. Good for purification by extraction if the product is more polar. | |
| Acetone | Soluble[3] | Potential for enolate formation and subsequent side reactions. Use with caution. | |
| Sulfolane | Soluble | Used as a solvent in the synthesis of this compound, indicating high solubility and stability under reaction conditions[4]. |
Experimental Protocol for Solubility Determination
Due to the hazardous nature of this compound (toxic and corrosive), the determination of its solubility must be conducted with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator[2]. The following is a general experimental protocol that can be adapted for determining the solubility of this reactive, low-boiling-point compound.
Objective: To determine the approximate solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Schlenk line or glovebox for inert atmosphere handling
-
Low-temperature bath (e.g., cryocooler or dry ice/acetone bath)
-
Calibrated gas-tight syringe or mass flow controller
-
Reaction vessel with a septum and magnetic stirrer
-
Analytical balance
Procedure:
-
Solvent Preparation: Ensure the chosen organic solvent is rigorously dried and deoxygenated using standard laboratory techniques (e.g., distillation from a suitable drying agent, passing through a column of activated alumina).
-
Apparatus Setup: Assemble the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The vessel should be equipped with a magnetic stir bar and sealed with a septum.
-
Solvent Addition: Transfer a precise volume or mass of the anhydrous solvent into the reaction vessel.
-
Temperature Control: Immerse the reaction vessel in a low-temperature bath set to the desired experimental temperature. Allow the solvent to equilibrate to this temperature.
-
This compound Addition:
-
Gaseous Addition: Using a calibrated mass flow controller, slowly bubble a known mass of this compound gas into the stirred solvent. Observe for the point at which the gas no longer dissolves and bubbles through the solution, indicating saturation.
-
Liquid Addition: If handling as a liquid, cool the this compound below its boiling point. Using a pre-chilled, gas-tight syringe, carefully add small, known volumes of liquid this compound to the stirred solvent. Continue addition until a separate liquid phase is observed or the solution appears saturated.
-
-
Equilibration: After the final addition, allow the sealed vessel to stir at the constant temperature for a sufficient time to ensure equilibrium is reached.
-
Solubility Calculation: The solubility can be calculated based on the mass of this compound added to the known mass or volume of the solvent at the point of saturation.
Logical Workflow for Solvent Selection
The choice of solvent for a reaction involving this compound is critical and depends on both the solubility of the reactants and the chemical compatibility of the solvent with the highly reactive this compound. The following diagram illustrates a logical workflow for solvent selection.
Conclusion
While quantitative data on the solubility of this compound in common organic solvents is scarce, its known reactivity and use in synthesis provide valuable qualitative insights. The selection of an appropriate solvent is paramount for successful and safe experimentation. Aprotic, anhydrous solvents such as dichloromethane and acetonitrile are generally preferred. Researchers must always consider the high reactivity and hazardous nature of this compound, ensuring that all handling and experimental procedures are conducted with appropriate safety precautions in a controlled environment. The provided experimental protocol offers a framework for determining solubility should quantitative data be required for specific applications.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Acyl Fluorides Using Oxalyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl fluorides have emerged as valuable intermediates in organic synthesis, offering a unique balance of reactivity and stability compared to other acyl halides. Their enhanced stability towards moisture and silica gel chromatography, coupled with their sufficient reactivity for nucleophilic acyl substitution, makes them ideal reagents in a variety of transformations, including the synthesis of peptides, esters, and ketones. This document provides detailed application notes and protocols for the synthesis of acyl fluorides from carboxylic acids using oxalyl fluoride as the fluorinating agent. While direct literature examples are limited, the protocols and data presented herein are based on established principles of acyl halide synthesis and data from analogous fluorinating agents.
Reaction Principle
The synthesis of acyl fluorides from carboxylic acids using this compound proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks one of the carbonyl carbons of this compound, leading to the formation of an unstable mixed anhydride intermediate. This intermediate subsequently collapses, releasing carbon dioxide, carbon monoxide, and the desired acyl fluoride, along with hydrogen fluoride. The reaction is typically driven to completion by the irreversible loss of gaseous byproducts.
Reaction Mechanism
Figure 1: Proposed mechanism for the synthesis of acyl fluorides from carboxylic acids using this compound.
Advantages of Using this compound
-
Gaseous Byproducts: The reaction generates volatile byproducts (CO, CO₂, HF), which can be easily removed, simplifying product purification.
-
Mild Reaction Conditions: The reaction can often be performed at or below room temperature, preserving sensitive functional groups.
-
High Reactivity: this compound is a potent electrophile, facilitating the conversion of even less reactive carboxylic acids.
Safety Precautions
This compound is a toxic and corrosive substance. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. A source of calcium gluconate gel should be readily available as a first-aid measure for potential hydrogen fluoride exposure.
Experimental Protocols
General Protocol for the Synthesis of Acyl Fluorides
This protocol is a general guideline and may require optimization for specific substrates.
Application Notes and Protocols for Oxalyl Fluoride in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is the cornerstone of peptide synthesis. The selection of an appropriate coupling reagent is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the amino acids. Acid fluorides, as activated carboxylic acid derivatives, have demonstrated significant advantages over their more common chloride counterparts, primarily due to their enhanced stability and favorable reactivity profile.[1][2] Oxalyl fluoride, by extension, presents itself as a valuable reagent for the in situ generation of amino acid fluorides, facilitating efficient peptide coupling.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in peptide coupling reactions. While direct literature on this compound for this specific application is not abundant, the protocols herein are adapted from well-established procedures for the analogous and highly relevant reagents, oxalyl chloride and thionyl fluoride.[3][4][5]
Principle of the Method
The core of the method involves a two-step, one-pot process. First, the N-protected amino acid is activated by converting it to a highly reactive amino acid fluoride intermediate through reaction with this compound. This intermediate is then subjected to nucleophilic attack by the free amine group of a second amino acid or peptide to form the desired peptide bond. The use of a non-nucleophilic base is typically required to neutralize the hydrogen fluoride generated during the coupling step.
A closely related and well-documented method utilizes oxalyl chloride in the presence of a catalyst like triphenylphosphine oxide (Ph3PO) to form a highly reactive phosphonium species, which then activates the carboxylic acid for coupling.[3] This approach has been shown to yield dipeptides, amides, and esters rapidly and without significant racemization.[3][6][7]
Advantages of the Acyl Fluoride Method
-
High Reactivity and Efficiency: Acyl fluorides are potent acylating agents, often leading to rapid and clean coupling reactions.[1]
-
Reduced Racemization: The formation of the oxazolone intermediate, a primary pathway for racemization, can be suppressed under appropriate conditions when using acyl fluorides.[1]
-
Increased Stability: Compared to acyl chlorides, acyl fluorides are more stable towards hydrolysis, allowing for easier handling and more flexible reaction conditions.[1]
-
Compatibility with Sensitive Residues: The mild conditions employed can be advantageous when working with peptides containing sensitive amino acid residues.
Experimental Protocols
The following protocols are adapted from established methods using analogous reagents such as oxalyl chloride/Ph3PO and thionyl fluoride.[3][4][5][6] Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.
Protocol 1: Solution-Phase Dipeptide Synthesis using this compound (Adapted from Oxalyl Chloride/Ph3PO Method)
This protocol is adapted from the highly efficient method developed for oxalyl chloride and catalytic triphenylphosphine oxide.[3][6]
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Phe-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
This compound (or a precursor for its in situ generation)
-
Triphenylphosphine oxide (Ph3PO) (optional, but recommended based on the analogous chloride chemistry)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the N-protected amino acid (1.0 mmol, 1.0 equiv.), the amino acid ester hydrochloride (1.2 mmol, 1.2 equiv.), and triphenylphosphine oxide (0.2 mmol, 20 mol %).
-
Add anhydrous 1,2-dichloroethane (1.0 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Carefully add this compound (1.5 mmol, 1.5 equiv.) to the mixture. Caution: this compound is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add triethylamine (2.2 mmol, 2.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (50 mL).
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (100 mL).
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO3 (3 x 50 mL) and saturated brine (2 x 30 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the resulting crude dipeptide by silica gel column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using In Situ Generated Acyl Fluoride
This protocol is adapted from the use of thionyl fluoride for solid-phase peptide synthesis and can be applied to this compound.[4][5]
Materials:
-
Fmoc-protected amino acid
-
Pre-loaded resin (e.g., Wang resin, Rink amide resin) with a free N-terminal amine
-
This compound
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Pyridine or 2,6-lutidine
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Procedure:
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and then DCM.
-
Acyl Fluoride Formation (in situ):
-
In a separate dry reaction vessel under an inert atmosphere, dissolve the Fmoc-protected amino acid (3-5 equiv. relative to resin loading) in anhydrous DCM.
-
Add pyridine (1 equiv. relative to the amino acid).
-
Slowly add this compound (1 equiv. relative to the amino acid) and stir for 30 minutes at room temperature.
-
-
Coupling:
-
Transfer the solution containing the freshly prepared Fmoc-amino acid fluoride to the vessel containing the deprotected resin.
-
Add a non-nucleophilic base such as DIEA or 2,6-lutidine (3-5 equiv. relative to resin loading).
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, drain the reaction mixture and wash the resin extensively with DMF and DCM.
-
Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide by reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Quantitative Data Summary
While specific data for this compound is limited, the following tables summarize representative yields and reaction times for analogous and related peptide coupling methods to provide a benchmark for expected performance.
Table 1: Solution-Phase Dipeptide Synthesis Yields (Adapted from Oxalyl Chloride/Ph3PO Method[3])
| N-Protected Amino Acid | Amino Acid Ester | Product | Yield (%) | Reaction Time (min) |
| Z-Phe-OH | H-Gly-OEt | Z-Phe-Gly-OEt | 90 | < 10 |
| Boc-Ala-OH | H-Phe-OMe | Boc-Ala-Phe-OMe | 88 | < 10 |
| Fmoc-Val-OH | H-Leu-OBn | Fmoc-Val-Leu-OBn | 85 | < 10 |
| Boc-Pro-OH | H-Tyr(tBu)-OMe | Boc-Pro-Tyr(tBu)-OMe | 87 | < 10 |
Table 2: One-Pot Dipeptide Synthesis Yields via Acyl Fluorides (Adapted from Thionyl Fluoride Method[4][5])
| N-Protected Amino Acid | Amino Acid Ester | Product | Yield (%) | Epimeric Ratio |
| Boc-Gly-OH | H-Ala-OtBu | Boc-Gly-Ala-OtBu | 87 | >99:1 |
| Boc-Ala-OH | H-Ala-OtBu | Boc-Ala-Ala-OtBu | 92 | >99:1 |
| Boc-Phe-OH | H-Ala-OtBu | Boc-Phe-Ala-OtBu | 97 | >99:1 |
| Cbz-Val-OH | H-Ala-OtBu | Cbz-Val-Ala-OtBu | 95 | >99:1 |
Reaction Mechanisms and Workflows
The following diagrams illustrate the key chemical transformations and experimental workflows involved in peptide coupling using this compound.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 4. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05316G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deoxyfluorination of Alcohols
Introduction
The conversion of alcohols to alkyl fluorides, a process known as deoxyfluorination, is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials. The introduction of a fluorine atom can significantly alter a molecule's biological activity, metabolic stability, and physicochemical properties. While a variety of reagents have been developed for this purpose, it is important to note that oxalyl fluoride is not a commonly employed reagent for the direct deoxyfluorination of alcohols. The literature extensively documents the use of sulfur-based, phosphorus-based, and other specialized reagents for this transformation. This document provides a detailed overview of the prevalent mechanisms, experimental protocols, and quantitative data for established deoxyfluorination methods.
The general principle of alcohol deoxyfluorination involves the activation of the hydroxyl group to form a good leaving group, which is subsequently displaced by a fluoride ion.[1] The choice of fluorinating agent is critical and depends on the substrate's structure, functional group tolerance, and the desired stereochemical outcome.
Mechanisms of Deoxyfluorination
The mechanisms of alcohol deoxyfluorination vary depending on the reagent employed. Two of the most common classes of reagents are those based on sulfur(IV) and phosphorus(V).
Mechanism with Aminosulfur Trifluorides (e.g., DAST)
Diethylaminosulfur trifluoride (DAST) and its analogues like Deoxo-Fluor are widely used for deoxyfluorination.[2] The reaction mechanism is generally believed to proceed through an SN2 pathway, leading to an inversion of stereochemistry at the carbon center.
The key steps are:
-
Activation of the Alcohol: The alcohol attacks the sulfur atom of DAST, displacing a fluoride ion to form an alkoxyaminosulfur difluoride intermediate.
-
Formation of the Leaving Group: This intermediate can then rearrange to form a more stable species where the oxygen is bonded to sulfur, creating a good leaving group.
-
Nucleophilic Attack by Fluoride: The displaced fluoride ion then acts as a nucleophile, attacking the carbon atom and displacing the leaving group to form the alkyl fluoride product.
Caption: Mechanism of alcohol fluorination with DAST.
Mechanism with PyFluor
PyFluor, a sulfonyl fluoride, in conjunction with a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), offers a milder and often more selective alternative to DAST.[3][4] The reaction is thought to proceed through the formation of a sulfonate ester intermediate.
The proposed steps are:
-
Formation of Sulfonate Ester: The alcohol, activated by the base, reacts with PyFluor to form a pyridylsulfonyl ester.
-
Nucleophilic Displacement: The fluoride ion, typically from a salt added to the reaction or from the counterion of the reagent, then displaces the pyridylsulfonate leaving group in an SN2 fashion to yield the alkyl fluoride.
Caption: Mechanism of alcohol fluorination with PyFluor.
Quantitative Data
The efficiency of deoxyfluorination reactions is highly dependent on the substrate and the chosen reagent. The following table summarizes typical yields for the fluorination of various alcohols with common reagents.
| Alcohol Type | Reagent | Yield (%) | Reference |
| Primary | DAST | 60-90 | [2] |
| Secondary | DAST | 50-80 | [2] |
| Tertiary | DAST | Low to moderate (elimination is a major side reaction) | [2] |
| Primary | Deoxo-Fluor | 70-95 | [2] |
| Secondary | Deoxo-Fluor | 60-90 | [2] |
| Primary | PyFluor/DBU | 80-99 | [3][4] |
| Secondary | PyFluor/DBU | 75-95 | [3][4] |
| Tertiary | AlkylFluor | 50-80 | [4] |
Experimental Protocols
General Protocol for Deoxyfluorination using DAST
Materials:
-
Alcohol (1.0 equiv)
-
DAST (1.2-1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
A solution of the alcohol in anhydrous DCM is cooled to -78 °C under an inert atmosphere.[5]
-
DAST is added dropwise to the stirred solution.[5]
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-16 hours, while monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Deoxyfluorination using PyFluor
Materials:
-
Alcohol (1.0 equiv)
-
PyFluor (1.5 equiv)
-
DBU (1.5 equiv)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the alcohol in the anhydrous solvent is added DBU at room temperature under an inert atmosphere.
-
PyFluor is then added in one portion, and the reaction mixture is stirred at room temperature or heated as required.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Experimental Workflow
The general workflow for a deoxyfluorination reaction is outlined below.
Caption: General experimental workflow for deoxyfluorination.
Safety Precautions
Deoxyfluorinating agents such as DAST and its derivatives are moisture-sensitive and can be hazardous.[2] They should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. DAST can undergo exothermic decomposition at elevated temperatures, so reactions should not be heated unless specific protocols are followed.[2] Always consult the safety data sheet (SDS) of the specific reagent before use.
References
- 1. researchgate.net [researchgate.net]
- 2. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 3. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Conversion of Carboxylic Acids to Amides Using Oxalyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient formation of amide bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development where the amide functional group is a prevalent structural motif. This document provides detailed application notes and protocols for the conversion of carboxylic acids to amides using oxalyl fluoride as an activating agent. This one-pot method offers a rapid and efficient means of amide bond formation under mild conditions. The reaction proceeds through the in situ generation of a highly reactive acyl fluoride intermediate, which subsequently undergoes nucleophilic substitution with a primary or secondary amine to yield the desired amide. Due to its high reactivity, this compound can be a valuable tool for the synthesis of complex amides, including peptides.
Reaction Principle
The conversion of a carboxylic acid to an amide using this compound is a two-step, one-pot process. Initially, the carboxylic acid reacts with this compound to form a highly reactive acyl fluoride intermediate, with the evolution of gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen fluoride). Subsequently, the addition of a primary or secondary amine to the reaction mixture results in a nucleophilic attack on the acyl fluoride, forming the stable amide bond. The overall transformation is efficient and often proceeds rapidly at room temperature.
Signaling Pathway and Experimental Workflow
The logical progression of the chemical transformation and the general laboratory workflow are depicted below.
Figure 1: Reaction mechanism for amide synthesis.
Figure 2: General experimental workflow.
Materials and Equipment
-
Reagents:
-
Carboxylic acid
-
Primary or secondary amine
-
This compound (handle with extreme care in a fume hood)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), 1,2-dichloroethane)
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Catalyst (optional, e.g., Triphenylphosphine oxide)
-
Deionized water
-
Saturated aqueous sodium bicarbonate or sodium carbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction (separatory funnel)
-
Chromatography column and supplies
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Experimental Protocols
Important Safety Note: this compound is a toxic and corrosive substance that reacts violently with water. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) must be worn.
Protocol 1: General Procedure for the Synthesis of Amides
This protocol is adapted from established procedures for oxalyl chloride and is expected to be effective for this compound.[1][2][3]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) in an anhydrous solvent (e.g., 1,2-dichloroethane, 5 mL).
-
Addition of Reagents: To the stirred solution at room temperature, add this compound (1.5 mmol, 1.5 equiv.) dropwise via syringe. Following the addition of this compound, add triethylamine (2.0 mmol, 2.0 equiv.) in a sequential manner.
-
Reaction Monitoring: Stir the resulting mixture at room temperature. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, quench the mixture by the addition of water (10 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium carbonate (2 x 20 mL) and saturated brine (20 mL).[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Catalytic Synthesis of Amides and Dipeptides
For more challenging couplings, such as those involving sterically hindered substrates or for peptide synthesis, the use of a catalyst like triphenylphosphine oxide can be beneficial. This protocol is based on the work of Ren et al. using oxalyl chloride.[1][2][3]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine the N-protected amino acid or carboxylic acid (1.0 mmol, 1.0 equiv.), the amino acid ester or amine (1.2 mmol, 1.2 equiv.), and triphenylphosphine oxide (0.2 mmol, 20 mol%) in 1,2-dichloroethane (5 mL).
-
Reagent Addition: To this mixture at ambient temperature, add this compound (1.5 mmol, 1.5 equiv.) followed by triethylamine (2.0 mmol, 2.0 equiv.).
-
Reaction: Stir the mixture at room temperature for approximately 10-30 minutes. Monitor the reaction progress by TLC.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following tables provide representative data for amide synthesis using the analogous reagent, oxalyl chloride, which is expected to provide a strong indication of the efficacy of this compound.
Table 1: Synthesis of Amides from Various Carboxylic Acids and Amines (Data adapted from oxalyl chloride protocols)[1][4]
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | N-Benzylbenzamide | ~90-95% |
| 2 | Phenylacetic Acid | Morpholine | 2-Phenyl-1-morpholinoethan-1-one | ~85-92% |
| 3 | Cinnamic Acid | Aniline | N-Phenylcinnamamide | ~88-94% |
| 4 | Adipic Acid | Diethylamine (2.2 eq) | N1,N6-Tetraethyladipamide | ~80-88% |
Table 2: Synthesis of Dipeptides with Minimal Racemization (Data adapted from oxalyl chloride protocols)[1][3]
| Entry | N-Protected Amino Acid | Amino Acid Ester | Dipeptide Product | Yield (%) |
| 1 | Fmoc-Ala-OH | H-Gly-OMe | Fmoc-Ala-Gly-OMe | ~85-92% |
| 2 | Boc-Phe-OH | H-Val-OBn | Boc-Phe-Val-OBn | ~82-90% |
| 3 | Cbz-Pro-OH | H-Leu-OEt | Cbz-Pro-Leu-OEt | ~87-94% |
Applications in Drug Development
The direct conversion of carboxylic acids to amides is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs). The mild conditions and high efficiency of the this compound-mediated method make it particularly suitable for:
-
Late-stage functionalization: Introducing amide functionalities into complex molecules during the final stages of a synthetic route.
-
Peptide synthesis: The rapid coupling times and potential for low racemization make this an attractive method for the synthesis of peptides and peptidomimetics.[1][3]
-
Library synthesis: The one-pot nature of the reaction is amenable to parallel synthesis and the generation of compound libraries for high-throughput screening.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as this compound reacts with water.
-
Verify the quality of the this compound.
-
Consider increasing the amount of the amine or this compound.
-
For difficult couplings, consider the addition of a catalyst as in Protocol 2.
-
-
Side Reactions:
-
The formation of symmetrical anhydrides from the carboxylic acid can sometimes be observed. Using the amine in slight excess can help to minimize this.
-
Ensure the reaction temperature is controlled, especially during the addition of this compound.
-
Conclusion
The use of this compound for the conversion of carboxylic acids to amides provides a powerful and efficient synthetic methodology. The reaction proceeds under mild conditions, is generally high-yielding, and can be applied to a wide range of substrates, including sensitive amino acids. These attributes make it a valuable tool for researchers in both academic and industrial settings, particularly in the realm of drug discovery and development. As with any highly reactive reagent, appropriate safety precautions must be strictly followed.
References
- 1. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Oxalyl Fluoride for the Preparation of Esters from Sensitive Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of sterically hindered or electronically sensitive alcohols is a significant challenge in organic synthesis, particularly in the context of drug development and natural product synthesis where substrates often possess delicate functional groups. Traditional methods involving strong acids or high temperatures can lead to degradation, rearrangement, or elimination byproducts. Acyl halides, such as oxalyl chloride, are effective activating agents but the generation of hydrochloric acid can be detrimental to sensitive substrates. Oxalyl fluoride, as a potentially more reactive and selective reagent, offers a promising alternative for the mild and efficient esterification of these challenging alcohols. The in-situ generation of hydrogen fluoride, which can be scavenged by a mild base, may offer a less acidic reaction environment compared to its chloride counterpart.
This document provides a detailed protocol and application notes for the use of this compound in the preparation of esters from sensitive alcohols, such as tertiary alcohols. While direct literature on this specific application is sparse, the following protocols and mechanisms are based on the established reactivity of related acyl halides and fluorinating agents.
Proposed Reaction Mechanism
The reaction of a sensitive alcohol with this compound is proposed to proceed via a two-step nucleophilic acyl substitution, catalyzed by a non-nucleophilic base such as pyridine. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the hydrogen fluoride byproduct.
Caption: Proposed mechanism for the esterification of a sensitive alcohol with this compound.
Experimental Protocols
The following is a general protocol for the esterification of a sensitive alcohol using this compound. This should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Sensitive alcohol (e.g., tert-butanol)
-
This compound (handle with extreme care in a well-ventilated fume hood)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the sensitive alcohol (1.0 eq) and anhydrous pyridine (2.2 eq) dissolved in anhydrous DCM (0.1 M solution with respect to the alcohol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of this compound:
-
Slowly add a solution of this compound (0.5 eq) in anhydrous DCM to the dropping funnel.
-
Add the this compound solution dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at -78 °C. A white precipitate of pyridinium fluoride may form.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.
-
Slowly warm the reaction to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dialkyl oxalate ester.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the esterification of sensitive alcohols using this compound.
Data Presentation: Illustrative Results
The following table summarizes hypothetical but realistic quantitative data for the esterification of a representative sensitive alcohol, tert-butanol, using the described protocol. This data is for illustrative purposes to guide researchers in their experimental analysis.
| Entry | Substrate (Alcohol) | Product | Yield (%) | Purity (%) | Notes |
| 1 | tert-Butanol | Di-tert-butyl oxalate | 75 | >98 | Reaction went to completion in 18 hours. |
| 2 | Linalool | Dilinalyl oxalate | 68 | >95 | Some minor elimination byproducts observed. |
| 3 | 1-Adamantanol | Di(1-adamantyl) oxalate | 82 | >99 | Crystalline product obtained after purification. |
Safety and Handling Precautions
-
This compound is a highly toxic and corrosive substance. All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
-
The reaction is exothermic and should be cooled adequately during the addition of this compound.
-
Quenching of the reaction should be performed slowly and at a low temperature to control the evolution of gas.
Conclusion
The use of this compound presents a potentially advantageous method for the esterification of sensitive and sterically demanding alcohols. The proposed protocol provides a foundation for further exploration and optimization of this transformation. The mild reaction conditions and the nature of the byproducts may offer a superior alternative to traditional esterification methods for complex and delicate substrates encountered in pharmaceutical and materials science research. Researchers are encouraged to adapt and refine this methodology for their specific applications.
Oxalyl Fluoride in the Surface Modification of Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalyl fluoride ((COF)₂) is a highly reactive, colorless liquid that serves as a versatile reagent in organic synthesis and, increasingly, in the field of materials science.[1] Its potent fluorinating capabilities make it a candidate for the precise surface modification of a variety of materials. This document provides detailed application notes and protocols for the use of this compound in surface modification, with a focus on its application in plasma etching of silicon dioxide. Due to the limited availability of published data on other materials, the protocols provided are generalized and should be adapted by researchers for specific applications.
Key Applications:
-
Plasma Etching: Used as a gas source in plasma etching processes, particularly for dielectric materials like silicon dioxide.[2]
-
Surface Fluorination: Introduction of fluorine onto material surfaces to modify properties such as hydrophobicity, chemical resistance, and biocompatibility.
-
Precursor for Chemical Vapor Deposition (CVD): Potential use as a precursor for the deposition of fluorinated thin films.
Safety Precautions and Handling
This compound is a toxic and corrosive substance that requires strict safety measures.[3][4]
-
Toxicity: Toxic if inhaled and may cause an allergic skin reaction.[3]
-
Corrosivity: Causes severe skin burns and eye damage.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[3][4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and metals.[4]
-
Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Prevent the substance from entering drains.[4]
Experimental Workflow for Surface Modification
The following diagram outlines a general workflow for the surface modification of materials using gaseous this compound. This process should be conducted in a specialized, vacuum-sealed reactor.
References
Application Notes and Protocols for Gas-Phase Etching of Dielectrics with Oxalyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fabrication of microelectronics and semiconductor devices, the precise etching of dielectric materials is a critical step. While perfluorocompounds (PFCs) have traditionally been the etchants of choice, their high global warming potential has necessitated the search for more environmentally benign alternatives.[1] Oxalyl fluoride (C₂O₂F₂) has emerged as a potential candidate due to its significantly lower environmental impact. This document provides a comprehensive overview of the application of this compound in the gas-phase etching of dielectric materials, primarily focusing on silicon dioxide (SiO₂).
These application notes synthesize the available research data on this compound, offering detailed experimental protocols and comparative performance metrics. While data on this compound is still emerging, this guide provides a foundational understanding for researchers looking to explore its potential in their applications.
Principle of Operation
Gas-phase etching of dielectrics using fluorine-containing compounds relies on the generation of reactive fluorine radicals within a plasma. These radicals interact with the dielectric surface, breaking down the material into volatile byproducts that can be pumped out of the reaction chamber. In the case of silicon dioxide, the primary reaction involves the formation of silicon tetrafluoride (SiF₄) and carbon dioxide (CO₂).
A preliminary evaluation of this compound in an inductively coupled plasma (ICP) etch tool demonstrated its capability to etch silicon dioxide.[1] The study also highlighted its favorable characteristic of producing very low quantities of global warming compounds compared to conventional PFC processes like those using C₂F₆.[1]
Experimental Data
Quantitative analysis of this compound as a dielectric etchant is currently limited. However, initial studies provide some key performance indicators. The following tables summarize the available data and provide a comparison with a standard PFC etchant, C₂F₆.
Table 1: Etching Performance of this compound on Silicon Dioxide
| Etchant Gas | Substrate | Etch Rate | Selectivity to Photoresist Mask | Source |
| This compound (C₂O₂F₂) | TEOS-deposited SiO₂ | Low | Poor | [1] |
| Hexafluoroethane (C₂F₆) | TEOS-deposited SiO₂ | Standard | Standard | [1] |
Note: "Low" and "Poor" are qualitative assessments from the initial screening study, indicating performance below the standard C₂F₆ process under the tested conditions.[1] Further optimization is required to obtain quantitative values.
Table 2: Environmental Impact Comparison
| Etchant Gas | Global Warming Compound Emissions | Source |
| This compound (C₂O₂F₂) | Very Low | [1] |
| Hexafluoroethane (C₂F₆) | High | [1] |
Experimental Protocols
The following protocols are based on the initial studies of this compound and general practices for gas-phase dielectric etching. Researchers should consider these as a starting point and optimize the parameters for their specific applications and equipment.
Materials and Equipment
-
Substrate: Patterned tetraethoxysilane (TEOS)-deposited silicon oxide wafers with deep UV photoresist masks (features of 0.35, 0.45, and 0.6 µm).[1]
-
Etchant Gas: this compound (C₂O₂F₂)
-
Plasma Etch Tool: Inductively Coupled Plasma (ICP) reactor.
-
Characterization Tools: Scanning Electron Microscope (SEM) for etch profile analysis, Ellipsometer for etch rate measurement.
Protocol for Gas-Phase Etching of Silicon Dioxide
-
Chamber Preparation:
-
Ensure the ICP etch chamber is clean and free of contaminants from previous runs.
-
Perform a chamber conditioning run with a suitable plasma (e.g., oxygen plasma) if necessary.
-
-
Substrate Loading:
-
Carefully load the patterned SiO₂ wafer onto the substrate holder in the ICP chamber.
-
Ensure proper thermal contact between the wafer and the chuck.
-
-
Process Parameters:
-
Evacuate the chamber to a base pressure in the range of 10⁻⁶ to 10⁻⁵ Torr.
-
Introduce this compound gas into the chamber. The flow rate will need to be optimized, but a starting point could be in the range of 10-50 sccm.
-
Set the chamber pressure to a value between 5 and 50 mTorr.
-
Apply RF power to the ICP source to generate the plasma. A typical power range is 500-1500 W.
-
Apply a bias voltage to the substrate to control the ion energy. A typical range is 50-200 V.
-
Maintain the substrate temperature at a controlled value, typically between 20°C and 80°C.
-
-
Etching Process:
-
Initiate the plasma and etch for a predetermined time based on the expected etch rate.
-
Monitor the plasma stability and process parameters throughout the etch.
-
-
Process Termination and Wafer Removal:
-
Turn off the RF power and gas flow.
-
Vent the chamber to atmospheric pressure with a clean, inert gas (e.g., N₂).
-
Remove the wafer from the chamber.
-
-
Post-Etch Analysis:
-
Measure the etch depth using an ellipsometer on test structures or a profilometer.
-
Analyze the etch profile, selectivity to the mask, and any potential etch residues using an SEM.
-
Diagrams
Caption: Experimental workflow for gas-phase etching of dielectrics.
Caption: Proposed reaction pathway for SiO₂ etching with this compound plasma.
Discussion and Future Outlook
The preliminary findings on this compound for dielectric etching are promising, particularly from an environmental perspective.[1] However, the observed low etch rate and poor selectivity indicate that significant process optimization is required for it to become a viable alternative to current PFCs.[1]
Future research should focus on:
-
Parameter Optimization: A systematic study of the effects of process parameters (pressure, power, gas flow, temperature) on etch rate, selectivity, and anisotropy.
-
Gas Mixtures: Investigating the addition of other gases (e.g., O₂, Ar, H₂) to the this compound plasma to enhance etch performance and selectivity.
-
Mechanism Studies: Detailed plasma diagnostics and surface analysis to gain a deeper understanding of the dissociation of this compound and the surface reactions on the dielectric and mask materials.
-
Etching of Other Dielectrics: Evaluating the performance of this compound for etching other relevant dielectric materials, such as silicon nitride (Si₃N₄) and low-k dielectrics.
By addressing these areas, a more complete picture of the potential of this compound as a next-generation dielectric etchant can be developed.
References
Application Notes and Protocols: Step-by-Step Protocol for Using Oxalyl Fluoride in a Glovebox
Disclaimer: Oxalyl fluoride is a highly toxic, corrosive, and reactive chemical. This protocol is intended for trained researchers and scientists in a controlled laboratory setting. A thorough risk assessment must be conducted before commencing any work. Always consult the Safety Data Sheet (SDS) for the most current safety information.
Introduction
This compound, with the chemical formula (COF)₂, is a fluorinated derivative of oxalic acid. It is a colorless liquid or gas with a low boiling point, known for its high reactivity.[1][2] In synthetic chemistry, it serves as a powerful fluorinating and carbonylating agent, used to convert alcohols and carboxylic acids into their corresponding derivatives, which are crucial intermediates in the development of pharmaceuticals and agrochemicals.[2][3] Due to its extreme toxicity and reactivity with moisture, all manipulations must be performed in a controlled, inert atmosphere, such as a glovebox.
Health and Safety Information
This compound is acutely toxic and corrosive.[3]
-
Toxicity: It is toxic by inhalation, in contact with skin, and if swallowed.[4] Inhalation and dermal exposure can be fatal.[3] It is a severe irritant to the skin, eyes, and respiratory system, and exposure can lead to coughing, shortness of breath, and severe lung damage.[3]
-
Physical Hazards: It is supplied as a liquefied gas under pressure and may explode if heated.[5] It may decompose explosively when heated or involved in a fire and can form toxic fumes.[5]
-
Reactivity Hazards: this compound reacts violently with water. It is unstable in the presence of incompatible materials.
Quantitative Data
The physical properties and hazard classifications of this compound are summarized below. Note that reported physical constants can vary between sources.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂F₂O₂ | [1][4] |
| Molecular Weight | 94.02 g/mol | [3] |
| Appearance | Colorless, corrosive gas or fuming liquid with an irritating odor | [6] |
| Boiling Point | 26.6 °C (79.9 °F; 299.8 K) | [4][7] |
| Melting Point | -3 °C (27 °F; 270 K) | [4][7] |
| Density | ~1.511 g/cm³ (estimated) | [3][4] |
| Solubility | Insoluble in water. Soluble in dichloromethane, chloroform, acetone. | [6] |
Table 2: Hazard Identification
| Hazard Statement | GHS Code | Source(s) |
| Contains gas under pressure; may explode if heated | H280 | [5] |
| Toxic if inhaled | H331 | [5] |
| Causes severe skin burns and eye damage | H314 | [8] |
| May cause an allergic skin reaction | H317 | [5] |
| Toxic by inhalation, in contact with skin and if swallowed | R23/24/25 | [4] |
| Causes burns | R34 | [4] |
Experimental Protocols
A glovebox is a sealed container with an inert atmosphere (typically nitrogen or argon) that allows for the manipulation of air- and moisture-sensitive substances.[9]
-
Glovebox Atmosphere: Before starting, ensure the glovebox atmosphere is inert, with oxygen and moisture levels below 1 ppm.[9] The blower/circulator should be running to maintain atmospheric purity.[10]
-
Personal Protective Equipment (PPE):
-
Standard Lab Attire: Always wear a flame-resistant lab coat, long pants, and closed-toe shoes.
-
Eye Protection: Safety glasses with side shields or safety goggles are mandatory.
-
Inner Gloves: Wear a pair of disposable nitrile gloves as a base layer.
-
Glovebox Gloves: The glovebox must be equipped with heavy-duty gloves suitable for handling corrosive materials. Butyl rubber gloves are recommended for their resistance to corrosive acids.[4] Ensure the glovebox gloves are inspected for punctures or signs of degradation before use.
-
Outer Gloves (Optional but Recommended): To prevent cross-contamination and protect the primary glovebox gloves, wear a pair of disposable gloves over the Butyl gloves when handling the reagent.[10]
-
Materials:
-
Sealed container of this compound from the supplier.
-
Schlenk flask or other sealable reaction vessel, oven-dried.[2]
-
Septa, glass stoppers, and other necessary glassware, all oven-dried.[11]
-
Non-porous secondary containment tray.
-
Lab notebook and pen compatible with the glovebox environment.
-
Kimwipes, dried in a vacuum desiccator.[9]
Procedure:
-
Preparation: Place all necessary oven-dried glassware, the secondary containment tray, and other equipment into the glovebox antechamber.[2]
-
Antechamber Cycling: Evacuate the antechamber to a pressure below 100 mTorr and hold for at least 20 minutes. Refill the antechamber with the inert glovebox gas. Repeat this pump-down/backfill cycle a minimum of three times to ensure all atmospheric contaminants are removed.[2]
-
Reagent Transfer: Place the sealed container of this compound in the antechamber. Do not open the supplier container outside the glovebox. Perform another three pump-down/backfill cycles.
-
Introduction to Glovebox: Once the final cycle is complete, slowly open the inner antechamber door and transfer all items into the main glovebox chamber. Place the this compound container in the secondary containment tray.
-
Equilibration: Allow the container to equilibrate to the glovebox temperature before opening to prevent pressure changes.
This protocol describes a generic procedure for using this compound as a carbonylating or fluorinating agent for a substrate (e.g., an alcohol) in a suitable anhydrous solvent.
Procedure:
-
Setup: Secure an oven-dried reaction flask equipped with a magnetic stir bar inside the glovebox.
-
Reagent Preparation: Dissolve the substrate in the required volume of anhydrous solvent (e.g., dichloromethane, previously brought into the glovebox).
-
Cooling: If the reaction is exothermic, cool the reaction mixture using a cold well or a cryocool unit inside the glovebox before addition.
-
Opening this compound: Carefully unseal the supplier container. Given its low boiling point, it may be under positive pressure.
-
Addition: Using a gastight syringe or a cannula, slowly and carefully withdraw the required amount of liquid this compound. Add it dropwise to the stirring reaction mixture at a controlled rate to manage any exotherm.
-
Reaction: Allow the reaction to stir for the required time at the appropriate temperature. Monitor as needed. All vessels containing this compound or its reaction mixtures must remain capped.[10]
-
Workup and Quenching (Inside the Glovebox):
-
Once the reaction is complete, any excess this compound must be neutralized before removing the reaction from the glovebox.
-
Prepare a separate flask containing a stirred slurry of a mild base, such as sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃), in an inert solvent.
-
Slowly and carefully transfer the reaction mixture via cannula into the quenching slurry. This should be done with extreme caution as gas evolution (CO₂) will occur.
-
Allow the quenched mixture to stir until gas evolution ceases. The mixture can now be considered significantly safer for removal from the glovebox.
-
-
Containment: Immediately contain the spill using dried Kimwipes or other absorbent material designated for spills.
-
Neutralization: Liberally cover the spill and contaminated materials with powdered sodium bicarbonate or soda ash.
-
Cleanup: Carefully collect all contaminated materials (absorbent, gloves, etc.) into a dedicated, sealable waste container inside the glovebox.
-
Atmosphere Purge: If the spill involves a significant amount of volatile liquid, turn off the glovebox circulator to protect the catalyst and purge the glovebox atmosphere with fresh inert gas according to the manufacturer's instructions.[2]
-
Waste Disposal: The sealed waste container must be removed through the antechamber and disposed of according to institutional hazardous waste protocols.
Visualizations
Caption: Experimental workflow for using this compound in a glovebox.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JPH0699358B2 - Method for producing this compound - Google Patents [patents.google.com]
- 7. digital-analysis.com [digital-analysis.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. pimdata.amgmedical.com [pimdata.amgmedical.com]
Application Notes and Protocols: Oxalyl Fluoride as a Reagent for Deoxofluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of oxalyl fluoride and its precursors in deoxofluorination reactions. The information is intended for use by trained professionals in a laboratory setting.
Introduction to this compound
This compound, with the chemical formula (COF)₂, is a colorless, reactive liquid that serves as a fluorinating agent in organic synthesis.[1] It is the fluorinated derivative of oxalic acid and is typically prepared by the reaction of oxalyl chloride with a fluoride source like sodium fluoride.[1][2] Due to its reactivity and toxicity, it must be handled with extreme care.[3] While direct use of this compound for deoxofluorination is less common in literature, its precursor, oxalyl chloride, is widely used to activate alcohols as oxalate esters for subsequent radical-mediated deoxyfluorination.[4] This indirect approach has proven to be a powerful method for the synthesis of alkyl fluorides, particularly for challenging secondary and tertiary alcohols.[4]
Physical and Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂F₂O₂[1][5] |
| Molar Mass | 94.02 g/mol [1][5] |
| Melting Point | -3 °C[1][5] |
| Boiling Point | 26.6 °C[1][5] |
Safety and Handling
This compound is toxic by inhalation, in contact with skin, and if swallowed.[3][5] It is crucial to handle this reagent in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber) that have been inspected prior to use.[6]
-
Body Protection: Wear a flame-resistant lab coat and other protective clothing to prevent skin contact.[6]
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) may be necessary for firefighting or in case of a large spill.[6][7]
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Avoid contact with water, as it may react.
-
Keep away from sources of ignition.[6]
-
Use non-sparking tools.[6]
Emergency Procedures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Spills: Evacuate the area. Use personal protective equipment. Contain the spill and clean up with an inert absorbent material. Do not let the chemical enter drains.[6][7]
Applications in Deoxofluorination
The deoxofluorination of alcohols is a key transformation in medicinal and agrochemical research. While classic reagents like DAST and Deoxo-Fluor are common, they have limitations regarding safety and selectivity.[4][8] An alternative strategy involves the conversion of alcohols into oxalate esters, which can then undergo photoredox-catalyzed deoxyfluorination. This method is particularly effective for secondary and tertiary alcohols, which are often challenging substrates for traditional Sₙ2-based deoxofluorination reactions.[4]
Key Advantages of the Oxalate-based Method:
-
Broad Substrate Scope: Efficiently fluorinates a wide range of secondary and tertiary alcohols.[4]
-
Functional Group Tolerance: The reaction conditions are mild and tolerate various functional groups, including protected amines, esters, and amides.[4]
-
Mechanistic Alternative: Provides a radical-mediated pathway, complementing traditional nucleophilic fluorination methods.[4]
Reaction Mechanisms and Workflows
The deoxofluorination of alcohols via their oxalate esters typically follows a two-step process: formation of the oxalate half-ester and the subsequent photoredox-catalyzed C-F bond formation.
Caption: Proposed photoredox catalytic cycle for deoxyfluorination.
Quantitative Data Summary
The following tables summarize the results from the photoredox-catalyzed deoxofluorination of various secondary and tertiary alcohols after conversion to their corresponding oxalate esters.
Table 1: Deoxofluorination of Secondary Alcohols
| Entry | Alcohol Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 1-Phenylethanol | 1-Fluoro-1-phenylethane | 88 |
| 2 | 1-(Naphthalen-2-yl)ethan-1-ol | 2-(1-Fluoroethyl)naphthalene | 80 |
| 3 | Diphenylmethanol | Fluorodiphenylmethane | 67 |
| 4 | Cyclohexanol | Fluorocyclohexane | 96 |
| 5 | Proline derivative | Fluorinated proline derivative | 79 |
Data adapted from Macmillan et al. (2019). [4] Table 2: Deoxofluorination of Tertiary Alcohols
| Entry | Alcohol Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Phenylpropan-2-ol | 2-Fluoro-2-phenylpropane | 94 |
| 2 | 1-Adamantanol | 1-Fluoroadamantane | 86 |
| 3 | 2-Methyl-4-phenylbutan-2-ol | 2-Fluoro-2-methyl-4-phenylbutane | 81 |
| 4 | N-Boc-4-hydroxypiperidine derivative | Fluorinated N-Boc-piperidine | 91 |
Data adapted from Macmillan et al. (2019). [4]
Experimental Protocols
Protocol 1: General Procedure for the Deoxyfluorination of an Alcohol via its Oxalate Ester
This protocol is based on the method described by Macmillan and coworkers and a practical example from TCI. [4] Step A: Formation of the Oxalate Half-Ester
-
To a solution of the alcohol (1.0 eq.) in a suitable solvent (e.g., diethyl ether), add oxalyl chloride (2.0 eq.) dropwise at 0-5 °C. 2. Allow the reaction mixture to warm to room temperature and stir for 6 hours. 3. Cool the reaction mixture to 0-5 °C and carefully quench with water. 4. Separate the organic layer and extract the aqueous layer with diethyl ether. 5. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting oxalate half-ester is often used in the next step without further purification. [4] Step B: Photoredox-Catalyzed Deoxyfluorination
-
In a reaction vessel, combine the crude oxalate half-ester from Step A (1.0 eq.), an iridium photocatalyst such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (e.g., 1 mol%), and an electrophilic fluorine source like Selectfluor® (1.5 eq.).
-
Add a suitable solvent (e.g., acetone/water mixture). 3. Degas the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Stir the mixture vigorously and irradiate with a visible light source (e.g., blue LEDs) at room temperature. 5. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine. [4]7. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo. [4]8. Purify the crude product by flash column chromatography on silica gel to afford the pure alkyl fluoride. [4] Protocol 2: Synthesis of this compound
This protocol is based on the reaction of oxalyl chloride with sodium fluoride. [1][2]
-
In a dry reaction flask under an inert atmosphere, suspend finely divided sodium fluoride (particle size <10 µm is preferable) in an aprotic solvent (e.g., sulfolane or acetonitrile). [2]2. Cool the suspension to a temperature between -10 °C and 50 °C. [2]3. Slowly add oxalyl chloride to the stirred suspension. The reaction can be exothermic, so maintain the temperature with a cooling bath. [2]4. After the addition is complete, allow the reaction to stir for a period of time (can be from a few hours to a day) to ensure complete conversion. [2]5. The product, this compound, can be isolated from the reaction mixture by distillation under reduced pressure, collecting the volatile product in a cold trap. [2]Due to its low boiling point (26.6 °C), care must be taken during isolation.
Disclaimer: These protocols are intended for use by trained chemists. Always perform a thorough risk assessment before starting any new experiment. The toxicity and reactivity of this compound and related reagents require strict adherence to safety procedures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. JPH0699358B2 - Method for producing this compound - Google Patents [patents.google.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. chembk.com [chembk.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Simpler fluorine chemistry [soci.org]
Troubleshooting & Optimization
Oxalyl fluoride handling and storage safety precautions
Oxalyl Fluoride Technical Support Center
This guide provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound, with the chemical formula (COF)₂, is a colorless liquid and a fluorinated derivative of oxalic acid[1]. It is a highly reactive and toxic compound[2]. Key hazards include:
-
Toxicity: It is toxic if inhaled[3].
-
Corrosivity: It can cause severe skin burns and eye damage. It is also corrosive to the respiratory tract.
-
Reactivity: It may react violently with water, liberating toxic gas[4].
-
Pressure Hazard: As a liquefied gas, it is sold in cylinders and can pose a pressure hazard. Containers may explode or rupture if heated[3].
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Comprehensive PPE is mandatory to prevent any contact. This includes:
-
Respiratory Protection: A full-face respirator is recommended if exposure limits are exceeded or if vapors are generated[5]. A self-contained breathing apparatus (SCBA) may be necessary for emergency situations[6].
-
Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use[5].
-
Eye Protection: Safety goggles and a face shield are required[6].
-
Skin and Body Protection: Wear fire/flame resistant and impervious protective clothing and boots as needed[5][6]. An emergency shower should be accessible[6].
Q3: What are the proper storage conditions for this compound cylinders?
A3: this compound must be stored in a tightly closed cylinder in a dry, cool, and well-ventilated area[5]. Protect containers from sunlight[3]. The cylinder must be properly secured, and the valve protection cap should be in place until it is connected for use[3]. Store it away from incompatible materials such as water, bases, alcohols, amines, metals, and oxidizing agents[4]. The storage area should be locked or accessible only to authorized personnel.
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored with or allowed to contact water, as it can react violently[4]. Other incompatible materials include bases, alcohols, amines, metals, and oxidizing agents[4].
Troubleshooting Guides: Emergency Procedures
Problem: I have been exposed to this compound on my skin.
Solution: This is a medical emergency requiring immediate action. Due to its fluoride component, severe and deeply penetrating burns can occur, which may be delayed in onset with dilute solutions[7][8].
-
Remove Clothing: Immediately take off all contaminated clothing, including footwear[3].
-
Flush with Water: Flush the affected skin and hair with large amounts of running water for at least 15 minutes, using a safety shower if available[3][9].
-
Seek Medical Attention: Call emergency medical services immediately. Inform them that the exposure involves a fluoride compound[8].
-
Specialized Treatment: If available and you are trained to use it, apply a 2.5% calcium gluconate ointment to the area after initial washing, while awaiting medical assistance. This is a common antidote for hydrofluoric acid (HF) burns, which share characteristics with this compound exposure[8]. Do not use mouth-to-mouth resuscitation if the victim has ingested or inhaled the chemical[5].
Problem: I have inhaled this compound.
Solution: Inhalation is a primary exposure route and can be highly toxic[3].
-
Move to Fresh Air: Immediately move the affected person to fresh air[5][9].
-
Call for Help: Summon emergency medical assistance immediately[3].
-
Administer Oxygen/CPR: If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation[5]. If the patient has no pulse, administer CPR[3].
-
Medical Follow-up: The individual must be seen by a physician[5][9].
Problem: There is an this compound leak or spill.
Solution:
-
Evacuate: Clear all unprotected personnel from the area and move upwind[3].
-
Alert Authorities: Notify your institution's emergency authority about the location and nature of the hazard[3].
-
Ventilate: Increase ventilation in the area[3].
-
Stop the Leak (If Safe): Wearing full PPE, including an SCBA, attempt to stop the leak only if it is safe to do so[3].
-
Containment: Prevent the substance from entering drains or watercourses[3][5].
-
Cleanup: For small spills, collect and arrange for disposal in suitable, closed containers. Use spark-proof tools[5]. Do not use water to clean up the spill[4].
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂F₂O₂ | [5] |
| Molecular Weight | 94.02 g/mol | [5] |
| CAS Number | 359-40-0 | [5] |
| Appearance | Colorless liquid | [1] |
| Solubility | Insoluble in water; soluble in some organic solvents like dichloromethane and chloroform. | [2] |
Table 2: Hazard Identification and Storage Summary
| Hazard Class | GHS Statement | Precautionary Measures & Storage | Source |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled. | P261: Avoid breathing fumes. P271: Use only outdoors or in a well-ventilated area. | [3] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves, clothing, and eye/face protection. | |
| Gas Under Pressure | H280: Contains gas under pressure; may explode if heated. | P410+P403: Protect from sunlight. Store in a well-ventilated place. | [3] |
| Reactivity with Water | H260: In contact with water releases flammable gases which may ignite spontaneously. | P223: Do not allow contact with water. P402+P404: Store in a dry place. Store in a closed container. |
Experimental Protocols
Protocol: Handling a Small this compound Cylinder Leak
Objective: To safely manage and contain a minor leak from an this compound cylinder or connection. This protocol is for trained personnel only and requires full PPE.
Methodology:
-
Confirm Leak: If a leak is suspected (e.g., by odor or analytical detector), immediately don full PPE, including an SCBA.
-
Evacuate Area: Alert all personnel in the immediate vicinity and evacuate the laboratory. Ensure the area is clearly marked and access is restricted.
-
Ventilation: Work only in a certified chemical fume hood or with local exhaust ventilation. Increase the ventilation rate if possible.
-
Identify Source: Cautiously approach the cylinder and try to identify the source of the leak (e.g., valve packing, connection fitting).
-
Tighten Fittings: If the leak is from a fitting, use appropriate, non-sparking tools to gently tighten the connection. Do not overtighten.
-
Close Valve: If the leak persists or is from the cylinder valve itself, close the main cylinder valve if possible.
-
Move Cylinder: If the leak cannot be stopped, carefully move the leaking cylinder to a safe, isolated, and well-ventilated location (such as a designated emergency gas cabinet or an empty fume hood) away from all personnel and incompatible materials[3].
-
Contact Supplier/Disposal Team: Do not attempt to repair a faulty cylinder. Contact your institution's environmental health and safety office and the gas supplier for instructions on how to manage the leaking cylinder.
-
Decontamination: Decontaminate any affected surfaces as per your institution's specific procedures for fluoride compounds.
-
Reporting: Document the incident and report it to the appropriate safety personnel.
Visualizations
Caption: Emergency workflow for skin exposure to this compound.
Caption: Decision tree for the proper storage of this compound cylinders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Hydrofluoric Acid Emergency Response · Connecticut College [conncoll.edu]
- 9. Page loading... [wap.guidechem.com]
Common side products in reactions with Oxalyl fluoride
Oxalyl Fluoride Reactions: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and answers to frequently asked questions regarding side products encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound has a lower than expected yield and I observe gas evolution. What is the likely cause?
A1: The most common cause of yield loss and gas evolution is the presence of moisture in your reaction system. This compound is highly reactive towards water. This reaction consumes your reagent and produces gaseous side products.
-
Side Products: Hydrogen Fluoride (HF), Carbon Monoxide (CO), and Carbon Dioxide (CO₂). This is analogous to the known reaction of oxalyl chloride with water.[1]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Purity: Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or taken from a commercial anhydrous packaging system.
-
Reagent Purity: Ensure starting materials are free from water of hydration.
-
Q2: I've detected an unexpected amide-like impurity in my final product, particularly when using amine bases or substrates with amine groups. What is this side product?
A2: You are likely forming a carbamoyl fluoride . This compound can react with primary or secondary amine impurities present in your starting materials, solvents (like residual dimethylamine in DMF), or even with certain amine-containing substrates.
-
Side Product: Carbamoyl Fluorides (R₂N-COF). These compounds are a known class of molecules that can be synthesized from secondary amines.[2]
-
Troubleshooting:
-
Purify Reagents: Ensure all starting materials, particularly amines, are of high purity and free from secondary amine contaminants.
-
Solvent Choice: If using a solvent like DMF, consider using a high-purity grade or purifying it to remove dimethylamine impurities.
-
Protecting Groups: If your substrate contains a reactive amine group that is not the intended reaction site, consider using a suitable protecting group.
-
Q3: My reaction involves an alcohol, and I'm trying to form an acyl fluoride from a carboxylic acid. I'm isolating a high molecular weight byproduct. What could it be?
A3: The likely byproduct is a dialkyl oxalate ester . This compound, similar to oxalyl chloride, readily reacts with two equivalents of an alcohol to form the corresponding oxalate diester.[1]
-
Side Product: Dialkyl Oxalate (RO-CO-CO-OR).
-
Troubleshooting:
-
Solvent Choice: Avoid using alcohol-based solvents (e.g., methanol, ethanol) unless they are the intended reactant.
-
Impurity Removal: Ensure your carboxylic acid starting material is free from any residual alcohol used in its synthesis or purification.
-
Reaction Stoichiometry: If the alcohol is a reactant, carefully control the stoichiometry to favor the desired product.
-
Q4: I'm performing a Swern-type oxidation using this compound and DMSO, but the reaction is complex and yields are poor. What are the critical parameters and potential side products?
A4: The Swern oxidation and related reactions require strict temperature control to avoid side reactions. The key intermediate, the alkoxysulfonium ion, can undergo side reactions if the temperature rises.
-
Critical Parameter: The reaction must be kept at very low temperatures, typically below -60°C, to prevent side reactions.[1]
-
Common Side Products:
-
Mixed Thioacetals: Formation of these byproducts can occur if the reaction temperature is not kept sufficiently low.[3]
-
Dimethyl Sulfide (DMS): This is an unavoidable but volatile byproduct with a strong, unpleasant odor.
-
CO and CO₂: These are also unavoidable gaseous byproducts from the decomposition of the activated DMSO adduct.[1]
-
-
Troubleshooting:
-
Temperature Control: Maintain the reaction temperature at or below -78°C (a dry ice/acetone bath) during the addition of this compound and the alcohol.
-
Proper Quenching: Perform the reaction workup in a well-ventilated fume hood and rinse used glassware with a bleach solution to oxidize the malodorous dimethyl sulfide.
-
Troubleshooting Summary Table
The table below summarizes the common issues, their causes, resulting side products, and recommended solutions for easy reference.
| Observed Problem | Likely Cause / Impurity | Resulting Side Product(s) | Preventative Measure / Solution |
| Low yield, gas evolution, acidic mixture | Moisture (H₂O) | HF, CO, CO₂ | Use rigorously dried glassware and anhydrous solvents under an inert atmosphere. |
| Formation of an unexpected amide-like byproduct | Secondary Amine (R₂NH) | Carbamoyl Fluoride (R₂NCOF) | Purify starting materials and solvents; use protecting groups for amine functionalities. |
| Formation of a high MW diester byproduct | Alcohol (ROH) | Oxalate Ester (ROCOCOOR) | Avoid alcohol solvents; ensure starting materials are free of alcohol impurities. |
| Complex mixture in Swern-type oxidations | Elevated Temperature (> -60°C) | Mixed Thioacetals | Maintain strict low-temperature control (≤ -78°C) throughout the reaction. |
Key Experimental Protocol: Synthesis of an Acyl Fluoride
This protocol describes a general method for converting a carboxylic acid to an acyl fluoride using this compound.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.5 equiv, typically as a solution in a suitable solvent or condensed gas)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF) (e.g., 1 drop per mmol of acid)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a positive pressure of inert gas.
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (1 drop).
-
Cooling: Cool the solution to 0°C using an ice-water bath. Troubleshooting Tip: Running the reaction at 0°C can help control the rate of gas evolution and prevent potential side reactions with sensitive substrates.
-
Addition of this compound: Slowly add the this compound (1.5 equiv) to the stirred solution via the dropping funnel over 15-30 minutes. Vigorous gas evolution (CO, CO₂) will be observed. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C-F and C=O stretches of the acyl fluoride).
-
Workup: The reaction mixture containing the acyl fluoride is typically used directly in the next step. If isolation is required, carefully remove the solvent and excess this compound in vacuo. Safety Note: The off-gases are toxic (CO, HF from any hydrolysis) and should be handled in a fume hood with appropriate scrubbing.
Visual Guides and Diagrams
Troubleshooting Workflow
This diagram outlines a logical workflow for identifying and resolving issues related to side product formation in reactions involving this compound.
Caption: A logical workflow for troubleshooting side reactions.
Common Side Product Formation Pathways
This diagram illustrates how common impurities can divert this compound from the desired reaction pathway to form various side products.
Caption: Reaction pathways showing desired vs. side product formation.
References
How to improve the yield of Oxalyl fluoride reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of oxalyl fluoride reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the reaction of oxalyl chloride with an alkali metal fluoride, such as sodium fluoride (NaF).[1][2] This reaction, a variant of the Swarts fluorination, can achieve yields of over 90% under optimized conditions.[1]
Q2: My this compound yield is consistently low. What are the most likely causes?
A2: Low yields in this compound synthesis are often attributed to several critical factors:
-
High Reaction Temperature: Temperatures exceeding 50°C can lead to the formation of side products, such as carbonyl fluoride, which significantly reduces the yield of the desired product.[1]
-
Large Particle Size of Alkali Metal Fluoride: The surface area of the fluoride salt is crucial for the reaction rate. Larger particles (greater than 10 μm) will react more slowly and less completely.[1]
-
Presence of Water: Moisture in the solvent or on the surface of the alkali metal fluoride can lead to undesirable side reactions. It is crucial to use anhydrous solvents and to dry the fluoride salt before use.[1]
-
Impure Reagents: The purity of the starting materials, particularly oxalyl chloride, will directly impact the purity and yield of the final product.
Q3: How can I increase the conversion rate of oxalyl chloride to this compound?
A3: To enhance the conversion rate, consider the following:
-
Optimize Reaction Temperature: Maintain the reaction temperature between -10°C and 50°C.[1]
-
Use Fine Particles of Alkali Metal Fluoride: Employ alkali metal fluoride with a particle size of 10 μm or less to maximize the reactive surface area.[1]
-
Ensure Anhydrous Conditions: Thoroughly dry your solvent and the alkali metal fluoride. Baking the fluoride salt at high temperatures (200-500°C) is an effective dehydration method.[1]
-
Choose an Appropriate Solvent: Aprotic solvents such as sulfolane, acetonitrile, adiponitrile, triglyme, and tetraglyme are recommended.[1]
Q4: What are the common impurities in this compound synthesis, and how can they be avoided?
A4: The primary impurity of concern is carbonyl fluoride, which forms at reaction temperatures above 60°C.[1] To prevent its formation, strict temperature control is essential. If using hydrogen fluoride as the fluorinating agent, contamination with residual hydrogen fluoride and the by-product hydrogen chloride can occur.[1] Utilizing an alkali metal fluoride like sodium fluoride minimizes these particular impurities.
Q5: What is the recommended method for purifying crude this compound?
A5: Due to its low boiling point (26.6°C) and thermal sensitivity, low-temperature distillation under reduced pressure is the preferred method for purifying this compound.[1] This technique effectively separates the product from the solvent and less volatile impurities without causing decomposition.
Data Presentation
Table 1: Effect of Sodium Fluoride Particle Size on this compound Yield
| Particle Size of Sodium Fluoride (μm) | Reaction Temperature (°C) | Reaction Time (hours) | Conversion of Oxalyl Chloride (%) |
| 1 - 2 | ~30 | 8 | Not specified, but yield was 91% |
| 5 - 7 | ~30 | 8 | Not specified |
| 15 - 20 | ~30 | 8 | Significantly reduced activity |
| 90 - 100 | ~30 | 8 | Significantly reduced activity |
Data extracted from patent JPH0699358B2.[1]
Table 2: Influence of Reaction Temperature on this compound Synthesis
| Reaction Temperature (°C) | Conversion of Oxalyl Chloride to this compound | Yield of this compound | Notes |
| -10 to 50 | High | >90% achievable | Optimal temperature range.[1] |
| > 60 | Poor | Low | Side reaction forming carbonyl fluoride occurs.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound from Oxalyl Chloride and Sodium Fluoride
This protocol is adapted from a high-yield procedure described in the literature.[1]
Materials:
-
Oxalyl chloride
-
Sodium fluoride (particle size 1-2 μm), dried at 400°C
-
Anhydrous acetonitrile (water content < 100 ppm)
-
Reaction flask equipped with a stirrer, dropping funnel, and thermometer
-
Dry ice/methanol cold trap
Procedure:
-
Preparation: In a thoroughly dried reaction flask, place 100 parts by weight of dried, fine-particle sodium fluoride and 150 parts by weight of anhydrous acetonitrile.
-
Reaction: While stirring the suspension, slowly add 60 parts by weight of oxalyl chloride dropwise over 2 hours. The amount of sodium fluoride should be approximately 2.5 times the molar equivalent of oxalyl chloride.
-
Temperature Control: Maintain the reaction temperature at approximately 30°C throughout the addition of oxalyl chloride.
-
Reaction Monitoring: After the addition is complete, continue stirring and monitor the reaction's progress by gas chromatography. The conversion of oxalyl chloride to this compound is typically complete within a few hours.
-
Isolation: Once the reaction is complete, the this compound is isolated from the reaction mixture by evaporation under reduced pressure.
-
Purification: The evaporated this compound is collected in a cold trap cooled with dry ice/methanol. This low-temperature distillation under reduced pressure yields high-purity this compound.
-
Yield: An isolated yield of 91% has been reported using this method.[1]
Visualizations
Caption: High-Yield Synthesis Workflow for this compound.
Caption: Troubleshooting Low Yields in this compound Reactions.
References
Technical Support Center: Strategies to Increase Selectivity in Fluorination with Oxalyl Fluoride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance selectivity in fluorination reactions using oxalyl fluoride. The information is presented in a practical question-and-answer format to directly address challenges you may encounter during your experiments.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Fluorination of Polyfunctional Molecules
Question: My fluorination reaction with this compound on a molecule with multiple potential reaction sites (e.g., primary, secondary, and tertiary alcohols) is yielding a mixture of regioisomers. How can I improve the selectivity for a specific site?
Answer: Achieving high regioselectivity with a reactive reagent like this compound requires careful control of reaction conditions and substrate design. Here are several strategies to consider:
-
Steric Hindrance: this compound is a sterically demanding reagent. Less sterically hindered sites are generally more reactive. To favor fluorination at a more hindered position, consider using a directing group strategy.
-
Protecting Groups: The most straightforward approach is to protect the more reactive functional groups that you do not wish to fluorinate. For instance, protecting more accessible primary alcohols as silyl ethers can direct the fluorination to a less accessible secondary or tertiary alcohol.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the activation energy difference between competing reaction pathways becomes more significant, favoring the pathway with the lower activation energy.
-
Solvent Effects: The choice of solvent can influence the conformation of the substrate and the solvation of the transition state, thereby affecting regioselectivity. Experiment with a range of solvents with varying polarities and coordinating abilities. Non-polar, non-coordinating solvents may enhance the intrinsic reactivity differences between sites.
-
Catalysis: While not extensively documented for this compound, the use of Lewis or Brønsted acid catalysts can modulate the reactivity of different functional groups. A mild Lewis acid might selectively activate a specific alcohol.
Issue 2: Competing Elimination Side Reactions Leading to Alkenes
Question: My deoxyfluorination of a secondary or tertiary alcohol with this compound is producing a significant amount of alkene byproduct. How can I suppress this elimination pathway?
Answer: Elimination is a common side reaction in deoxyfluorination, especially with substrates that can form stable carbocations or have acidic protons beta to the hydroxyl group. Here’s how you can minimize it:
-
Base Addition: The elimination reaction is often promoted by the generation of acidic byproducts. The addition of a non-nucleophilic, sterically hindered base can scavenge these acidic species.
-
Temperature: As with regioselectivity, lower temperatures generally disfavor elimination reactions, which often have a higher activation energy than substitution.
-
Solvent Choice: Polar, non-protic solvents can stabilize the desired substitution transition state over the elimination pathway.
-
Reagent Stoichiometry: Using a minimal excess of this compound can sometimes reduce the extent of side reactions.
Issue 3: Lack of Chemoselectivity with Multiple Functional Groups
Question: I am attempting to selectively fluorinate an alcohol in the presence of other sensitive functional groups (e.g., amines, thiols, certain carbonyls), but I am observing side reactions. How can I improve chemoselectivity?
Answer: this compound is a highly reactive reagent that can react with various nucleophilic functional groups. Enhancing chemoselectivity is crucial for complex molecules.
-
Protecting Groups: This is the most reliable strategy. Protect sensitive functional groups that are more reactive than the target alcohol. For example, amines can be protected as amides or carbamates.
-
Reaction Temperature: Running the reaction at very low temperatures can help to exploit the hopefully larger difference in reaction rates between the desired fluorination and undesired side reactions.
-
Order of Addition: Adding the this compound slowly to a cooled solution of the substrate can help to maintain a low concentration of the reagent and favor the most rapid reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the deoxyfluorination of an alcohol with this compound?
A1: The reaction is believed to proceed through the formation of a fluoroformate intermediate. The alcohol attacks a carbonyl group of this compound, leading to the displacement of a fluoride ion. This is followed by the collapse of the intermediate to form the alkyl fluoride, carbon dioxide, and carbonyl fluoride. The exact mechanism can be influenced by the substrate and reaction conditions.
Q2: How does the reactivity of primary, secondary, and tertiary alcohols differ towards this compound?
A2: Generally, the reactivity follows the order of nucleophilicity and steric accessibility: primary > secondary > tertiary. However, the stability of the potential carbocationic intermediate can also play a role, especially if the reaction has some SN1 character. For tertiary alcohols, elimination is a more significant competing reaction.
Q3: Can I use this compound for the fluorination of carbonyl compounds?
A3: While this compound is primarily used for deoxyfluorination of alcohols, it can potentially react with enols or enolates to form α-fluorocarbonyl compounds. However, other fluorinating agents are typically more selective for this transformation.
Q4: What are some common side products to watch out for?
A4: Besides the desired fluorinated product, you may observe:
-
Alkenes from elimination reactions.
-
Products from reaction with other nucleophilic functional groups in your molecule.
-
Rearrangement products if carbocationic intermediates are formed.
-
In some cases, formate esters can be formed.
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes, this compound is a toxic and corrosive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It reacts with moisture, so all glassware should be dry, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
The following tables provide a qualitative summary of how different experimental parameters can influence the selectivity of fluorination reactions. Specific quantitative data for this compound is limited in the literature, so these tables are based on general principles of fluorination chemistry.
Table 1: Effect of Reaction Parameters on Regioselectivity (Primary vs. Secondary Alcohol)
| Parameter | Condition | Expected Outcome on Selectivity for Primary Alcohol | Rationale |
| Temperature | Low (-78 °C) | Increased | Favors the kinetically controlled product. |
| High (Room Temp) | Decreased | Reduced difference in reaction rates. | |
| Solvent | Non-polar (e.g., Hexane) | Increased | Minimizes solvation effects, emphasizing steric differences. |
| Polar aprotic (e.g., CH₃CN) | Decreased | Can stabilize transition states, reducing selectivity. | |
| Steric Hindrance | Bulky Substrate | Increased | Exaggerates the steric difference between the two sites. |
Table 2: Influence of Reaction Conditions on Substitution vs. Elimination in Deoxyfluorination
| Parameter | Condition | Favored Pathway | Rationale |
| Temperature | Low | Substitution | Elimination often has a higher activation energy. |
| High | Elimination | Increased thermal energy can overcome the barrier for elimination. | |
| Base | Non-nucleophilic base present | Substitution | Scavenges acid byproducts that catalyze elimination. |
| No base | Elimination | Acidic byproducts can promote elimination. | |
| Solvent | Non-polar | Elimination | Can favor E2-type mechanisms. |
| Polar aprotic | Substitution | Can stabilize the polar transition state of substitution. |
Experimental Protocols
While a universally optimized protocol for selective fluorination with this compound is substrate-dependent, the following general procedure for the deoxyfluorination of a secondary alcohol can be used as a starting point.
General Protocol for Deoxyfluorination of a Secondary Alcohol:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the secondary alcohol (1.0 equiv) in a dry, aprotic solvent (e.g., CH₂Cl₂) in a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1 - 1.5 equiv) in the same solvent to the cooled alcohol solution via the dropping funnel over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Note: For substrates prone to elimination, a non-nucleophilic base (e.g., 2,6-lutidine) can be added to the initial alcohol solution.
Visualizations
The following diagrams illustrate key conceptual workflows and potential mechanistic pathways relevant to fluorination with this compound.
Caption: A generalized experimental workflow for deoxyfluorination.
Caption: Decision tree for improving fluorination selectivity.
Caption: A proposed mechanism for deoxyfluorination with this compound.
Technical Support Center: Safe Disposal of Oxalyl Fluoride Waste
This guide provides detailed protocols and answers to frequently asked questions concerning the safe disposal of oxalyl fluoride waste. It is intended for researchers, scientists, and drug development professionals who may handle this reactive and hazardous compound during their experiments. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a toxic, corrosive, and highly reactive compound.[1] At room temperature, it exists as a gas, posing a significant inhalation hazard.[2] Its primary dangers stem from its reactivity with water and moisture, which can produce toxic and corrosive fumes, including hydrogen fluoride (HF) and potentially carbon monoxide.[2][3] Contact with skin and eyes can cause severe chemical burns.[2] Therefore, all handling and disposal must be conducted in a well-ventilated area, preferably within a chemical fume hood, and with appropriate personal protective equipment (PPE).
Q2: What is the general principle for neutralizing this compound waste?
A2: The fundamental principle for neutralizing this compound waste is controlled hydrolysis, followed by neutralization of the resulting acidic and fluoride byproducts. This compound reacts with water to form oxalic acid and hydrogen fluoride. To safely manage this reaction, a basic solution is used to neutralize the acidic products as they are formed. Subsequently, the fluoride ions are precipitated as an insoluble salt, typically calcium fluoride, for safe disposal.
Q3: Can I dispose of small amounts of this compound waste down the drain?
A3: No, you should never dispose of untreated this compound waste down the drain.[4][5] Due to its high reactivity with water and the formation of hazardous byproducts like hydrogen fluoride, it must be neutralized according to the recommended protocol before the resulting aqueous waste can be considered for drain disposal, subject to local regulations.[5]
Q4: What should I do in case of an this compound spill?
A4: In the event of a small spill within a chemical fume hood, you can proceed with a cautious neutralization procedure. For larger spills or any spill outside of a fume hood, evacuate the area immediately and alert your institution's emergency response team. For manageable spills, spread an inert absorbent material like sand or sodium bicarbonate over the spill area to contain it.[6] Then, follow the detailed neutralization protocol for spills provided in this guide. Always wear appropriate PPE, including a respirator, during cleanup.[2]
Q5: How do I decontaminate empty containers that held this compound?
A5: Empty containers must be decontaminated before disposal.[4] This can be achieved by carefully and slowly rinsing the container with a dilute solution of sodium bicarbonate or another suitable basic solution under a fume hood.[6] Allow the reaction to complete, then rinse the container multiple times with water. The rinsate should be collected and treated as hazardous waste. The cleaned container can then be disposed of according to your institution's guidelines for hazardous waste containers.[7]
Quantitative Data Summary for Neutralization
The following table summarizes key quantitative parameters for the safe neutralization of this compound waste.
| Parameter | Recommended Value/Range | Notes |
| Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution or 5-10% Calcium Hydroxide (Ca(OH)₂) slurry | Sodium bicarbonate is a good initial neutralizer. Calcium hydroxide serves to precipitate fluoride ions.[8] |
| Ratio of Neutralizing Agent to Waste | >10:1 (v/v) | A large excess of the neutralizing solution is crucial to control the reaction rate and absorb heat. |
| Reaction Temperature | Maintained at or below room temperature | The reaction is exothermic. Use an ice bath to cool the reaction vessel. |
| Addition Rate | Slow, dropwise addition of this compound waste to the neutralizing solution | Rapid addition can lead to a violent reaction and release of toxic gases. |
| Stirring | Continuous, gentle stirring | Ensures efficient mixing and heat dissipation. |
| Final pH of Aqueous Waste | 6.0 - 8.0 | Verify with pH paper or a calibrated pH meter before disposal. |
| Settling Time for CaF₂ Precipitate | At least 1 hour | Allows for the complete precipitation of calcium fluoride.[9] |
Experimental Protocols for Safe Disposal
1. Protocol for Disposal of Residual this compound Waste
This protocol is for the disposal of small quantities of residual this compound from reaction vessels or storage containers.
-
Materials:
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Calcium hydroxide (Ca(OH)₂)
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stir bar and stir plate
-
Ice bath
-
pH paper or pH meter
-
Appropriate PPE (chemical splash goggles, face shield, acid-resistant gloves, lab coat, and a respirator with an acid gas/HF cartridge)
-
-
Procedure:
-
Perform all steps in a certified chemical fume hood.
-
Prepare a large volume of saturated sodium bicarbonate solution in the beaker or flask.
-
Place the reaction vessel in an ice bath on a stir plate and begin gentle stirring.
-
Slowly and cautiously add the this compound waste dropwise to the stirred bicarbonate solution. Be prepared for gas evolution.
-
Once the addition is complete, continue stirring for at least 30 minutes to ensure the reaction is complete.
-
Slowly add a slight excess of calcium hydroxide to the solution to precipitate fluoride ions as calcium fluoride (CaF₂).
-
Continue stirring for another 30 minutes.
-
Turn off the stirrer and allow the calcium fluoride precipitate to settle for at least one hour.
-
Check the pH of the supernatant liquid. If necessary, adjust to a neutral pH (6.0-8.0) with a dilute acid or base.
-
Decant the supernatant liquid and dispose of it down the drain with copious amounts of water, in accordance with local regulations.
-
Collect the calcium fluoride precipitate and any remaining solid waste in a designated hazardous waste container for solid chemical waste.
-
2. Protocol for Neutralization of this compound Spills
This protocol is for small, contained spills within a chemical fume hood.
-
Materials:
-
Inert absorbent material (e.g., sand, sodium bicarbonate powder)
-
Saturated sodium bicarbonate solution
-
Calcium hydroxide
-
Scoop or brush
-
Hazardous waste container
-
Appropriate PPE
-
-
Procedure:
-
Ensure the fume hood is operating correctly.
-
Cover the spill with an excess of sodium bicarbonate powder or other inert absorbent material.
-
Carefully and slowly add saturated sodium bicarbonate solution to the absorbed spill to form a slurry.
-
Allow the reaction to subside.
-
Add calcium hydroxide to the slurry to precipitate fluorides.
-
Carefully scoop the resulting mixture into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with sodium bicarbonate solution, followed by water.
-
Place all contaminated materials (absorbent, cloths, etc.) into the hazardous waste container.
-
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. otago.ac.nz [otago.ac.nz]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Personal protective equipment (PPE) for working with Oxalyl fluoride
Technical Support Center: Safe Handling of Oxalyl Fluoride
This guide provides essential information on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals working with this compound. Please consult your institution's safety protocols and the specific Safety Data Sheet (SDS) for the product you are using before beginning any experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
This compound (C₂F₂O₂) is a highly toxic, corrosive, and reactive compound.[1] Key hazards include:
-
Acute Toxicity: It is toxic if swallowed, in contact with skin, or inhaled.[2] Inhalation and dermal exposure can be fatal.[1]
-
Corrosivity: It causes severe skin burns and eye damage.[2] It is a severe irritant to the skin, eyes, and respiratory system.[1]
-
Reactivity: It reacts violently with water, releasing toxic and flammable gases. It may also decompose explosively when heated or involved in a fire.[3]
-
Respiratory Hazard: Exposure can lead to coughing, shortness of breath, and potentially delayed lung damage (edema) up to 24 hours after exposure.[1][3]
Q2: What is the minimum required PPE for handling this compound?
At a minimum, anyone handling this compound must wear:
-
Appropriate chemical-resistant gloves (double-gloving is recommended).[4][8]
-
Long pants and fully enclosed shoes made of a non-porous material.[6]
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[9]
Q3: How do I select the correct gloves for working with this compound?
-
Recommended Materials: Butyl rubber and Neoprene are recommended for handling highly corrosive acids and offer good protection.[10] For work with fluorine compounds, neoprene is a suggested material.[5]
-
Double Gloving: It is best practice to wear two pairs of gloves. An inner, lighter-weight nitrile glove can provide dexterity, while a heavier, outer glove (like Butyl or Neoprene) provides the primary chemical barrier.[8]
-
Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.[4][8]
-
Disposal: Dispose of contaminated gloves immediately in accordance with hazardous waste regulations.[9][11] Do not reuse disposable gloves.
Q4: When is respiratory protection necessary?
Respiratory protection is required whenever there is a potential for inhaling this compound vapors or aerosols, such as outside of a fume hood, during a spill, or when engineering controls are insufficient.
-
Type of Respirator: Standard cartridge respirators are not protective against this compound and may be dangerous.[3] A full-facepiece respirator with appropriate cartridges for acid gases may be used if exposure limits are exceeded.[4]
-
High-Risk Scenarios: For emergencies, spills, or situations with unknown concentrations, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[3][12]
-
Fit Testing: Use of any tight-fitting respirator requires a formal respiratory protection program, including medical evaluation and annual fit testing.[6]
Troubleshooting Guide
Problem: I have accidentally splashed a small amount of this compound on my gloved hand.
-
Immediate Action: Do not touch your face or any other surface.
-
Glove Removal: Immediately and carefully remove the outer glove using the proper technique to avoid touching the contaminated surface. Dispose of it in the designated hazardous waste container.
-
Second Glove Removal: Remove the inner glove and dispose of it as well.
-
Hand Washing: Thoroughly wash your hands with soap and water.[4]
-
Re-glove: Don new, clean gloves before resuming work.
-
Report: Inform your supervisor or safety officer of the incident.
Problem: I can smell a sharp, pungent odor while working in the fume hood.
-
Cease Work: Immediately stop the experiment and cap all containers.
-
Check Sash Height: Ensure the fume hood sash is at the lowest practical working height.
-
Evacuate: If the odor persists, treat it as a potential exposure. Secure the area, evacuate immediately, and alert others.
-
Emergency Response: Contact your institution's emergency response team or safety officer from a safe location. Do not re-enter the area until it has been cleared by safety professionals.[3]
Problem: A container of this compound has spilled inside the fume hood.
-
Alert Personnel: Immediately alert others in the lab.
-
Containment: If it is safe to do so and you are properly equipped with full PPE (including SCBA if necessary), use a chemical spill kit with an absorbent material that is non-reactive with this compound (e.g., vermiculite or sand). Do not use combustible materials.
-
Ventilation: Keep the fume hood running.
-
Evacuation and Reporting: For major spills, evacuate the area and call emergency personnel.[3] Prevent the spill from entering drains.
Data Presentation
Table 1: General Glove Material Compatibility
This table provides a general guide for glove selection. Users must consult the glove manufacturer's specific chemical resistance data for protection against this compound or its reactants and byproducts.
| Glove Material | Protection Against Strong Acids | Protection Against Organic Solvents | General Recommendation Rating |
| Butyl Rubber | Excellent[10] | Fair to Good | 4 - Excellent |
| Neoprene | Good[10] | Fair to Good | 3 - Good |
| Nitrile | Fair[10] | Good | 2 - Fair (for outer protection) |
| Natural Rubber (Latex) | Fair[10] | Poor | 1 - Not Recommended |
Rating Key:
-
4 (Excellent): Breakthrough time generally > 8 hours.[8][13]
-
1 (Not Recommended): Breakthrough time generally < 1 hour.[8][13]
Experimental Protocols & Workflows
Protocol 1: PPE Donning and Doffing Sequence
Correctly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.[6]
-
Inner Gloves: Don the first pair of gloves (e.g., nitrile).
-
Respirator: If required, perform a seal check and don the respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield.[6] Goggles should form a seal around the eyes.
-
Outer Gloves: Don the second, outer pair of chemical-resistant gloves (e.g., Butyl or Neoprene). The cuff of the outer glove should go over the sleeve of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer gloves, turning them inside out without touching the exterior with your bare hands.
-
Face Shield/Goggles: Remove the face shield, followed by the goggles, from the back to the front.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior away from your body.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Respirator: If worn, remove the respirator last.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Visualizations
References
- 1. Buy this compound | 359-40-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. spokane.wsu.edu [spokane.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 12. epa.gov [epa.gov]
- 13. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
Technical Support Center: Quenching Unreacted Oxalyl Fluoride
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively quenching unreacted oxalyl fluoride in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard of unreacted this compound in a reaction mixture?
A1: Unreacted this compound is a significant hazard due to its high reactivity and toxicity. It is corrosive and can react violently with nucleophiles, such as water and alcohols, releasing toxic and corrosive hydrogen fluoride (HF) gas. Inhalation of this compound or its byproducts can cause severe respiratory tract irritation and damage.[1][2]
Q2: What are the most common quenching agents for this compound?
A2: While specific literature on quenching this compound is not abundant, by analogy to the more common oxalyl chloride, the most common quenching agents are alcohols (such as methanol or isopropanol) and water. The choice of quenching agent depends on the reaction solvent and the desired workup procedure.
Q3: Can I use water to quench this compound?
A3: Yes, water can be used to quench this compound, but it must be done with extreme caution. The reaction can be vigorous and produce gaseous byproducts. It is crucial to cool the reaction mixture and add water slowly and in a controlled manner to manage the exotherm and gas evolution.
Q4: What are the advantages of using an alcohol like methanol over water for quenching?
A4: Using an alcohol such as methanol can sometimes offer a more controlled reaction compared to water. The resulting dialkyl oxalate and hydrogen fluoride are often easier to handle and remove during workup than the products of aqueous quenching.
Q5: How do I know if the quenching process is complete?
A5: The completion of the quenching process is typically indicated by the cessation of gas evolution (e.g., bubbling) and the disappearance of the exothermic reaction. For a more definitive confirmation, analytical techniques such as IR spectroscopy (disappearance of the acyl fluoride peak) or GC-MS can be used on a carefully taken aliquot.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Violent, uncontrolled reaction upon adding quenching agent | 1. Quenching agent added too quickly.2. Reaction mixture was not sufficiently cooled.3. Concentration of unreacted this compound is too high. | 1. Immediately stop the addition of the quenching agent.2. Ensure the reaction vessel is securely clamped and the fume hood sash is lowered.3. If possible, recool the reaction mixture using an external cooling bath (e.g., ice-water).4. Resume addition of the quenching agent at a much slower rate, or dilute the quenching agent with an inert solvent before addition. |
| Incomplete quenching (persistent fuming or reactivity) | 1. Insufficient amount of quenching agent added.2. Poor mixing of the reaction mixture.3. Low temperature is slowing the quenching reaction. | 1. Add an additional excess of the quenching agent slowly.2. Increase the stirring rate to ensure proper mixing.3. Allow the reaction to slowly warm to room temperature while monitoring for any signs of a delayed exothermic reaction. |
| Formation of a solid precipitate during quenching | 1. The product of the quenching reaction (e.g., an oxalate ester) may be insoluble in the reaction solvent.2. Reaction with a component of the reaction mixture to form an insoluble salt. | 1. Attempt to dissolve the precipitate by adding a suitable co-solvent.2. If the precipitate is the desired product, it can be isolated by filtration.3. If the precipitate is an unwanted byproduct, it may be removed by filtration before proceeding with the workup. |
| Difficulty in removing quenching byproducts | 1. The boiling point of the byproduct is close to the desired product.2. The byproduct is highly soluble in the extraction solvent. | 1. For volatile byproducts, consider removal under reduced pressure.2. For water-soluble byproducts, perform additional aqueous washes.3. Consider using a different quenching agent that produces more easily separable byproducts in future experiments. |
Experimental Protocol: Quenching of this compound with Methanol
This protocol is based on established procedures for quenching oxalyl chloride and should be adapted with caution for this compound, always starting with a small-scale reaction.
Materials:
-
Reaction mixture containing unreacted this compound
-
Anhydrous methanol (MeOH)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Blast shield
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves
Procedure:
-
Preparation:
-
Ensure the reaction is performed in a well-ventilated fume hood.
-
Place a blast shield in front of the experimental setup.
-
Cool the reaction flask containing the unreacted this compound to 0 °C using an ice-water bath.
-
Prepare a solution of methanol in an inert solvent such as DCM (e.g., a 1:1 mixture). This dilution helps to control the rate of reaction.
-
-
Quenching:
-
With vigorous stirring, slowly add the methanol/DCM solution dropwise to the cooled reaction mixture.
-
Monitor the reaction for any signs of an exotherm or gas evolution. The reaction will produce hydrogen fluoride (HF) gas, which is highly corrosive and toxic.
-
Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes.
-
-
Workup:
-
Slowly allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 30 minutes to ensure the quenching is complete.
-
The quenched mixture can now be worked up according to the specific requirements of the desired product. This may involve washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the HF, followed by extraction and purification. Extreme caution should be exercised during the initial aqueous wash due to potential gas evolution.
-
Visualizations
Caption: Experimental workflow for quenching unreacted this compound.
Caption: Troubleshooting decision tree for quenching this compound.
References
Technical Support Center: Oxalyl Fluoride Storage and Handling
Welcome to the Technical Support Center for Oxalyl Fluoride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the decomposition of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound ((COF)₂) is a highly reactive organofluorine compound, the diacyl fluoride of oxalic acid.[1] Its reactivity makes it a valuable reagent in organic synthesis, particularly for fluorination reactions. However, this high reactivity also makes it susceptible to decomposition, which can compromise experimental results and potentially create hazardous situations due to the formation of toxic byproducts.
Q2: What are the primary causes of this compound decomposition?
The primary causes of this compound decomposition are exposure to:
-
Moisture (Hydrolysis): Reacts vigorously with water.
-
Heat (Thermal Decomposition): Can decompose upon heating.
-
Light (Photolytic Decomposition): Susceptible to degradation when exposed to certain wavelengths of light.
Q3: What are the signs of this compound decomposition?
Signs of decomposition may include:
-
Pressure buildup in the storage container due to the formation of gaseous byproducts like carbon monoxide (CO) and carbon dioxide (CO₂).
-
Discoloration of the liquid.
-
The presence of a sharp, acrid odor, which could indicate the formation of hydrogen fluoride (HF) upon reaction with moisture.
-
Inconsistent or unexpected results in your experiments.
Q4: How should I store this compound to prevent decomposition?
To ensure the stability of this compound, it is crucial to store it in a cool, dry, and dark environment.[2] The storage area should be well-ventilated. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.
Troubleshooting Guides
Issue 1: Suspected Contamination or Decomposition Upon Receipt
Symptoms:
-
The container is unexpectedly pressurized.
-
The liquid appears discolored or contains solid precipitates.
-
An unusual odor is detected upon opening the container in a controlled environment.
Possible Cause:
-
Improper handling during transport or prolonged exposure to adverse conditions.
-
Breach in the container seal allowing moisture ingress.
Solution:
-
Safety First: Handle the container in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
-
Do Not Use: If significant decomposition is suspected, do not use the reagent.
-
Contact Supplier: Contact the chemical supplier immediately to report the issue and request a replacement or further instructions.
-
Analysis (for advanced users): If you have the appropriate analytical capabilities and safety protocols in place, you can analyze a small, carefully extracted sample to confirm decomposition. Refer to the analytical protocols below.
Issue 2: Inconsistent Experimental Results
Symptoms:
-
Lower than expected yields in reactions where this compound is a reagent.
-
Formation of unexpected byproducts.
-
Variability in reaction times or outcomes.
Possible Cause:
-
Partial decomposition of the this compound stock solution.
-
Introduction of moisture or other incompatible substances into the reaction vessel.
Solution:
-
Verify Reagent Quality: Test the purity of your this compound stock using the analytical methods outlined below (e.g., ¹⁹F NMR or GC-MS).
-
Inert Atmosphere: Ensure all reactions are carried out under a strictly inert atmosphere (nitrogen or argon). Use dry glassware and solvents.
-
Fresh Reagent: If decomposition is confirmed, use a fresh, unopened container of this compound.
-
Review Procedure: Carefully review your experimental procedure to identify any potential sources of moisture or contamination.
Decomposition Pathways and Prevention
The decomposition of this compound can proceed through several mechanisms. Understanding these pathways is key to preventing them.
Hydrolytic Decomposition
This compound reacts readily with water in a highly exothermic reaction. The proposed mechanism, analogous to that of oxalyl chloride, involves the nucleophilic attack of water on one of the carbonyl carbons, followed by the elimination of hydrogen fluoride and subsequent decomposition to gaseous products.[3]
Primary Products:
-
Hydrogen Fluoride (HF)
-
Carbon Dioxide (CO₂)
-
Carbon Monoxide (CO)
Prevention:
-
Strict Moisture Control: Always handle this compound under a dry, inert atmosphere. Use anhydrous solvents and oven-dried glassware.
-
Proper Storage: Store in a tightly sealed container in a desiccator or a dry box.
Hydrolytic Decomposition Pathway
Caption: Proposed hydrolytic decomposition of this compound.
Thermal Decomposition
Primary Products:
-
Carbon Monoxide (CO)
-
Potentially other fluorinated species
Prevention:
-
Controlled Temperature: Store this compound in a refrigerator or a cool, controlled environment. Avoid exposure to direct heat sources.
-
Monitor Storage Temperature: Regularly check the temperature of the storage location.
Thermal Decomposition Logic
Caption: Influence of temperature on this compound stability.
Photolytic Decomposition
Exposure to ultraviolet (UV) light can initiate the decomposition of this compound, likely through the formation of radical intermediates, similar to the photolysis of oxalyl chloride which produces chlorine atoms and the ClCO radical.[4][5][6][7]
Primary Products:
-
Fluorine radicals (F•)
-
FCO radicals
-
Carbon Monoxide (CO)
Prevention:
-
Light Protection: Store this compound in an amber or opaque container to protect it from light.
-
Avoid Sunlight: Keep the container away from direct sunlight and other sources of UV radiation.
Quantitative Data on Stability
While specific kinetic data for the decomposition of this compound is scarce in the literature, the following table provides a qualitative summary of its stability under different conditions, based on information for analogous acyl halides.
| Condition | Stability | Primary Decomposition Products | Prevention Measures |
| Moisture | Highly Unstable | HF, CO₂, CO | Store under inert gas; use anhydrous techniques. |
| Elevated Temperature (>40°C) | Unstable | CO, other fluorinated compounds | Store in a cool, refrigerated environment. |
| UV Light Exposure | Unstable | F•, FCO•, CO | Store in an amber or opaque container. |
| Incompatible Materials | Unstable | Varies | Avoid contact with alcohols, amines, strong bases. |
Experimental Protocols for Stability and Purity Analysis
To ensure the quality of your this compound, the following analytical techniques can be employed.
¹⁹F NMR Spectroscopy for Purity Assessment and Decomposition Monitoring
¹⁹F NMR is a powerful technique for directly observing fluorine-containing compounds and their degradation products.
Experimental Workflow:
Caption: Workflow for ¹⁹F NMR analysis of this compound.
Methodology:
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, carefully prepare a solution of this compound in a dry, deuterated solvent (e.g., CDCl₃, acetonitrile-d₃). A typical concentration is 1-5% v/v.
-
Use a high-quality NMR tube.
-
Add an internal standard with a known ¹⁹F chemical shift if quantitative analysis is required (e.g., trifluorotoluene).
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment (e.g., zg) is usually sufficient.
-
Relaxation Delay (D1): 5 seconds (to ensure quantitative integration).
-
Number of Scans (NS): 16-64, depending on the concentration.
-
Spectral Width: Centered around the expected chemical shift of this compound with a width of at least 200 ppm.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peak corresponding to this compound and any impurity peaks. The presence of new signals, particularly a sharp peak corresponding to the fluoride anion (F⁻), can indicate hydrolysis.[8]
-
The chemical shift of the fluorine atoms in this compound will be distinct. Compare the obtained spectrum to a reference spectrum of a pure sample if available.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is suitable for identifying volatile impurities and decomposition products. Due to the high reactivity of this compound, derivatization is often necessary. A common method for analyzing reactive acyl halides is to convert them to more stable esters.[9][10]
Methodology:
-
Derivatization:
-
Under inert conditions, react a small, known amount of the this compound sample with a dry alcohol (e.g., ethanol or methanol) in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding diethyl or dimethyl oxalate.
-
This reaction should be performed in a dry, inert solvent like dichloromethane.
-
-
GC-MS Parameters (Example):
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 30-400.
-
-
Data Analysis:
-
Identify the peak for the oxalate ester derivative.
-
Search the chromatogram for peaks corresponding to potential impurities or decomposition products. The mass spectra of these peaks can be compared to library data for identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR can be used to monitor the disappearance of the characteristic C=O and C-F stretching bands of this compound and the appearance of new bands from decomposition products.
Methodology:
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., KBr or NaCl) in a dry environment.
-
For gas-phase analysis, a gas cell can be used.
-
-
Data Acquisition:
-
Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The spectrum of pure this compound will show strong absorption bands corresponding to the C=O and C-F stretching vibrations.
-
Decomposition due to moisture may show the appearance of broad O-H stretching bands. The formation of CO₂ would be indicated by its characteristic absorption bands.
-
By following these guidelines, you can minimize the decomposition of this compound and ensure the reliability and safety of your experiments. For further assistance, please contact your chemical supplier's technical support team.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 4. csl.noaa.gov [csl.noaa.gov]
- 5. sciprofiles.com [sciprofiles.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. scispace.com [scispace.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in acyl fluoride synthesis
This guide provides troubleshooting advice for common issues encountered during the synthesis of acyl fluorides, particularly addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My acyl fluoride synthesis from a carboxylic acid is resulting in a low yield. What are the potential causes?
Low yields in acyl fluoride synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to suboptimal reaction conditions, insufficient reaction time, or low reactivity of the starting material.
-
Side reactions: The formation of undesired byproducts, such as anhydrides or products from the decomposition of the fluorinating agent, can consume the starting material and reduce the yield of the desired acyl fluoride.[1]
-
Product loss during workup: Acyl fluorides can be volatile or susceptible to hydrolysis, leading to loss of product during extraction, purification, and solvent removal steps.[2]
-
Degradation of the fluorinating agent: Many fluorinating reagents are sensitive to moisture and can decompose if not handled under anhydrous conditions, reducing their effectiveness.
Q2: I observe the formation of a significant amount of anhydride as a byproduct. How can I minimize this?
Anhydride formation is a common side reaction, especially when using sulfuryl fluoride (SO₂F₂).[1] It is believed that the reaction can proceed through an anhydride intermediate which is then converted to the acyl fluoride.[1]
Troubleshooting Anhydride Formation:
-
Addition of a halide source: The addition of a catalytic amount of a halide source, such as tetrabutylammonium chloride or bromide, can accelerate the conversion of the anhydride intermediate to the acyl fluoride.[1]
-
Choice of fluorinating agent: Some fluorinating agents are less prone to anhydride formation. For example, using elemental sulfur with Selectfluor has been reported to avoid the formation of acid anhydrides.[3]
-
Reaction conditions: Optimizing the reaction temperature and time can also influence the selectivity towards the acyl fluoride over the anhydride.
Q3: My reaction is very sensitive to atmospheric moisture. What precautions should I take?
Many fluorinating reagents react violently with water, and the presence of moisture can significantly reduce the yield of your acyl fluoride synthesis.[3]
Best Practices for Anhydrous Conditions:
-
Dry solvents and reagents: Ensure all solvents and reagents are rigorously dried before use.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Flame-dried glassware: Use flame-dried glassware to remove any adsorbed water.
-
Proper handling of fluorinating agents: Handle moisture-sensitive fluorinating agents in a glovebox or using Schlenk techniques.
Q4: I am working with an amino acid, and I am concerned about epimerization. How can I avoid this?
Epimerization at the α-carbon is a known side reaction in peptide couplings involving acyl fluorides, particularly when using highly reactive fluorinating agents that form acyl fluorosulfate intermediates.[2][4]
Strategies to Minimize Epimerization:
-
Choice of fluorinating agent: Using reagents that form less reactive intermediates, such as acyl fluorosulfites from thionyl fluoride (SOF₂), can reduce the susceptibility to epimerization.[2][4]
-
Mild reaction conditions: Employing mild reaction conditions, including lower temperatures and shorter reaction times, can help to suppress epimerization.[4]
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting low conversion rates in acyl fluoride synthesis.
Caption: A logical workflow for diagnosing and resolving low conversion rates in acyl fluoride synthesis.
Data Summary: Fluorinating Agents and Conditions
The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the desired acyl fluoride. The following table summarizes various reagents used for the synthesis of acyl fluorides from carboxylic acids.
| Fluorinating Agent | Typical Conditions | Advantages | Potential Issues |
| Thionyl fluoride (SOF₂) | Pyridine, DCM, 30 min, rt | High yields (55-98%), mild conditions, short reaction times.[4] | Requires ex situ generation.[4] |
| DAST | DCM, rt | Effective for many substrates. | Can lead to byproduct formation.[5] |
| Deoxo-Fluor | rt | Thermally more stable than DAST.[3] | Can also produce byproducts.[5] |
| XtalFluor-E | Catalytic NaF, EtOAc, rt | Good yields, simple filtration for purification.[3] | Byproduct formation can occur.[5] |
| Sulfuryl Fluoride (SO₂F₂) | Base, MeCN | Readily available gas. | Can lead to anhydride formation.[1] |
| BTFFH | Base, MeCN | Reduces byproduct formation compared to DAST/Deoxo-Fluor.[5] | |
| (Me₄N)SCF₃ | DCM or MeCN, rt | Bench-stable solid, base- and additive-free.[6] | |
| TCCA/CsF | MeCN, 60 °C | High yields (up to 99%), tolerates various functional groups.[7] | Requires elevated temperature. |
Experimental Protocols
General Procedure for Acyl Fluoride Synthesis using Thionyl Fluoride (SOF₂) [4]
-
A solution of the carboxylic acid (0.6 mmol, 1 equiv) in dichloromethane (DCM) is prepared.
-
Pyridine (1 equiv) is added to the solution.
-
A stock solution of thionyl fluoride in DCM (1 equiv) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 30 minutes.
-
The reaction mixture is diluted with DCM and washed with 0.1 M NaHCO₃ solution and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the acyl fluoride.
Note: As acyl fluorides can be volatile, care should be taken during solvent removal.[2]
Logical Relationship of Troubleshooting Steps
The following diagram illustrates the logical connections between identifying a problem and implementing a solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 4. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05316G [pubs.rsc.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Synthesis of Acyl Fluorides Using a Stable Reagent - ChemistryViews [chemistryviews.org]
- 7. Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination [organic-chemistry.org]
Technical Support Center: Managing Oxalyl Fluoride Corrosivity in Laboratory Equipment
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive effects of oxalyl fluoride on laboratory equipment.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Issue 1: Visible Corrosion or Etching on Stainless Steel (304/316L) Components
-
Question: I have noticed discoloration and pitting on my stainless steel reactor and fittings after using this compound. What should I do?
-
Answer: Immediate action is required to prevent further damage and ensure the integrity of your equipment.
-
Immediate Action: Safely cease the experiment, evacuate the this compound, and purge the system with an inert gas (e.g., Nitrogen or Argon).
-
Inspection: Visually inspect the extent of the corrosion. Pay close attention to welds, seams, and areas of high stress, as these are often more susceptible to attack.
-
Decontamination: Follow the established decontamination protocol for your laboratory to neutralize and remove any residual this compound and its byproducts.
-
Corrective Action: The corroded parts will likely need to be replaced. Before re-introducing this compound, it is critical to passivate the new stainless steel components. Passivation creates a protective oxide layer that enhances corrosion resistance.
-
Issue 2: Clouding or Etching of Borosilicate Glassware
-
Question: My borosilicate glass reactor has become cloudy and appears etched after exposure to this compound. Is it safe to continue using?
-
Answer: No, it is not recommended to continue using glassware that shows signs of corrosion.
-
Immediate Action: Discontinue use of the affected glassware immediately. The etching indicates a loss of material and a potential compromise of the glassware's structural integrity.
-
Explanation: While borosilicate glass has good general chemical resistance, it is susceptible to attack by fluoride-containing compounds, especially at elevated temperatures or in the presence of moisture which can generate hydrofluoric acid (HF).[1]
-
Alternative Materials: For reactions where this compound is used, especially at higher temperatures, consider using equipment constructed from more resistant materials such as fluoropolymers (PTFE, PFA, FEP) or passivated stainless steel.
-
Issue 3: Swelling, Discoloration, or Failure of Polymeric Components (Seals, Gaskets, Tubing)
-
Question: The PTFE seals in my setup have started to swell and leak after coming into contact with this compound. Why is this happening and what should I use instead?
-
Answer: Swelling and degradation of polymeric materials can occur due to chemical attack or permeation.
-
Immediate Action: Stop the experiment and replace the compromised seals. Leaks of the highly toxic this compound gas are extremely dangerous.
-
Material Selection:
-
PTFE, PFA, and FEP: These fluoropolymers generally exhibit excellent resistance to a wide range of corrosive chemicals, including fluorine compounds.[2][3][4] However, their performance can be affected by temperature, pressure, and the specific grade of the material.
-
Elastomers: Avoid using standard elastomers like Buna-N, Neoprene, or EPDM, as they are not compatible with highly reactive fluorinating agents. Perfluoroelastomers (FFKM) may offer better resistance but should be tested for compatibility under your specific experimental conditions.
-
-
Permeation: Be aware that even with compatible materials, permeation of small gas molecules through the polymer matrix can occur over time, especially at elevated temperatures and pressures. Regular inspection and replacement of seals are crucial preventative measures.
-
Frequently Asked Questions (FAQs)
Material Compatibility
-
Q1: What are the most suitable materials for handling this compound?
-
A1: For robust corrosion resistance, the following materials are recommended:
-
Metals: Passivated high-grade stainless steels (e.g., 316L) are suitable for many applications. The passivation process is critical to form a protective fluoride layer.[5] For extremely corrosive conditions, nickel alloys like Monel or Hastelloy may be necessary.
-
Polymers: Fluoropolymers such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxyalkane (PFA), and Fluorinated Ethylene Propylene (FEP) offer excellent chemical resistance.[2][3][4]
-
Glassware: Borosilicate glass can be used with caution at low temperatures and with stringent exclusion of moisture. However, it is susceptible to attack by fluoride ions.[1]
-
-
-
Q2: Can I use standard laboratory glassware for reactions with this compound?
-
A2: It is not recommended for prolonged use, especially at elevated temperatures. This compound can react with the silica in the glass, causing etching and compromising its integrity. If glass must be used, ensure it is scrupulously dry and operate at the lowest possible temperature. Regularly inspect for any signs of cloudiness or etching.
-
Handling and Safety
-
Q3: What are the key safety precautions when working with this compound?
-
A3: this compound is highly toxic and corrosive. Always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and full-face protection (face shield and safety goggles). Ensure an emergency eyewash and safety shower are readily accessible.
-
-
Q4: How should I properly store this compound?
-
A4: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, and bases. The storage container should be made of a compatible material, such as a passivated stainless steel cylinder.
-
Equipment Maintenance
-
Q5: How do I clean and decontaminate equipment after using this compound?
-
A5: Decontamination should be performed in a fume hood. The equipment should be purged with an inert gas to remove all traces of this compound. A subsequent rinse with a suitable, dry, and inert solvent may be necessary. Avoid using water or protic solvents until the equipment is fully purged of this compound, as this can generate hydrofluoric acid. Dispose of all waste according to institutional and local regulations.
-
-
Q6: What is stainless steel passivation and why is it important?
-
A6: Passivation is a chemical treatment that removes free iron from the surface of stainless steel and promotes the formation of a thin, non-reactive, protective oxide layer. For service with fluorine compounds, this layer is converted to a metal fluoride layer which is highly resistant to further corrosion.[5][6] It is a critical step to ensure the longevity and safety of stainless steel equipment used with this compound.
-
Data Presentation
Qualitative Material Compatibility Summary
Due to the lack of specific quantitative corrosion rate data for this compound in publicly available literature, the following table provides a qualitative summary based on compatibility with similar corrosive fluorine compounds. It is crucial to conduct material compatibility tests under your specific experimental conditions before use.
| Material | Compatibility Rating | Notes |
| Metals | ||
| Stainless Steel 304 | Fair (with passivation) | Susceptible to pitting and crevice corrosion. Passivation is essential. |
| Stainless Steel 316L | Good (with passivation) | Molybdenum content provides better resistance to pitting than 304. Passivation is essential.[5] |
| Monel / Hastelloy | Excellent | High nickel alloys offer superior resistance to corrosive fluorine compounds. |
| Aluminum | Not Recommended | Reacts readily with fluorine compounds. |
| Glass | ||
| Borosilicate Glass | Limited | Attacked by fluoride ions, especially in the presence of moisture and at elevated temperatures.[1] |
| Polymers | ||
| PTFE (Teflon®) | Excellent | Generally inert to corrosive fluorine compounds.[2][3][4] |
| PFA | Excellent | Similar to PTFE with better melt-processability.[2][3][4] |
| FEP | Excellent | Similar to PTFE and PFA.[2][3][4] |
| PVDF (Kynar®) | Good | Good resistance, but generally less than fully fluorinated polymers like PTFE. |
| Polyethylene (PE) | Not Recommended | Susceptible to degradation. |
| Polypropylene (PP) | Not Recommended | Susceptible to degradation. |
| Elastomers | ||
| Buna-N (Nitrile) | Not Recommended | Rapidly attacked. |
| Viton® (FKM) | Fair to Poor | Limited resistance, swelling and degradation are common. |
| Kalrez® (FFKM) | Good | Perfluoroelastomer with better resistance, but testing is recommended. |
Experimental Protocols
1. Protocol for Passivation of Stainless Steel (316L) Laboratory Equipment
This protocol is a general guideline for the passivation of stainless steel equipment for service with this compound, adapted from procedures for handling fluorine gas.[5]
-
Objective: To create a protective metal fluoride layer on the stainless steel surface to inhibit corrosion.
-
Materials:
-
Procedure:
-
Degreasing: Thoroughly clean the stainless steel component with a suitable degreasing solvent to remove any oils, grease, or organic residues.
-
Acid Cleaning (Pickling): Immerse the component in a nitric acid or citric acid bath to remove any existing scale and surface iron contamination. Follow standard passivation procedures such as those outlined in ASTM A967.[8]
-
Rinsing and Drying: Thoroughly rinse the component with deionized water and dry completely, preferably in an oven at 100-120°C to remove all traces of moisture.
-
Fluorine Passivation: a. Place the dry component in a clean, leak-tight reaction chamber. b. Purge the chamber with inert gas to remove air and moisture. c. Slowly introduce a dilute mixture of fluorine gas at a low pressure. d. Gradually increase the fluorine concentration and/or pressure in stages. For example, for a pressure vessel, you might increase the pressure in increments (e.g., up to 50 bar, then 100 bar, etc.) over several hours.[5] e. Hold at the final concentration/pressure for a set duration (e.g., 24 hours) at ambient or slightly elevated temperature.
-
Purging: Evacuate the fluorine gas mixture and purge the chamber thoroughly with inert gas.
-
-
Safety: This procedure must be conducted in a dedicated, well-ventilated area by trained personnel with appropriate safety measures in place for handling highly toxic and corrosive gases.
2. Protocol for Material Compatibility Testing (Modified ASTM G31 for Gaseous Corrosion)
This protocol provides a framework for testing the compatibility of materials with this compound. It is adapted from the principles of ASTM G31 for immersion corrosion testing.[9][10][11][12][13]
-
Objective: To determine the qualitative and quantitative effects of this compound on various materials under controlled laboratory conditions.
-
Materials:
-
Test coupons of the materials to be evaluated (e.g., 316L stainless steel, borosilicate glass, PTFE, PFA, FEP).
-
A corrosion-resistant test chamber (e.g., constructed from Hastelloy or lined with PFA).
-
This compound gas.
-
Inert gas (Nitrogen or Argon).
-
Analytical balance (for mass loss measurements).
-
Microscope (for visual inspection).
-
-
Procedure:
-
Specimen Preparation: a. Cut test coupons to a standard size and record their dimensions. b. Clean the coupons thoroughly with a suitable solvent, dry them, and record their initial mass to at least four decimal places.
-
Test Setup: a. Place the coupons in the test chamber, ensuring they are electrically isolated from each other to prevent galvanic corrosion. b. Seal the chamber and purge with inert gas to remove air and moisture.
-
Exposure: a. Introduce this compound gas to the desired concentration and pressure. b. Maintain the chamber at the desired test temperature for a predetermined duration (e.g., 24, 100, or 500 hours).
-
Post-Exposure Analysis: a. Safely vent the this compound and purge the chamber with inert gas. b. Carefully remove the test coupons. c. Visually inspect and photograph the coupons, noting any changes in appearance (discoloration, pitting, swelling, etc.). d. Clean the coupons according to a standardized procedure to remove any corrosion products without removing the base material. e. Dry the coupons and record their final mass.
-
Data Analysis: a. Mass Loss: Calculate the mass loss for each coupon. b. Corrosion Rate (for metals): Although no specific formula is available for gaseous corrosion in this context, a qualitative assessment of mass loss over time can be made. c. Qualitative Assessment: Report all visual changes for both metals and polymers. For polymers, report any changes in dimensions or hardness.
-
Visualizations
Caption: Workflow for the passivation of stainless steel equipment for fluorine service.
Caption: Decision tree for troubleshooting corrosion issues with this compound.
References
- 1. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 2. pengrowthplastics.com [pengrowthplastics.com]
- 3. emerson.com [emerson.com]
- 4. bladenptfe.com [bladenptfe.com]
- 5. Passivation of 316 Stainless Steel | ASM Online Member Community [connect.asminternational.org]
- 6. solenis.com [solenis.com]
- 7. inoxpassivation.co.uk [inoxpassivation.co.uk]
- 8. galvanizeit.com [galvanizeit.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. scribd.com [scribd.com]
- 11. lcslaboratory.com [lcslaboratory.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. eurolab.net [eurolab.net]
Validation & Comparative
Deoxofluorination: A Comparative Guide to Oxalyl Fluoride-Derived Methods and DAST
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Deoxofluorination, the conversion of hydroxyl and carbonyl groups to their corresponding fluorinated analogues, is a key strategy in this endeavor. This guide provides an objective comparison between two prominent reagents in this field: Diethylaminosulfur trifluoride (DAST) and a method involving an intermediate derived from oxalyl chloride, a close relative of oxalyl fluoride. While the direct application of this compound for deoxofluorination is not widely documented in readily available literature, the use of oxalyl chloride to form an oxalate intermediate followed by fluorination offers a relevant comparative pathway.
Executive Summary
Diethylaminosulfur trifluoride (DAST) is a well-established, versatile reagent for the direct deoxofluorination of a broad range of alcohols and carbonyl compounds. It is known for its ability to convert primary, secondary, and tertiary alcohols to alkyl fluorides and aldehydes or ketones to gem-difluorides. However, DAST is thermally unstable and can be hazardous if not handled with care.
The alternative approach, involving the in-situ formation of an oxalate intermediate from an alcohol using oxalyl chloride, followed by fluorination with a fluorine source such as Selectfluor®, presents a mechanistically distinct, radical-based pathway. This method is particularly effective for secondary and tertiary alcohols and can offer complementary reactivity to traditional nucleophilic fluorinating agents like DAST.
This guide will delve into the performance, experimental protocols, and mechanistic underpinnings of both methodologies, supported by experimental data to aid researchers in selecting the most appropriate method for their synthetic needs.
Data Presentation
Table 1: Performance Comparison of DAST and Oxalyl Chloride/Selectfluor® in Deoxofluorination of Alcohols
| Substrate Type | Reagent System | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Primary Alcohols | DAST | 60-90% | Direct, one-step procedure | Potential for elimination side products |
| Oxalyl Chloride / Selectfluor® | 36-38%[1] | Mild, photoredox conditions | Lower yields for primary substrates[1] | |
| Secondary Alcohols | DAST | 50-80% | Broad substrate scope | Stereochemical inversion (Sₙ2) can be variable |
| Oxalyl Chloride / Selectfluor® | 67-88%[1] | High yields, good for complex molecules | Two-step, in-situ procedure | |
| Tertiary Alcohols | DAST | Often low yields or elimination | Direct conversion attempted | Prone to elimination and rearrangement |
| Oxalyl Chloride / Selectfluor® | 65-93%[1] | Excellent for tertiary alcohols, avoids Sₙ2 limitations | Radical mechanism may lead to other side reactions |
Table 2: Deoxofluorination of Carbonyl Compounds
| Substrate Type | Reagent | Product | Typical Yield (%) | Notes |
| Aldehydes | DAST | gem-Difluoride | 60-85% | Broadly applicable |
| Ketones | DAST | gem-Difluoride | 50-80% | Effective for a range of ketones |
Note: Direct deoxofluorination of carbonyls using an this compound or chloride-based system is not a commonly reported method.
Experimental Protocols
Deoxofluorination of a Secondary Alcohol using DAST
General Procedure:
To a solution of the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added DAST (1.2 mmol) dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding alkyl fluoride.
Deoxofluorination of a Tertiary Alcohol via an Oxalate Intermediate
General Procedure (Two-step, in-situ):
Step 1: Formation of the Oxalate Half-Ester To a solution of the tertiary alcohol (1.0 mmol) in a suitable solvent such as acetone/water (4:1) is added oxalyl chloride (1.1 mmol) at 0 °C. The reaction is stirred for 1 hour, allowing it to warm to room temperature. The solvent is then removed under reduced pressure.
Step 2: Deoxyfluorination The crude oxalate half-ester is dissolved in a 4:1 mixture of acetone and water. To this solution are added a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%), a base (e.g., Na₂HPO₄, 2.0 equiv), and Selectfluor® (1.5 equiv). The reaction mixture is then irradiated with visible light (e.g., a blue LED lamp) for 1-6 hours. After the reaction is complete, the mixture is diluted with diethyl ether and washed successively with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to yield the tertiary alkyl fluoride.[1]
Mechanism and Visualization
DAST Deoxofluorination Pathway
The deoxofluorination of an alcohol with DAST is generally accepted to proceed through a nucleophilic substitution mechanism. The alcohol's hydroxyl group attacks the sulfur atom of DAST, leading to the displacement of a fluoride ion and the formation of an alkoxyaminosulfur difluoride intermediate. Subsequent intramolecular or intermolecular attack by the fluoride ion on the carbon atom bearing the leaving group results in the formation of the alkyl fluoride. For primary and secondary alcohols, this often proceeds with inversion of stereochemistry, characteristic of an Sₙ2 reaction.
Caption: Mechanism of alcohol deoxofluorination using DAST.
Oxalyl Chloride/Selectfluor® Deoxofluorination Pathway
This method follows a radical-mediated pathway initiated by photoredox catalysis. The alcohol is first converted to an oxalate half-ester. Under visible light irradiation, the photocatalyst is excited and oxidizes the oxalate, which then undergoes decarboxylation to form a carbon-centered radical. This radical is subsequently trapped by the electrophilic fluorine source, Selectfluor®, to yield the final alkyl fluoride product.
Caption: Workflow for radical deoxofluorination via an oxalate intermediate.
Safety Considerations
DAST: Diethylaminosulfur trifluoride is known to be thermally unstable and can decompose violently, especially at temperatures above 90 °C. It is also sensitive to moisture, releasing corrosive hydrogen fluoride upon contact with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses, must be worn. It is not recommended for large-scale reactions in standard batch reactors.
Oxalyl Chloride/Selectfluor®: Oxalyl chloride is a corrosive and toxic liquid that reacts violently with water. It should be handled with extreme care in a fume hood. Selectfluor® is a strong oxidizing agent and should not be heated with organic materials. While the overall photoredox reaction is generally considered milder than using DAST, the individual reagents still pose significant hazards.
Conclusion
Both DAST and the oxalyl chloride/Selectfluor® system are valuable tools for deoxofluorination, each with its own set of advantages and limitations.
-
DAST is a powerful, direct deoxofluorinating agent for a wide range of alcohols and carbonyls. Its primary drawbacks are its thermal instability and potential for side reactions, particularly with tertiary alcohols.
-
The oxalyl chloride/Selectfluor® method provides an excellent alternative, especially for the challenging deoxofluorination of secondary and tertiary alcohols where traditional Sₙ2 reactions may fail. Its radical-based mechanism offers a complementary approach to the nucleophilic pathway of DAST.
The choice of reagent will ultimately depend on the specific substrate, the desired stereochemical outcome, and the scale of the reaction. For complex molecules and tertiary alcohols, the photoredox-mediated radical fluorination of oxalates may offer a more efficient and higher-yielding route. For more routine transformations of primary and secondary alcohols, and for the conversion of carbonyls to gem-difluorides, DAST remains a widely used and effective option, provided appropriate safety precautions are strictly followed. Researchers are encouraged to carefully consider the data and protocols presented in this guide to make an informed decision for their specific synthetic challenges.
References
A Comparative Guide to Oxalyl Fluoride and Cyanuric Fluoride in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the choice of coupling reagent is critical to the success of peptide synthesis. An ideal reagent ensures high coupling efficiency, minimizes racemization, and reduces side reactions. This guide provides an objective comparison of two prominent fluorinating agents used to generate acyl fluorides for peptide bond formation: oxalyl fluoride and cyanuric fluoride. The information presented is supported by available experimental data to aid in the selection of the most suitable reagent for your specific application.
Performance Comparison: this compound vs. Cyanuric Fluoride
Table 1: Comparison of Coupling Efficiency and Racemization
| Reagent/Method | Representative Yields | Racemization Levels | Notes |
| Oxalyl Chloride / cat. Ph₃PO (Proxy for this compound) | 67-90% for dipeptides[1] | No racemization reported[1] | This method generates an acyl chloride in situ. It is a strong indicator of the potential high efficiency and low racemization of the corresponding acyl fluoride. |
| Cyanuric Fluoride | High yields, comparable to BOP-Cl[2] | Negligible levels of racemization reported[2] | Known for converting N-protected amino acids to stable, often crystalline acyl fluorides, which are powerful acylating agents[3]. |
| Thionyl Fluoride (Acyl Fluoride Benchmark) | Dipeptides (liquid-phase): 65-97%[4]; Di- and Pentapeptides (solid-phase): 80-98%[4] | Minimal to no epimerization observed[4] | Demonstrates the high efficiency and excellent stereochemical integrity achievable with acyl fluoride intermediates. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for peptide synthesis utilizing cyanuric fluoride and a method employing oxalyl chloride that serves as a procedural basis for an this compound approach.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
A foundational understanding of the SPPS workflow is essential. The following diagram illustrates the key steps.
Protocol 1: Peptide Coupling using Cyanuric Fluoride
This protocol describes the generation of an N-protected amino acid fluoride using cyanuric fluoride, followed by its use in a coupling reaction.
Materials:
-
N-α-Fmoc-protected amino acid
-
Cyanuric fluoride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Amino acid ester hydrochloride (or resin-bound amine for SPPS)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Formation of the Amino Acid Fluoride:
-
Dissolve the N-α-Fmoc-protected amino acid (1 equiv.) in anhydrous DCM.
-
Add pyridine (1 equiv.).
-
Add a solution of cyanuric fluoride (0.33 equiv.) in DCM dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture containing the amino acid fluoride can be used directly or purified.
-
-
Peptide Coupling:
-
To a solution of the amino acid ester hydrochloride (1 equiv.) or the deprotected N-terminal of a resin-bound peptide in DMF, add DIPEA (2-3 equiv.) to neutralize the amine salt.
-
Add the freshly prepared solution of the N-α-Fmoc-amino acid fluoride (1.1 equiv.) to the amine component.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the coupling reaction for completion using a Kaiser test (for SPPS) or TLC/LC-MS (for solution phase).
-
After completion, proceed with the standard washing steps in SPPS or an appropriate aqueous workup for solution-phase synthesis.
-
Protocol 2: Peptide Coupling via Oxalyl Chloride and Catalytic Triphenylphosphine Oxide
This protocol, adapted from a racemization-free method for dipeptide synthesis, utilizes oxalyl chloride to generate a highly reactive acyl chloride in situ, which serves as a close analogue to the acyl fluoride.[1]
Materials:
-
N-protected amino acid
-
Triphenylphosphine oxide (Ph₃PO) (20 mol%)
-
Oxalyl chloride
-
1,2-Dichloroethane (DCE), anhydrous
-
Amino acid ester
-
Tertiary base (e.g., N-methylmorpholine or DIPEA)
Procedure:
-
Activation and Coupling:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend the N-protected amino acid (1 equiv.) and triphenylphosphine oxide (0.2 equiv.) in anhydrous DCE.
-
Add oxalyl chloride (1.5 equiv.) to the suspension and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve the amino acid ester (1.2 equiv.) and a tertiary base (2 equiv.) in anhydrous DCE.
-
Add the amine solution to the activated amino acid solution.
-
The reaction is typically complete within 10 minutes.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with a standard aqueous workup to isolate the dipeptide.
-
Reaction Mechanisms
Understanding the mechanism of action for each reagent is key to optimizing reaction conditions and troubleshooting potential issues.
Cyanuric Fluoride Mechanism
Cyanuric fluoride acts as a dehydrating and fluorinating agent to convert the carboxylic acid of an N-protected amino acid into a highly reactive acyl fluoride. This intermediate is then susceptible to nucleophilic attack by the free amine of another amino acid or peptide chain.
This compound/Chloride Mechanism
This compound (or chloride) activates the carboxylic acid to form a mixed anhydride, which then collapses to the acyl fluoride (or chloride) with the release of CO and CO₂. In the presence of a catalyst like Ph₃PO with oxalyl chloride, a highly reactive phosphonium species is formed, which then generates the acyl chloride.[1] The acyl halide is then attacked by the amine to form the peptide bond.
Discussion of Side Reactions
The formation of acyl fluorides is generally associated with a low propensity for racemization, which is a significant advantage over many other activation methods.[4] However, like all chemical reactions, side reactions can occur.
-
Racemization: The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate. The high reactivity of acyl fluorides generally leads to rapid peptide bond formation, which outcompetes the rate of oxazolone formation and subsequent racemization.
-
Over-activation: With highly reactive reagents, there is a potential for double incorporation of an amino acid, though this is less common with the controlled stoichiometry used in modern SPPS.
-
Side-chain Reactions: The reaction conditions for forming acyl fluorides are generally mild, minimizing reactions with sensitive amino acid side chains. However, care must be taken with amino acids that have unprotected nucleophilic side chains.
-
Byproducts: The use of cyanuric fluoride generates cyanuric acid, which is a solid and can be filtered off. The this compound/chloride method generates gaseous byproducts (CO, CO₂, HCl/HF), which are easily removed.
The following diagram illustrates the logical relationship between the choice of fluorinating agent and key performance outcomes in peptide synthesis.
References
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Comparative Study of Cyanuric Fluoride and BOP‐Cl as Carboxyl Activators in Peptide Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]
Thionyl Chloride vs. Oxalyl Chloride: A Comparative Guide for Acyl Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing highly reactive intermediates for the formation of esters, amides, and other acyl derivatives. For decades, thionyl chloride (SOCl₂) has been the reagent of choice for this conversion due to its efficacy and the convenient removal of its byproducts. However, oxalyl chloride ((COCl)₂), often used with a catalytic amount of N,N-dimethylformamide (DMF), has emerged as a valuable alternative, offering milder reaction conditions and higher selectivity for sensitive substrates.
This guide provides an objective comparison of thionyl chloride and oxalyl chloride for the synthesis of acyl chlorides, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Thionyl Chloride vs. Oxalyl Chloride
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Byproducts | SO₂, HCl (both gaseous) | CO, CO₂, HCl (all gaseous) |
| Reaction Conditions | Typically neat or in a high-boiling solvent, reflux temperature | Often in a solvent (e.g., DCM, THF), room temperature |
| Catalyst | Not always necessary, but can be used | Catalytic DMF is commonly used for rate acceleration |
| Reactivity | Highly reactive, can lead to side reactions with sensitive functional groups | Generally milder and more selective |
| Work-up | Removal of excess reagent by distillation | Removal of excess reagent and solvent by evaporation |
| Cost | Less expensive | More expensive |
| Scale | Suitable for both small and large-scale synthesis | More commonly used for small to medium-scale synthesis |
Reaction Mechanisms
The mechanisms for both reagents involve the conversion of the carboxylic acid's hydroxyl group into a better leaving group, followed by nucleophilic attack by a chloride ion.
Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride proceeds through a chlorosulfite intermediate. The subsequent collapse of this intermediate is driven by the formation of the stable gaseous byproducts, sulfur dioxide and hydrogen chloride.[1][2]
References
A Comparative Guide to the Characterization of Acyl Fluorides by ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. This has led to a surge in the development of fluorinated compounds, particularly in the pharmaceutical and agrochemical industries. Acyl fluorides, a key class of reactive intermediates and building blocks, require precise characterization to ensure the quality and efficacy of final products. While various analytical techniques can be employed, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for the unambiguous identification and quantification of these compounds.
This guide provides a comprehensive comparison of ¹⁹F NMR spectroscopy with other common analytical methods for the characterization of acyl fluorides, supported by experimental data. Detailed protocols and data interpretation guidelines are also included to assist researchers in leveraging the full potential of this technique.
Superiority of ¹⁹F NMR for Acyl Fluoride Analysis
¹⁹F NMR spectroscopy offers several distinct advantages over other analytical techniques for the characterization of acyl fluorides:
-
Exceptional Sensitivity and 100% Natural Abundance : The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% naturally abundant, making it a highly sensitive NMR nucleus, approaching the sensitivity of ¹H.[1][2] This allows for the analysis of small sample quantities and the detection of low-level impurities.
-
Wide Chemical Shift Range : The chemical shift range in ¹⁹F NMR is significantly larger than in ¹H NMR, spanning over 800 ppm.[3] This wide dispersion minimizes signal overlap, even in complex mixtures, allowing for clear and unambiguous identification of different fluorine environments.
-
Lack of Background Signals : Since fluorine is not naturally abundant in most organic molecules and biological systems, ¹⁹F NMR spectra are typically free from background interference, resulting in clean baselines and straightforward interpretation.
-
Rich Structural Information from Coupling Constants : ¹⁹F nuclei couple with other nuclei, such as ¹H and ¹³C, providing valuable information about the connectivity and structure of the molecule. These coupling constants (J-values) are often large and can be observed over several bonds.
Performance Comparison: ¹⁹F NMR vs. Other Techniques
To objectively assess the performance of ¹⁹F NMR, a comparison with ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy for the characterization of acyl fluorides is presented below.
Data Presentation: Quantitative Comparison
The following tables summarize key performance indicators for the analysis of a representative acyl fluoride, Benzoyl Fluoride.
Table 1: Comparison of NMR Techniques for Benzoyl Fluoride Analysis
| Parameter | ¹⁹F NMR | ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) | ~22.5 ppm | 7.5-8.2 ppm | 128-160 ppm |
| Signal-to-Noise Ratio | High | Moderate | Low |
| Spectral Simplicity | Very High (single peak for -COF) | Moderate (multiple peaks for aromatic protons) | Moderate (multiple peaks for carbons) |
| Quantitative Accuracy | High | High | Moderate |
| Experiment Time | Short | Short | Long |
Table 2: Comparison of Spectroscopic Techniques for Benzoyl Fluoride Functional Group Identification
| Technique | Key Diagnostic Feature for Acyl Fluoride | Advantages | Limitations |
| ¹⁹F NMR | Single, well-resolved peak in a clean spectral region. | High specificity, quantitative, provides structural information through coupling. | Requires access to an NMR spectrometer with a fluorine probe. |
| ¹³C NMR | Carbonyl carbon signal split by the fluorine atom (¹JCF). | Provides direct evidence of the C-F bond. | Lower sensitivity, longer acquisition times. |
| IR Spectroscopy | Strong C=O stretching absorption band at a high frequency (~1850-1800 cm⁻¹). | Fast, simple, widely available. | Less specific, can be difficult to distinguish from other carbonyl compounds, not inherently quantitative without calibration. |
Experimental Protocols
Sample Preparation for ¹⁹F NMR Analysis
A general procedure for preparing an acyl fluoride sample for ¹⁹F NMR analysis is as follows:
-
Dissolve the Sample : Dissolve approximately 5-10 mg of the acyl fluoride sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Acyl fluorides can be sensitive to moisture, so ensure the solvent is anhydrous.
-
Add an Internal Standard (Optional, for Quantitative Analysis) : For quantitative analysis (qNMR), add a known amount of a fluorine-containing internal standard that has a resonance well-separated from the analyte signals. A common standard is trifluorotoluene.
-
Homogenize : Gently shake the NMR tube to ensure the solution is homogeneous.
¹⁹F NMR Data Acquisition
The following is a typical set of acquisition parameters for a ¹⁹F NMR experiment on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.
-
Pulse Program : A standard single-pulse experiment (e.g., zgfhig on Bruker instruments with inverse-gated proton decoupling for quantitative measurements).
-
Transmitter Frequency Offset (O1P) : Centered on the expected chemical shift range of the acyl fluoride.
-
Spectral Width (SW) : Sufficient to cover the entire range of expected fluorine signals (e.g., 200 ppm).
-
Number of Scans (NS) : Typically 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1) : For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate integration. A typical starting point is 2-5 seconds.
-
Acquisition Time (AQ) : Typically 1-2 seconds.
Mandatory Visualizations
Experimental Workflow for Acyl Fluoride Characterization
Caption: Experimental workflow for the characterization of acyl fluorides using 19F NMR spectroscopy.
Signaling Pathways of Information in NMR Spectroscopy
Caption: Flow of information from the 19F nucleus to key structural insights in an NMR experiment.
Data Tables for Common Acyl Fluorides
The following tables provide ¹⁹F NMR data for a selection of aromatic and aliphatic acyl fluorides. Chemical shifts are referenced to CFCl₃ (0 ppm).
Table 3: ¹⁹F NMR Data for Aromatic Acyl Fluorides
| Compound | Structure | ¹⁹F Chemical Shift (δ, ppm) | J-Coupling Constants (Hz) |
| Benzoyl fluoride | C₆H₅COF | +22.5 | - |
| 4-Fluorobenzoyl fluoride | 4-FC₆H₄COF | Acyl F: +21.8, Aryl F: -106.5 | ⁴JFF = 10.5 |
| 4-Nitrobenzoyl fluoride | 4-NO₂C₆H₄COF | +17.3 | - |
| 4-Methylbenzoyl fluoride | 4-CH₃C₆H₄COF | +23.1 | - |
| 4-(Trifluoromethyl)benzoyl fluoride | 4-CF₃C₆H₄COF | Acyl F: +18.9, CF₃: -63.2 | ⁵JFF = 7.0 |
Table 4: ¹⁹F NMR Data for Aliphatic Acyl Fluorides
| Compound | Structure | ¹⁹F Chemical Shift (δ, ppm) | J-Coupling Constants (Hz) |
| Acetyl fluoride | CH₃COF | +45.3 | ²JFH = 6.5 |
| Propionyl fluoride | CH₃CH₂COF | +45.8 | ²JFH = 1.5, ³JFH = 4.0 |
| Isobutyryl fluoride | (CH₃)₂CHCOF | +43.2 | ³JFH = 2.5 |
| Pivaloyl fluoride | (CH₃)₃CCOF | +34.5 | - |
| Cyclopropanecarbonyl fluoride | c-C₃H₅COF | +38.7 | - |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and temperature.
Conclusion
For researchers, scientists, and drug development professionals working with fluorinated molecules, ¹⁹F NMR spectroscopy is an indispensable analytical technique for the characterization of acyl fluorides. Its high sensitivity, wide chemical shift range, and the wealth of structural information it provides make it superior to other methods for unambiguous identification, quantification, and structural elucidation. By following the experimental protocols and utilizing the comparative data presented in this guide, researchers can confidently and efficiently characterize their acyl fluoride compounds, ensuring the integrity and quality of their research and development efforts.
References
Purity in Peptide Synthesis: A Comparative Guide to Oxalyl Fluoride and its Alternatives
For researchers, scientists, and drug development professionals, achieving high peptide purity is paramount for reliable and reproducible experimental outcomes. The choice of coupling reagent in solid-phase peptide synthesis (SPPS) plays a critical role in determining the final purity of the synthesized peptide. This guide provides an objective comparison of peptide synthesis using oxalyl fluoride and its alternatives, supported by experimental data and detailed protocols.
Executive Summary
This guide delves into the purity assessment of peptides synthesized using this compound as a coupling agent, comparing its performance with an alternative fluorinating agent, thionyl fluoride, and a standard phosphonium-based coupling reagent, HBTU. While this compound is a potent activating agent for generating amino acid fluorides, leading to efficient peptide bond formation, the availability of detailed protocols and direct comparative purity data in publicly accessible literature is limited. In contrast, thionyl fluoride offers a well-documented, rapid, and column-free method for peptide synthesis with reported high yields and purity. Standard reagents like HBTU remain a reliable choice for routine peptide synthesis. The selection of the optimal coupling reagent ultimately depends on the specific peptide sequence, desired purity, and the resources available.
Data Presentation: A Comparative Overview
| Coupling Reagent | Model Dipeptide | Reported Crude Purity (%) | Isolated Yield (%) | Reference |
| This compound | N/A | Data not available | Data not available | N/A |
| Thionyl Fluoride | Boc-Gly-Ala-OtBu | >99:1 dr (diastereomeric ratio) | 87 | [1] |
| Boc-Ala-Ala-OtBu | >99:1 dr (diastereomeric ratio) | 92 | [1] | |
| HBTU | Boc-Ala-Ala-OtBu | >99:1 dr (diastereomeric ratio) | 76 | [1] |
N/A: Not available in the reviewed scientific literature. dr: diastereomeric ratio, an indicator of enantiomeric purity.
Experimental Protocols
Protocol 1: Dipeptide Synthesis using Thionyl Fluoride (Liquid-Phase)[1]
This protocol describes a one-pot, column-free method for dipeptide synthesis.
Materials:
-
Boc-protected amino acid (e.g., Boc-Gly-OH)
-
Thionyl fluoride (SOF₂) solution in DCM or ACN
-
Pyridine
-
Amino acid ester (e.g., L-Ala-OtBu)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
Procedure:
-
To a solution of the Boc-protected amino acid (0.6 mmol) in DCM or ACN, add thionyl fluoride (1 equivalent) and pyridine (1 equivalent).
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Sparge the reaction mixture with nitrogen to remove excess SOF₂.
-
Add the amino acid ester (1 equivalent) and pyridine (1 equivalent) to the reaction mixture.
-
Stir for 1-2 hours at room temperature.
-
Perform an aqueous work-up to isolate the dipeptide. The side products are readily removed by extraction, and typically no column chromatography is required for purification of the dipeptide.
Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) using HBTU[2][3]
This protocol outlines a general procedure for coupling an amino acid during Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid (1.5 equivalents)
-
HBTU (1.5 equivalents)
-
HOBt (1.5 equivalents)
-
DIPEA (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Dissolve the Fmoc-protected amino acid, HBTU, and HOBt in DMF.
-
Add DIPEA to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin-bound peptide.
-
Agitate the reaction mixture for a specified time (typically 1-2 hours) at room temperature. Microwave irradiation can be used to accelerate the coupling.
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
Perform a ninhydrin test to confirm the completion of the coupling reaction.
Protocol 3: Peptide Purity Assessment by HPLC-MS[3][4][5]
This is a generalized protocol for the analysis of peptide purity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column.
Reagents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Peptide sample dissolved in an appropriate solvent (e.g., water/acetonitrile mixture).
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the peptide sample onto the column.
-
Run a linear gradient of increasing Solvent B concentration to elute the peptide and any impurities. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.
-
Monitor the elution profile using the UV detector at a wavelength of 214 nm or 220 nm (for the peptide bond) and 280 nm (for aromatic residues).
-
The eluent is directed to the mass spectrometer to determine the molecular weight of the main peptide peak and any impurity peaks.
-
Calculate the peptide purity by integrating the peak area of the main peptide and dividing it by the total area of all peaks in the chromatogram.
Mandatory Visualizations
To better illustrate the experimental workflows and logical relationships in peptide purity assessment, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for peptide synthesis and purity assessment.
References
A Head-to-Head Comparison of Modern Fluorinating Agents for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The choice of fluorinating agent is critical, dictating reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective, data-driven comparison of the most prevalent modern fluorinating agents, categorized by their mode of action, to aid researchers in selecting the optimal reagent for their synthetic challenges.
Electrophilic Fluorinating Agents ("F⁺" Donors)
Electrophilic fluorinating agents are indispensable for creating C-F bonds at nucleophilic centers, such as enolates, silyl enol ethers, and electron-rich aromatic rings.[3][4] The most widely used reagents in this class are those containing a nitrogen-fluorine (N-F) bond, prized for their stability, safety, and ease of handling compared to hazardous alternatives like elemental fluorine.[3][5]
Performance Comparison
The reactivity of electrophilic fluorinating agents is not uniform; selecting the right reagent can be the difference between a successful reaction and decomposition. A quantitative kinetic study established a reactivity scale for ten common N-F reagents, providing a crucial tool for rational reagent selection.[1][6] The scale, spanning eight orders of magnitude, uses Selectfluor™ as a reference point.[1]
| Reagent | Chemical Name | Relative Reactivity (krel vs. Selectfluor™)[1] | Key Characteristics |
| Selectfluor™ | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | 1.0 | Bench-stable, high reactivity, compatible with aqueous media, versatile for electrophilic and radical pathways.[1][7][8] |
| NFSI | N-Fluorobenzenesulfonimide | ~10-5 | Stable, non-hygroscopic crystalline solid; less reactive than Selectfluor™, often requiring stronger bases or higher temperatures.[1][5] |
| Synfluor™ | N-Fluoro-2,6-dichloropyridinium tetrafluoroborate | ~0.1 | Similar reactivity to Selectfluor™ but highly moisture-sensitive.[1] |
| Pentachloro-NFPy-OTf | 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | ~10³ | The most reactive agent on the scale, suitable for challenging fluorinations.[1] |
| NFP-OTf | N-Fluoropyridinium triflate | ~10-5 | Less reactive, suitable for sensitive substrates where milder conditions are required.[1] |
Experimental Protocol: α-Fluorination of a β-Ketoester with Selectfluor™
This procedure details the monofluorination of a β-ketoester, a common transformation in pharmaceutical synthesis.
Materials:
-
β-ketoester (1.0 mmol, 1.0 equiv)
-
Selectfluor™ (1.1 mmol, 1.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (1.2 mmol, 1.2 equiv)
-
Acetonitrile (MeCN), 10 mL
Procedure:
-
To a round-bottom flask, add the β-ketoester (1.0 mmol) and acetonitrile (10 mL).
-
Add sodium carbonate (1.2 mmol) to the solution.
-
Add Selectfluor™ (1.1 mmol) portion-wise over 5 minutes while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-fluorinated β-ketoester.[8]
Nucleophilic Deoxyfluorinating Agents
Nucleophilic fluorination, particularly the conversion of alcohols to alkyl fluorides (deoxyfluorination), is a fundamental transformation.[2] These reagents are essential for introducing fluorine into aliphatic scaffolds.
Performance Comparison
The primary challenge in deoxyfluorination is managing side reactions, especially elimination. Modern reagents have been developed to improve selectivity and safety compared to classical reagents like DAST.
| Reagent | Chemical Name | Typical Yield Range | Selectivity & Safety Profile |
| DAST | Diethylaminosulfur trifluoride | 40-90% | Highly versatile but prone to elimination side-products; thermally unstable and can detonate at elevated temperatures.[2][9] |
| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | 50-95% | Thermally more stable and less prone to violent decomposition than DAST, but still requires careful handling.[9][10] |
| PyFluor | 2-Pyridinesulfonyl fluoride | 70-98% | Excellent thermal and chemical stability; significantly reduces elimination byproducts compared to DAST; requires a strong base (e.g., DBU).[11][12][13] |
| PhenoFluorMix™ | N,N'-1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride and CsF | 60-90% (for phenols) | Specifically developed for the deoxyfluorination of phenols; operates under mild conditions. |
Experimental Protocol: Deoxyfluorination of a Secondary Alcohol with PyFluor
This protocol illustrates the use of PyFluor for a clean and selective deoxyfluorination, minimizing elimination byproducts.[12]
Materials:
-
Secondary alcohol (1.0 mmol, 1.0 equiv)
-
PyFluor (1.1 mmol, 1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 2.0 equiv)
-
Toluene, 10 mL
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol (1.0 mmol) in toluene (10 mL).
-
Add PyFluor (1.1 mmol) to the solution.
-
Add DBU (2.0 mmol) dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LCMS. Reactions may take from 12 to 24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to obtain the desired alkyl fluoride.
Electrophilic Trifluoromethylating Agents
The trifluoromethyl (CF₃) group is a privileged moiety in drug design, known for enhancing metabolic stability and lipophilicity.[14][15] Electrophilic "CF₃⁺" reagents are used to install this group onto a wide range of nucleophiles.
Performance Comparison
The choice between the leading electrophilic CF₃ reagents often depends on the nucleophile's nature and the desired reaction pathway (polar vs. radical).
| Reagent | Type | Typical Yield Range | Key Characteristics & Applications |
| Togni Reagent I/II | Hypervalent Iodine | 50-95% | Highly versatile for trifluoromethylating alcohols, thiols, phosphines, and C-nucleophiles (β-ketoesters, enamines). Can participate in radical pathways.[16][17][18] |
| Umemoto Reagents | S-(trifluoromethyl)dibenzothiophenium salts | 50-90% | Powerful electrophilic reagents, effective for trifluoromethylating silyl enol ethers, electron-rich arenes, and alkynes.[19][20] |
| Shibata Reagents | Trifluoromethylsulfoximine salts | 60-95% | Stable, crystalline solids with broad applicability, similar in scope to Togni and Umemoto reagents. |
Logical Workflow for Choosing a CF₃ Reagent
Caption: Decision tree for selecting a trifluoromethylating agent.
Difluoromethylating Agents
The difluoromethyl (CF₂H) group serves as a unique bioisostere for hydroxyl or thiol groups, acting as a lipophilic hydrogen bond donor.[21][22] The development of reagents for direct difluoromethylation has surged in recent years.
Performance Comparison
Difluoromethylation can proceed through nucleophilic, electrophilic, or radical pathways, with radical methods being particularly effective for late-stage C-H functionalization of heteroarenes.
| Reagent | Type / Pathway | Typical Yield Range | Key Characteristics & Applications |
| TMSCF₂H | Nucleophilic (CF₂H⁻ source) | 50-85% | Ruppert-Prakash analogue; used for nucleophilic addition to carbonyls and cross-coupling reactions.[23] |
| DFMS (Zn(SO₂CF₂H)₂) | Radical (CF₂H• source) | 40-90% | Mild, operationally simple reagent for direct C-H difluoromethylation of a wide range of N-heteroarenes.[21][23] |
| ClCF₂SO₂Na | Radical (CF₂Cl• source) | 60-95% | A surrogate approach where a CF₂Cl radical is introduced, followed by hydrodechlorination to give the CF₂H group.[24] |
Experimental Protocol: Radical C-H Difluoromethylation of a Heteroarene with DFMS
This protocol describes a state-of-the-art method for the late-stage functionalization of a nitrogen-containing heterocycle.[21]
Materials:
-
Heteroarene substrate (e.g., Caffeine) (1.0 mmol, 1.0 equiv)
-
DFMS (Zn(SO₂CF₂H)₂) (2.0 mmol, 2.0 equiv)
-
tert-Butyl hydroperoxide (tBuOOH, 70% in H₂O) (3.0 mmol, 3.0 equiv)
-
Dichloromethane (CH₂Cl₂) / Water (H₂O) solvent mixture (e.g., 1:1, 10 mL total)
Procedure:
-
To a flask open to the air, add the heteroarene substrate (1.0 mmol) and DFMS (2.0 mmol).
-
Add the CH₂Cl₂/H₂O solvent mixture and stir to create a suspension.
-
Add tBuOOH (3.0 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously for 12-24 hours. For less reactive substrates, a second addition of DFMS and tBuOOH may be required to drive the reaction to completion.
-
Monitor the reaction by LCMS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the difluoromethylated heteroarene.
Conclusion
The modern fluorination toolkit is diverse and powerful, offering tailored solutions for nearly any synthetic challenge. Electrophilic reagents like Selectfluor™ provide a reliable method for fluorinating nucleophiles, with a well-defined reactivity scale to guide selection. In deoxyfluorination, reagents such as PyFluor offer superior safety and selectivity over traditional agents. For installing the critical CF₃ and CF₂H motifs, reagents from Togni, Umemoto, and Baran have enabled direct and late-stage functionalization with broad applicability. By understanding the comparative performance and experimental nuances detailed in this guide, researchers can more effectively leverage the power of fluorine to accelerate drug discovery and development programs.
References
- 1. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 13. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Togni reagent II - Wikipedia [en.wikipedia.org]
- 19. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis [mdpi.com]
- 23. sioc.cas.cn [sioc.cas.cn]
- 24. sioc.cas.cn [sioc.cas.cn]
Oxalyl Fluoride: A Superior Alternative to Traditional Fluorination Methods in Drug Development
For researchers, scientists, and drug development professionals, the quest for efficient, safe, and selective fluorination methods is paramount. The introduction of fluorine atoms into bioactive molecules can dramatically enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. While traditional fluorinating agents have been instrumental, they often come with significant drawbacks. This guide provides an objective comparison of oxalyl fluoride with traditional methods, supported by experimental data, to highlight its advantages in modern drug discovery.
This compound has emerged as a powerful and versatile reagent, offering milder reaction conditions, improved safety, and broader substrate applicability compared to conventional agents like sulfur tetrafluoride (SF₄), diethylaminosulfur trifluoride (DAST), and electrophilic fluorinating reagents such as Selectfluor.
Performance Comparison: this compound vs. Traditional Methods
The choice of a fluorinating agent is critical and depends on the specific transformation required. The following table summarizes the key performance indicators for this compound and its traditional counterparts.
| Feature | This compound | Sulfur Tetrafluoride (SF₄) | Diethylaminosulfur Trifluoride (DAST) | Selectfluor |
| Primary Applications | Synthesis of acyl fluorides, Deoxofluorination | gem-Difluorination of carbonyls | Deoxofluorination of alcohols | Electrophilic fluorination of enolates, C-H fluorination |
| Typical Reaction Conditions | Mild (often room temperature) | Harsh (high temperature and pressure) | Low temperature (-78 °C to rt) | Mild (room temperature) |
| Reported Yields | Generally high (e.g., >90% for acyl fluorides) | Variable, often moderate to high | Good to excellent, but side reactions can occur | Good to high |
| Safety and Handling | Corrosive gas/liquid, requires careful handling but generates volatile byproducts | Extremely toxic and corrosive gas, requires specialized equipment | Thermally unstable, can decompose explosively at elevated temperatures | Stable solid, easy to handle |
| Substrate Scope | Broad, effective for carboxylic acids, alcohols | Primarily for aldehydes and ketones | Broad for alcohols, but sensitive functional groups can be problematic | Broad, particularly for electron-rich substrates |
| Byproducts | Gaseous CO and COF₂ | HF and thionyl fluoride | HF and diethylamino disulfide | N-containing organic byproducts |
Experimental Protocols
Synthesis of Acyl Fluoride using this compound
This protocol describes the synthesis of this compound from oxalyl chloride and its subsequent use to convert a carboxylic acid to an acyl fluoride.
Part 1: Synthesis of this compound
-
Materials: Oxalyl chloride, sodium fluoride (finely powdered, dried), aprotic solvent (e.g., sulfolane or acetonitrile).
-
Procedure:
-
In a flask equipped with a stirrer and a reflux condenser, suspend finely powdered and dried sodium fluoride in an aprotic solvent.
-
Slowly add oxalyl chloride to the suspension with vigorous stirring. The reaction is typically carried out at a temperature between -10°C and 50°C.
-
After the addition is complete, continue stirring for several hours to ensure complete conversion.
-
The this compound product can be isolated by distillation. A patent for this method reports an isolated yield of 91% when using sulfolane as the solvent and reacting for 3 hours after the addition of oxalyl chloride[1].
-
Part 2: Synthesis of an Acyl Fluoride
-
Materials: Carboxylic acid, this compound, inert solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the carboxylic acid in an inert solvent under an inert atmosphere.
-
Slowly add a solution of this compound in the same solvent to the carboxylic acid solution at room temperature.
-
The reaction is typically complete within a few hours.
-
The resulting acyl fluoride can be isolated by removing the solvent and volatile byproducts (CO and COF₂) under reduced pressure.
-
Deoxofluorination of an Alcohol using DAST (for comparison)
-
Materials: Alcohol, DAST, anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the alcohol in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add DAST to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography[2].
-
Visualizing the Fluorination Landscape
The following diagrams illustrate the general workflows and mechanistic pathways involved in fluorination reactions using this compound and traditional reagents.
Caption: Workflow for Acyl Fluoride Synthesis with this compound.
Caption: Deoxofluorination Pathways: this compound vs. DAST.
Caption: Key Advantages of Utilizing this compound.
Mechanistic Insights
The reaction of this compound with a carboxylic acid is believed to proceed through a mixed anhydride intermediate, which then decomposes to the acyl fluoride with the release of carbon monoxide and carbon dioxide. This pathway avoids the harsh conditions and strong acids or bases often required by traditional methods.
In contrast, deoxofluorination with DAST involves the formation of an intermediate alkoxysulfur trifluoride, which then undergoes nucleophilic substitution by fluoride. This process can be prone to side reactions such as elimination, especially with sterically hindered alcohols.
Electrophilic fluorinating agents like Selectfluor operate via a different mechanism, typically involving the transfer of a fluorine cation to a nucleophilic carbon center. While effective for many substrates, these reagents can be expensive and generate stoichiometric amounts of organic byproducts.
Conclusion
This compound presents a compelling case as a superior fluorinating agent for many applications in drug discovery and development. Its ability to effect fluorination under mild conditions, coupled with high yields and the formation of easily removable gaseous byproducts, addresses many of the shortcomings of traditional methods. While careful handling is still required, the overall safety profile and broader substrate compatibility make this compound an invaluable tool for the modern medicinal chemist. As the demand for complex fluorinated molecules continues to grow, the adoption of more efficient and safer reagents like this compound will be crucial for accelerating the drug discovery process.
References
A Comparative Guide to the Reactivity of Oxalyl Fluoride and Other Acyl Halide Precursors
For researchers, scientists, and professionals in drug development, the choice of an acylating agent is critical to the success of a synthetic route. This guide provides an objective comparison of the reactivity of oxalyl fluoride against other common acyl halide precursors—oxalyl chloride, thionyl chloride, and phosphorus trichloride—supported by available data and experimental considerations.
The conversion of carboxylic acids to more reactive acyl halides is a fundamental transformation in organic synthesis, enabling the formation of esters, amides, and other carbonyl derivatives. The reactivity of the chosen acyl halide precursor significantly impacts reaction efficiency, selectivity, and the integrity of sensitive functional groups. While oxalyl chloride and thionyl chloride are workhorses in this field, this compound presents unique properties that can be advantageous in specific contexts, particularly in the synthesis of fluorinated compounds and when milder reaction conditions are paramount.
Relative Reactivity and Selectivity: A Qualitative Overview
Acyl fluorides are generally recognized as being more stable and less reactive than their corresponding acyl chlorides. This reduced reactivity can be beneficial, offering greater control and selectivity in subsequent reactions, such as in peptide synthesis where minimizing racemization is crucial.
In contrast, the chlorine-based reagents exhibit a spectrum of reactivity. Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride.[1][2] This is particularly advantageous when dealing with sensitive substrates where harsh conditions or strong acids generated in situ could lead to side reactions or degradation.[3] The reaction with oxalyl chloride, often catalyzed by dimethylformamide (DMF), proceeds under mild conditions, and the byproducts (CO and CO₂) are gaseous, simplifying purification.[2][4]
Thionyl chloride is a widely used and cost-effective reagent that efficiently converts carboxylic acids to acyl chlorides.[4][5] However, it can be less selective than oxalyl chloride and the reaction often requires heating.[4][6] Phosphorus trichloride (PCl₃) and pentachloride (PCl₅) are also powerful chlorinating agents, but they are generally more reactive and less selective, which can lead to undesired side reactions with other functional groups present in the substrate.[7][8]
Quantitative Comparison of Reactivity
Direct, quantitative kinetic comparisons of these four reagents under identical conditions are scarce in the literature. However, by compiling data from various sources on the conversion of carboxylic acids to acyl halides, a general picture of their relative efficiencies can be formed. The following tables summarize key reactivity parameters. Due to the variability in experimental conditions across different studies, this data should be interpreted as a general guide rather than a direct comparison of reaction rates.
Table 1: Reactivity and Typical Reaction Conditions for Acyl Halide Precursors
| Reagent | Typical Substrate | Solvent | Temperature (°C) | Catalyst | Typical Reaction Time | Yield (%) | Reference(s) |
| This compound | Carboxylic Acids | DCM | Room Temp | Pyridine | 30 min | 55-98 (NMR Yield) | [9] |
| Oxalyl Chloride | Carboxylic Acids | DCM | Room Temp | cat. DMF | 30 min - 1.5 h | High | [1][4] |
| Thionyl Chloride | Carboxylic Acids | Neat or Solvent | Reflux | cat. DMF (optional) | Several hours | Good to High | [4][10] |
| Phosphorus Trichloride | Benzoic Acids | MeCN | 60 | None | 6 h | Good | [11] |
Table 2: Byproducts and Work-up Considerations
| Reagent | Primary Byproducts | Work-up Considerations |
| This compound | HF, CO, CO₂ | Gaseous byproducts simplify removal. HF is corrosive and requires careful handling. |
| Oxalyl Chloride | HCl, CO, CO₂ | Gaseous byproducts simplify removal.[2] |
| Thionyl Chloride | SO₂, HCl | Gaseous byproducts simplify removal. SO₂ is toxic.[5] |
| Phosphorus Trichloride | H₃PO₃, HCl | Phosphorous acid is a solid and can be removed by filtration.[11] |
Experimental Protocols for Benchmarking Reactivity
To conduct a direct comparative study of these reagents, a standardized experimental protocol is essential. The following outlines a general approach for monitoring the conversion of a carboxylic acid to its corresponding acyl halide.
Objective: To determine the relative rate of acyl halide formation using this compound, oxalyl chloride, thionyl chloride, and phosphorus trichloride.
Materials:
-
Carboxylic acid (e.g., benzoic acid)
-
Acyl halide precursor (this compound, oxalyl chloride, thionyl chloride, or phosphorus trichloride)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
-
Quenching agent (e.g., anhydrous methanol)
-
NMR tubes, syringes, and other standard laboratory glassware
General Procedure:
-
Reaction Setup: In a flame-dried, inert-atmosphere flask, dissolve the carboxylic acid and the internal standard in the anhydrous solvent.
-
Initiation: At a controlled temperature, add the acyl halide precursor via syringe. Start a timer immediately.
-
Monitoring: At specific time intervals, withdraw an aliquot of the reaction mixture and quench it by adding it to a solution of the quenching agent (e.g., anhydrous methanol in an NMR tube). The quenching agent will react with the formed acyl halide to produce a stable ester, which can be quantified by NMR.
-
Analysis: Analyze the quenched samples by ¹H NMR spectroscopy. The extent of the reaction can be determined by comparing the integration of the starting material peak with the product (ester) peak, relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to determine the initial reaction rate for each acyl halide precursor.
Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. These reagents are corrosive, toxic, and react violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Logical Workflow for Reagent Selection
The choice of acyl halide precursor is a multi-faceted decision that depends on the specific requirements of the synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate reagent.
Reaction Mechanism: Formation of Acyl Chlorides
The conversion of a carboxylic acid to an acyl chloride generally proceeds through a nucleophilic acyl substitution mechanism. The following diagram illustrates the generalized pathway for the reaction with oxalyl chloride, which is often catalyzed by DMF.
Conclusion
The selection of an acyl halide precursor is a critical decision in synthetic chemistry that hinges on a balance of reactivity, selectivity, cost, and the specific requirements of the substrate and desired product. While thionyl chloride and oxalyl chloride remain the most common choices for preparing acyl chlorides, with oxalyl chloride offering milder conditions and higher selectivity, this compound provides a valuable alternative, especially for the synthesis of acyl fluorides and for reactions requiring a more controlled, less reactive acylating agent. Phosphorus trichloride, while effective, is generally reserved for situations where its high reactivity is necessary and potential lack of selectivity is not a concern. For researchers and drug development professionals, a thorough understanding of the relative merits of each reagent, as guided by the principles and data presented here, is essential for the successful and efficient execution of their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Oxalyl Fluoride: A Comprehensive Guide
Oxalyl fluoride is a highly reactive, toxic, and corrosive compound requiring meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, step-by-step instructions for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be fully aware of the hazards associated with this compound and to be equipped with the necessary personal protective equipment (PPE).
Hazard Summary:
-
Toxicity: Highly toxic if inhaled, ingested, or in contact with skin.[1][2] Can be fatal upon inhalation or dermal exposure.[1]
-
Corrosivity: Causes severe irritation and burns to the skin, eyes, and respiratory system.[1]
-
Reactivity: Reacts violently with water, liberating toxic gases.[3][4] It is incompatible with bases, alcohols, amines, metals, and oxidizing agents.[3]
Personal Protective Equipment (PPE):
Handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5] The following PPE is mandatory:
| PPE Category | Specification |
| Hand Protection | Chemical-impermeable gloves (e.g., Butyl rubber, Viton®). Gloves must be inspected prior to use.[5] |
| Eye/Face Protection | Tightly fitting chemical safety goggles or a full-face shield.[3][4] |
| Body Protection | Fire/flame-resistant and impervious clothing, such as a lab coat, to prevent skin exposure.[3][5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if exposure limits are exceeded or if irritation is experienced. For spills or emergencies, a self-contained breathing apparatus (SCBA) may be required.[3][5][6] |
Operational Plan: Spill Response
In the event of an accidental release of this compound, immediate and decisive action is required to mitigate the risks.
Emergency Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area and move upwind.[5][6]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.[6]
-
Isolate: Remove all sources of ignition from the area.[5]
-
Contain: If it is safe to do so, prevent further leakage or spillage. Do not allow the chemical to enter drains or watercourses.[5][6]
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials or water.
-
Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[5]
-
Decontaminate: Decontaminate the spill area with a suitable solution, followed by a thorough cleaning.
Disposal Plan: Step-by-Step Neutralization
The primary method for the safe disposal of small quantities of this compound in a laboratory setting is through controlled chemical neutralization. This process converts the highly reactive this compound into less hazardous inorganic salts.
Experimental Protocol: Chemical Neutralization
Objective: To safely neutralize this compound by slow addition to a basic solution.
Materials:
-
This compound (waste)
-
Stirred, ice-cooled solution of a base (e.g., 10% sodium hydroxide or calcium hydroxide)
-
Dropping funnel
-
Three-necked flask
-
Stirrer
-
Nitrogen or Argon supply for inert atmosphere
-
pH paper or meter
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all required PPE is worn correctly.
-
Setup: Assemble the three-necked flask with a dropping funnel, a mechanical stirrer, and a gas inlet for an inert atmosphere. Place the flask in an ice bath to manage the exothermic reaction.
-
Base Solution: Prepare a 10% aqueous solution of sodium hydroxide or calcium hydroxide and place it in the flask. Begin stirring.
-
Controlled Addition: Slowly and carefully add the this compound waste to the stirred basic solution via the dropping funnel. The rate of addition should be controlled to prevent excessive heat generation and gas evolution.
-
Reaction: The this compound will react with the base to form sodium or calcium fluoride and oxalate. The reaction is complete when the addition is finished and the solution temperature returns to ambient.
-
Verification: Check the pH of the resulting solution to ensure it is neutral or slightly basic (pH 7-9). Adjust with additional base or a dilute acid if necessary.
-
Final Disposal: The neutralized aqueous solution can now be disposed of in accordance with local and institutional regulations for aqueous chemical waste.
First Aid Procedures
Immediate medical attention is crucial in case of exposure to this compound.
| Exposure Route | First Aid Measure |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5] |
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended for guidance and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and adherence to all applicable local, state, and federal regulations.
References
Safe Handling of Oxalyl Fluoride: A Guide to Personal Protective Equipment (PPE)
Oxalyl fluoride is a highly toxic, corrosive, and reactive chemical that demands stringent safety protocols. This guide provides essential information on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals. Due to the severe hazards associated with this compound and the limited availability of specific quantitative PPE performance data, a highly conservative approach to safety is mandatory.
Immediate Safety and Hazard Information
This compound is a colorless liquid or gas with a boiling point of approximately 26.6°C. It is classified as a highly toxic and corrosive compound, capable of causing severe irritation and burns to the skin, eyes, and respiratory tract.[1][2] Inhalation or dermal exposure can be fatal.[1] Furthermore, it reacts violently with water, releasing toxic gases. As a liquefied gas, it poses an explosion risk if heated under confinement.[3]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed. The following sections provide guidance on the minimum recommended PPE for handling this compound.
Due to the lack of specific glove breakthrough data for this compound, glove selection must be based on its high reactivity and corrosivity, similar to other acid fluorides and highly toxic gases. Butyl and Neoprene gloves are recommended for their excellent resistance to a wide range of corrosive chemicals.[4][5][6][7] Always inspect gloves for any signs of degradation or perforation before use.[8] It is recommended to wear two pairs of gloves (double-gloving).
| Glove Material | General Chemical Resistance Rating | Notes |
| Butyl Rubber | Excellent | Recommended for handling highly corrosive acids, ketones, and esters.[4][5][7] Offers superior resistance to gases and vapors.[5] |
| Neoprene | Good to Excellent | Provides good resistance to acids, bases, alcohols, and petroleum products.[4][9][10] |
| Nitrile | Fair to Poor | While offering good dexterity, nitrile gloves are generally not recommended for use with strong oxidizing agents and certain corrosive chemicals.[4][9] May be suitable as an outer glove for splash protection in low-risk scenarios, but should not be relied upon for primary protection. |
| Natural Rubber (Latex) | Poor | Not recommended for use with corrosive acids and organic solvents.[4] |
Note: The information in this table is based on general chemical resistance guides. The absence of specific testing for this compound necessitates a conservative approach. It is crucial to consult the glove manufacturer's specific chemical resistance data.
No Occupational Exposure Limits (OELs) have been established for this compound.[3][8][11] In the absence of OELs, a highly conservative approach to respiratory protection is required. The choice of respirator depends on the nature of the work and the potential for exposure.
| Task/Risk Level | Recommended Respiratory Protection | Assigned Protection Factor (APF) |
| High-Risk Operations (e.g., responding to a leak or spill, working in a poorly ventilated area, system maintenance) | Self-Contained Breathing Apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode. | 10,000 |
| Moderate-Risk Operations (e.g., synthesis in a well-ventilated fume hood where breaches are possible) | Supplied-Air Respirator (SAR) with a full facepiece operated in a pressure-demand or other positive-pressure mode. | 1,000 |
| Low-Risk, Well-Controlled Operations (e.g., handling small quantities in a certified and properly functioning chemical fume hood) | Full-Facepiece Air-Purifying Respirator (APR) with a combination multi-gas/vapor cartridge that includes protection against acid gases (e.g., hydrogen fluoride). | 50 |
A comprehensive respiratory protection program that includes medical evaluation, fit testing, and training is mandatory for all personnel required to wear respirators.[3]
OSHA Assigned Protection Factors (APFs) for Respirators [8][12]
| Type of Respirator | Half Facepiece | Full Facepiece | Helmet/Hood | Loose-Fitting Facepiece |
| Air-Purifying Respirator (APR) | 10 | 50 | - | - |
| Powered Air-Purifying Respirator (PAPR) | 50 | 1,000 | 25/1,000 | 25 |
| Supplied-Air Respirator (SAR) - Continuous Flow | 50 | 1,000 | 25/1,000 | 25 |
| Supplied-Air Respirator (SAR) - Pressure Demand | - | 1,000 | - | - |
| Self-Contained Breathing Apparatus (SCBA) - Pressure Demand | - | 10,000 | - | - |
Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[13] A face shield should be worn over the goggles to provide additional protection for the face.
A flame-resistant lab coat, long pants, and closed-toe shoes are required.[13] For tasks with a higher risk of splashes or exposure, a chemical-resistant apron or a full chemical-protective suit should be worn.
Operational and Disposal Plans
References
- 1. cleanroom.byu.edu [cleanroom.byu.edu]
- 2. envirosafetyproducts.com [envirosafetyproducts.com]
- 3. uth.edu [uth.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Butyl or nitrile gloves: what to choose against chemical risks? [oxwork.com]
- 6. safetymadesimple.com [safetymadesimple.com]
- 7. esafetysupplies.com [esafetysupplies.com]
- 8. osha.gov [osha.gov]
- 9. safetyware.com [safetyware.com]
- 10. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]
- 11. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 12. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
